Methyl 2-oxo-1-cycloheptanecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 148967. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-oxocycloheptane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-12-9(11)7-5-3-2-4-6-8(7)10/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLNHITXSJKCQGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80302135 | |
| Record name | Methyl 2-oxocycloheptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52784-32-4 | |
| Record name | Cycloheptanecarboxylic acid, 2-oxo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52784-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 148967 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052784324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52784-32-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=148967 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl 2-oxocycloheptane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80302135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2-oxocycloheptane-1-carboxylate | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
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| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
"Methyl 2-oxo-1-cycloheptanecarboxylate" synthesis and properties
An In-depth Technical Guide to Methyl 2-oxo-1-cycloheptanecarboxylate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a versatile organic compound characterized by a seven-membered cycloheptane ring bearing both a ketone and a methyl ester functional group.[1] Its chemical structure makes it a valuable building block in organic synthesis for creating more complex molecules.[1][2] This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a discussion of its reactivity and applications in various fields, including the preparation of bioactive compounds like hydroxycoumarins and bicyclic brominated furanones.[3]
Chemical and Physical Properties
This compound is typically a colorless to pale-yellow liquid.[1] It is soluble in organic solvents but has limited solubility in water.[1][2] The compound is classified as a combustible liquid and requires standard laboratory personal protective equipment, such as gloves and eyeshields, for safe handling.
Table 1: Physical and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 52784-32-4 | [1][4] |
| Molecular Formula | C₉H₁₄O₃ | [1][5] |
| Molecular Weight | 170.21 g/mol | [4][5] |
| Appearance | Pale-yellow to Yellow-brown Liquid | [1] |
| Boiling Point | 112-114 °C at 10 mmHg | [4] |
| Density | 1.09 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.474 | [4] |
| Water Solubility | Sparingly soluble (12 g/L at 25 °C) | [1] |
| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |
Table 2: Computed Properties
| Descriptor | Value | Source(s) |
| XLogP3-AA | 1.6 | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 2 | [1][5] |
| Exact Mass | 170.094294304 Da | [5] |
| Topological Polar Surface Area | 43.4 Ų | [1][5] |
| Heavy Atom Count | 12 | [1][5] |
| Complexity | 186 | [1][5] |
Synthesis of this compound
The synthesis of this β-keto ester can be achieved through several established organic chemistry reactions. The most prominent methods include the intramolecular Dieckmann condensation of a 1,8-diester and the base-catalyzed carboxylation of cycloheptanone.
Synthesis via Dieckmann Condensation
The Dieckmann condensation is a robust method for forming cyclic β-keto esters from diesters using a base.[6][7] For a seven-membered ring, the starting material would be a 1,8-dicarboxylic acid ester, such as dimethyl suberate. The reaction proceeds via an intramolecular nucleophilic acyl substitution.[8][9] The driving force of the reaction is the formation of a highly stable enolate of the product, which is protonated during acidic workup.[10]
References
- 1. Page loading... [wap.guidechem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Methyl 2-oxocycloheptane-1-carboxylate | C9H14O3 | CID 288225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 7. Dieckmann Condensation [organic-chemistry.org]
- 8. fiveable.me [fiveable.me]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Dieckmann Condensation - Chemistry Steps [chemistrysteps.com]
An In-depth Technical Guide to Methyl 2-oxo-1-cycloheptanecarboxylate (CAS: 52784-32-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-oxo-1-cycloheptanecarboxylate, with a CAS number of 52784-32-4, is a cyclic β-keto ester that serves as a versatile intermediate in organic synthesis. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed synthesis protocols, and known applications, particularly in the synthesis of coumarin derivatives. While specific biological activity data for this compound is limited in publicly available literature, this document explores the potential pharmacological relevance based on the activities of structurally related β-keto esters and cycloheptanone derivatives. This guide aims to be a valuable resource for researchers in medicinal chemistry and drug development by consolidating key technical data and outlining experimental procedures.
Chemical and Physical Properties
This compound is a colorless to pale-yellow liquid.[1][2] Its fundamental properties are summarized in the table below, compiled from various sources.
| Property | Value | Reference(s) |
| Molecular Formula | C₉H₁₄O₃ | [2] |
| Molecular Weight | 170.21 g/mol | |
| CAS Number | 52784-32-4 | |
| Appearance | Colorless to Pale-yellow Liquid | [1][2] |
| Density | 1.09 g/mL at 25 °C | |
| Boiling Point | 112-114 °C at 10 mmHg | |
| Refractive Index | n20/D 1.474 | |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [3] |
| Storage | Store in a cool, dry place. | [2] |
Computed Properties:
| Property | Value | Reference(s) |
| XLogP3 | 1.6 | [4] |
| Hydrogen Bond Donor Count | 0 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 2 | [4] |
| Exact Mass | 170.094294304 Da | [4] |
| Topological Polar Surface Area | 43.4 Ų | [4] |
| Heavy Atom Count | 12 | [4] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
A study detailing the synthesis of this compound provides the following NMR data, indicating a keto-enol tautomerism in solution.
| Nucleus | Chemical Shift (δ) in ppm |
| ¹H NMR (200 MHz, CDCl₃) | 12.66 (s), 3.75 (s), 3.72 (s), 3.57 (dd, J = 10.1, 4.0 Hz), 2.67-2.53 (m), 2.49-2.35 (m), 2.20-2.03 (m), 2.03-1.81 (m), 1.80-1.55 (m), 1.55-1.37 (m) |
| ¹³C NMR (50 MHz, CDCl₃) | 208.6, 179.4, 170.7, 101.2, 58.5, 51.8, 51.1, 42.8, 35.0, 31.7, 29.3, 27.7, 27.3, 27.1, 24.3, 24.1 |
Synthesis and Experimental Protocols
This compound is typically synthesized via the acylation of cycloheptanone.
General Synthesis Workflow
The synthesis involves the reaction of cycloheptanone with a suitable acylating agent, such as dimethyl carbonate, in the presence of a strong base.
References
- 1. 3-Hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one and 3-hydroxy-6H-benzo[c]chromen-6-one act as on-off selective fluorescent sensors for Iron (III) under in vitro and ex vivo conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Page loading... [wap.guidechem.com]
- 3. Page loading... [guidechem.com]
- 4. Methyl 2-oxocycloheptane-1-carboxylate | C9H14O3 | CID 288225 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methyl 2-oxo-1-cycloheptanecarboxylate: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Methyl 2-oxo-1-cycloheptanecarboxylate, a cyclic β-keto ester, has emerged as a valuable and versatile building block in organic synthesis. Its unique structural features, combining a seven-membered carbocyclic ring with reactive keto and ester functionalities, provide a powerful platform for the construction of a diverse array of complex molecular architectures. This guide explores the synthesis, properties, and key synthetic applications of this compound, offering a comprehensive resource for professionals in the field of chemical research and drug development.
Synthesis of this compound
The primary and most efficient method for the synthesis of this compound is the Dieckmann condensation of dimethyl pimelate. This intramolecular cyclization reaction, catalyzed by a strong base such as sodium hydride, proceeds via the formation of an enolate intermediate that subsequently attacks the second ester group, leading to the formation of the seven-membered ring.
A representative experimental protocol for the Dieckmann condensation of dimethyl pimelate is as follows:
Experimental Protocol: Dieckmann Condensation of Dimethyl Pimelate
To a solution of dimethyl pimelate (1.0 eq) in an anhydrous, aprotic solvent such as toluene under an inert atmosphere, sodium hydride (1.2 eq, 60% dispersion in mineral oil) is added portion-wise at room temperature. The reaction mixture is then heated to reflux for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC). Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of a proton source, such as acetic acid or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to afford this compound.[1]
Figure 1: Synthesis of this compound via Dieckmann Condensation.
Physical and Chemical Properties
This compound is a colorless to pale yellow liquid.[2] A summary of its key physical properties is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₄O₃ | [2] |
| Molecular Weight | 170.21 g/mol | [3] |
| Boiling Point | 112-114 °C at 10 mmHg | [3] |
| Density | 1.09 g/mL at 25 °C | [3] |
| Refractive Index (n²⁰/D) | 1.474 | [3] |
The chemical reactivity of this compound is dominated by the presence of the β-keto ester functionality. The acidic α-proton can be readily removed by a base to form a nucleophilic enolate, which is central to many of its synthetic applications.
Key Synthetic Applications
The unique structural and electronic properties of this compound make it a valuable precursor for a variety of important chemical transformations.
Alkylation Reactions
The enolate of this compound can be readily alkylated at the α-position by treatment with a variety of electrophiles, such as alkyl halides. The regioselectivity of this reaction (C-alkylation vs. O-alkylation) can often be controlled by the choice of base, solvent, and reaction temperature. Strong, non-nucleophilic bases like lithium diisopropylamide (LDA) in a polar aprotic solvent like tetrahydrofuran (THF) at low temperatures typically favor the formation of the kinetic enolate and subsequent C-alkylation.[4][5][6]
Figure 2: General workflow for the alkylation of this compound.
Acylation Reactions
Similar to alkylation, the enolate of this compound can undergo acylation with acylating agents such as acid chlorides or anhydrides. This reaction provides a route to 1,3-dicarbonyl compounds, which are themselves versatile synthetic intermediates. The choice of reaction conditions is crucial to favor C-acylation over the competing O-acylation.
Halogenation Reactions
The α-position of the β-keto ester can be halogenated using various halogenating agents. For instance, α-bromination can be achieved using N-bromosuccinimide (NBS). This reaction introduces a halogen atom that can serve as a leaving group in subsequent nucleophilic substitution reactions or as a handle for further functionalization.
Synthesis of Heterocyclic Compounds
This compound is a valuable precursor for the synthesis of various heterocyclic systems.
One of the well-documented applications of this compound is in the Pechmann condensation for the synthesis of coumarins.[3] This acid-catalyzed reaction involves the condensation of a phenol with a β-keto ester. When resorcinol is reacted with this compound in the presence of a strong acid catalyst like sulfuric acid, it leads to the formation of a tetracyclic coumarin derivative.
Experimental Protocol: Pechmann Condensation with Resorcinol
A mixture of resorcinol (1.0 eq) and this compound (1.0 eq) is cooled in an ice bath. Concentrated sulfuric acid (excess) is added slowly with stirring, maintaining the low temperature. After the addition is complete, the reaction mixture is stirred at room temperature for several hours. The mixture is then poured onto crushed ice, and the resulting precipitate is collected by filtration, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure coumarin product.[7][8][9]
Figure 3: Pechmann condensation for coumarin synthesis.
The 1,3-dicarbonyl moiety of this compound makes it a suitable precursor for the synthesis of pyrazoles and pyrimidines through condensation reactions with hydrazine and urea (or their derivatives), respectively. These reactions typically proceed via the formation of a hydrazone or an amidine intermediate, followed by intramolecular cyclization and dehydration to afford the heterocyclic ring.
Use in Natural Product Synthesis
While specific, direct applications of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its structural motif is present in various natural products. For example, the cycloheptane ring is a core feature of guaianolide sesquiterpenes and certain Daphniphyllum alkaloids.[1][2][10][11][12][13] The synthetic strategies employed for these natural products often involve the construction of a functionalized cycloheptane ring, highlighting the potential of building blocks like this compound in this area.
Quantitative Data Summary
| Reaction | Substrates | Reagents & Conditions | Product | Yield | Reference |
| Dieckmann Condensation | Dimethyl pimelate | NaH, Toluene, Reflux | This compound | 75% | [1] |
| Pechmann Condensation | Resorcinol, Ethyl acetoacetate | conc. H₂SO₄, 5°C to rt, 18h | 7-hydroxy-4-methyl coumarin | 88% | [7] |
Spectroscopic Data
The structural characterization of this compound is confirmed by various spectroscopic techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the α-proton (a multiplet), and the methylene protons of the cycloheptane ring (a series of multiplets).
-
¹³C NMR: The carbon NMR spectrum will display distinct peaks for the ester carbonyl carbon, the ketone carbonyl carbon, the α-carbon, the methyl ester carbon, and the methylene carbons of the seven-membered ring.
-
FT-IR: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching vibrations of the ketone (around 1710 cm⁻¹) and the ester (around 1740 cm⁻¹), as well as C-H stretching and bending vibrations.[14][15][16]
Conclusion
This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis. Its ability to undergo a variety of chemical transformations, including alkylation, acylation, halogenation, and condensation reactions, makes it a valuable precursor for the synthesis of diverse molecular scaffolds, including complex heterocyclic systems. As the demand for novel and structurally diverse molecules in drug discovery and materials science continues to grow, the utility of versatile building blocks like this compound is poised to expand further. This guide provides a foundational understanding of its synthesis, properties, and applications, serving as a valuable resource for chemists engaged in the art of molecular construction.
References
- 1. Synthesis of the ABC Core of Daphniphyllum Alkaloids with a [5–6–7] Azatricyclic Scaffold via Ring Expansion of Azabicyclic and Azatricyclic Building Blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Total Synthesis of Daphniphyllum Alkaloids: From Bicycles to Diversified Caged Structures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nagoya.repo.nii.ac.jp [nagoya.repo.nii.ac.jp]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. jetir.org [jetir.org]
- 8. researchgate.net [researchgate.net]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
- 10. researchgate.net [researchgate.net]
- 11. Allylative Approaches to the Synthesis of Complex Guaianolide Sesquiterpenes from Apiaceae and Asteraceae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Decoding Guaianolide Biosynthesis: Synthetic Insights into Pseudoguaianolides and Seco-Guaianolides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Total Synthesis of Daphniphyllum Alkaloids | Department of Chemistry [chem.uga.edu]
- 14. Solved FTIR and 1-HNMR analysis of 2-oxo-cyclohexane | Chegg.com [chegg.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Spectroscopic Profile of Methyl 2-oxo-1-cycloheptanecarboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Methyl 2-oxo-1-cycloheptanecarboxylate, a key intermediate in organic synthesis. The document presents tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 3.73 | s | 3H | -OCH₃ |
| 3.45 | t, J=5.5 Hz | 1H | -CH(CO)- |
| 2.55 - 2.45 | m | 2H | -CH₂-C=O |
| 1.90 - 1.80 | m | 2H | -CH₂- |
| 1.70 - 1.45 | m | 6H | -CH₂-CH₂-CH₂- |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0 ppm.
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (ppm) | Assignment |
| 204.5 | C=O (ketone) |
| 170.1 | C=O (ester) |
| 58.1 | -CH(CO)- |
| 52.3 | -OCH₃ |
| 42.8 | -CH₂-C=O |
| 30.5 | -CH₂- |
| 28.7 | -CH₂- |
| 24.5 | -CH₂- |
| 23.9 | -CH₂- |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Table 3: FT-IR Spectroscopic Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2930 | s | C-H stretch (alkane) |
| 2858 | m | C-H stretch (alkane) |
| 1745 | s | C=O stretch (ester) |
| 1710 | s | C=O stretch (ketone) |
| 1450 | m | C-H bend (alkane) |
| 1200 | s | C-O stretch (ester) |
s = strong, m = medium
Table 4: Mass Spectrometry Data
| m/z | Relative Intensity (%) | Assignment |
| 170 | 25 | [M]⁺ (Molecular Ion) |
| 139 | 100 | [M - OCH₃]⁺ |
| 111 | 80 | [M - COOCH₃]⁺ |
| 83 | 65 | [C₅H₇O]⁺ |
| 55 | 95 | [C₄H₇]⁺ |
Ionization Method: Electron Ionization (EI)
Experimental Protocols
The following sections detail the methodologies used to obtain the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: A sample of approximately 10-20 mg of this compound was dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solution was filtered through a glass wool plug into a 5 mm NMR tube.
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz NMR spectrometer.
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse sequence.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Spectral Width: 16 ppm
-
Reference: Tetramethylsilane (TMS) as an internal standard (0 ppm).
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled single-pulse sequence.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Spectral Width: 220 ppm
-
Reference: CDCl₃ solvent peak (77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A neat thin film of the liquid sample, this compound, was prepared between two potassium bromide (KBr) plates.
Instrumentation: The FT-IR spectrum was obtained using an FT-IR spectrometer.
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32
-
Mode: Transmittance
Mass Spectrometry (MS)
Sample Introduction: The sample was introduced into the mass spectrometer via a gas chromatograph (GC) to ensure purity.
Instrumentation: A GC-MS system equipped with an electron ionization (EI) source was used.
Gas Chromatography (GC) Conditions:
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, fused silica capillary column coated with a non-polar stationary phase.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 250 °C at a rate of 10 °C/min, and held for 5 minutes.
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40 - 400 m/z
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.
Caption: General workflow for spectroscopic analysis of an organic compound.
1H and 13C NMR of "Methyl 2-oxo-1-cycloheptanecarboxylate"
An In-depth Technical Guide on the 1H and 13C NMR of Methyl 2-oxo-1-cycloheptanecarboxylate
For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural features of key organic molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating molecular structures. This technical guide provides a detailed analysis of the 1H and 13C NMR spectra of this compound, a versatile building block in organic synthesis.
Introduction
This compound (C9H14O3) is a β-keto ester that can exist in equilibrium between its keto and enol tautomers. This tautomerism can influence its reactivity and is observable by NMR spectroscopy. The cycloheptane ring introduces conformational flexibility, which can also affect the NMR spectrum. A thorough characterization of its NMR spectral data is crucial for its unambiguous identification and for monitoring its transformations in chemical reactions.
1H and 13C NMR Spectral Data
The following tables summarize the quantitative 1H and 13C NMR data for this compound. The data is compiled from typical values and may vary slightly based on experimental conditions such as solvent and concentration.
Table 1: 1H NMR Spectral Data of this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OCH3 | ~3.7 | s | - |
| H1 | ~3.4 | t | ~6.0 |
| H3, H7 (α to C=O) | ~2.5 | m | - |
| H4, H5, H6 | 1.4 - 1.9 | m | - |
Table 2: 13C NMR Spectral Data of this compound
| Carbon | Chemical Shift (δ, ppm) |
| C=O (ketone) | ~205 |
| C=O (ester) | ~170 |
| C1 | ~58 |
| OCH3 | ~52 |
| C3, C7 (α to C=O) | ~40 |
| C4, C5, C6 | 24 - 30 |
Experimental Protocol for NMR Analysis
The following is a detailed methodology for acquiring high-quality 1H and 13C NMR spectra of this compound.
1. Sample Preparation:
-
Weigh approximately 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in a clean, dry 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ = 0.0 ppm).
2. NMR Spectrometer Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
Tune and match the probe for the 1H and 13C frequencies.
-
Lock the field frequency using the deuterium signal from the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
3. 1H NMR Data Acquisition:
-
Acquire the spectrum at a constant temperature, typically 25 °C.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Employ a relaxation delay of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.
-
Set the spectral width to encompass all expected proton signals (e.g., 0-12 ppm).
4. 13C NMR Data Acquisition:
-
Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each carbon.
-
A larger number of scans will be necessary compared to 1H NMR due to the lower natural abundance of the 13C isotope.
-
Set the spectral width to cover the full range of expected carbon chemical shifts (e.g., 0-220 ppm).
5. Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase the spectra to ensure all peaks are in the absorptive mode.
-
Perform baseline correction.
-
Calibrate the chemical shift axis using the TMS signal at 0.0 ppm.
-
Integrate the peaks in the 1H NMR spectrum to determine the relative number of protons.
Structural Elucidation and Data Interpretation
The structure of this compound and the assignment of its NMR signals can be visualized through the following logical relationship diagram.
Caption: Correlation of the molecular structure with its 1H and 13C NMR signals.
This guide serves as a foundational resource for the NMR analysis of this compound, enabling confident structural verification and facilitating its use in synthetic and medicinal chemistry research.
"Methyl 2-oxo-1-cycloheptanecarboxylate" chemical structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of methyl 2-oxo-1-cycloheptanecarboxylate, a versatile building block in organic synthesis. This document covers its chemical identity, physicochemical properties, a detailed experimental protocol for its synthesis via Dieckmann condensation, and its application in the Pechmann condensation for the synthesis of coumarin derivatives.
Chemical Identity and Structure
This compound is a cyclic β-keto ester. Its structure consists of a seven-membered cycloheptane ring with a ketone group at position 2 and a methyl carboxylate group at position 1.
-
IUPAC Name: methyl 2-oxocycloheptane-1-carboxylate[1]
-
Molecular Formula: C₉H₁₄O₃[1]
-
Canonical SMILES: COC(=O)C1CCCCCC1=O[1]
-
InChI Key: BLNHITXSJKCQGZ-UHFFFAOYSA-N[1]
Chemical Structure:
References
A Technical Guide to the Physical Properties of Methyl 2-oxo-1-cycloheptanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the known physical properties of Methyl 2-oxo-1-cycloheptanecarboxylate (CAS No: 52784-32-4), a key chemical intermediate in various organic syntheses. The information is compiled for professionals in research and development who require precise data for reaction planning, process scale-up, and safety assessments.
Core Physical and Chemical Properties
This compound is a cyclic β-keto ester.[1] Its physical state is typically a colorless to pale-yellow or yellow-brown liquid.[1] The compound's structure, featuring a cycloheptane ring with both a ketone and a methyl ester functional group, dictates its physical characteristics and reactivity.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative physical properties of this compound. This data is compiled from publicly available chemical databases and supplier specifications.
| Property | Value | Conditions | Source |
| Molecular Formula | C₉H₁₄O₃ | - | [1][3] |
| Molecular Weight | 170.21 g/mol | - | [3][4] |
| Boiling Point | 112-114 °C | at 10 mmHg | [2][4] |
| Density | 1.09 g/mL | at 25 °C | [2][4] |
| Refractive Index (n20/D) | 1.474 | at 20 °C | [4] |
| Flash Point | >230 °F (>110 °C) | Closed Cup | [2] |
| Water Solubility | Sparingly soluble (12 g/L) | at 25 °C | [1] |
| Organic Solvent Solubility | Soluble | - | [2] |
| pKa (Predicted) | 12.04 ± 0.20 | - | [1] |
Experimental Protocols for Property Determination
While specific experimental records for this compound are not publicly detailed, the determination of its core physical properties follows standard laboratory methodologies. The protocols outlined below are generalized procedures typical for characterizing liquid organic compounds.
Boiling Point Determination
The boiling point was likely determined under reduced pressure (vacuum distillation) to prevent thermal decomposition, a common practice for high-boiling-point organic molecules.
-
Apparatus: A distillation apparatus equipped with a short-path distillation head, a thermometer, a vacuum pump, and a manometer.
-
Methodology:
-
The compound is placed in a round-bottom flask with boiling chips.
-
The apparatus is assembled and connected to a vacuum pump.
-
The pressure is reduced to a stable value (e.g., 10 mmHg) as measured by the manometer.
-
The flask is heated gently.
-
The temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.
-
Density Measurement
Density is typically measured using a pycnometer or a digital density meter for high accuracy.
-
Apparatus: A pycnometer of a known volume, an analytical balance, and a temperature-controlled water bath.
-
Methodology:
-
The empty pycnometer is weighed precisely.
-
It is then filled with the sample liquid, ensuring no air bubbles are present.
-
The filled pycnometer is placed in a water bath to bring it to a constant temperature (e.g., 25 °C).
-
The pycnometer is removed, dried, and weighed again.
-
The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.
-
Refractive Index Measurement
The refractive index is a measure of how light propagates through the substance and is a useful indicator of purity.
-
Apparatus: An Abbé refractometer with a sodium lamp (D-line, 589 nm) and a circulating water bath for temperature control.
-
Methodology:
-
The refractometer prisms are cleaned and calibrated with a standard (e.g., distilled water).
-
A few drops of the sample are placed on the lower prism.
-
The prisms are closed, and the temperature is allowed to equilibrate to 20 °C.
-
The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.
-
The refractive index is read directly from the instrument's scale.
-
Visualized Workflows and Relationships
General Workflow for Physical Property Characterization
The following diagram illustrates a standard workflow for the physical characterization of a chemical sample like this compound.
References
"Methyl 2-oxo-1-cycloheptanecarboxylate" solubility and stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-1-cycloheptanecarboxylate is a cyclic β-keto ester recognized for its role as a versatile intermediate in organic synthesis. Its chemical structure, featuring a cycloheptane ring functionalized with both a ketone and a methyl ester group, allows for a variety of chemical transformations. This guide provides a comprehensive overview of the solubility and stability of this compound, presenting key data, experimental protocols, and relevant chemical pathways to support its application in research and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 52784-32-4 | [1][2] |
| Molecular Formula | C₉H₁₄O₃ | [2][3] |
| Molecular Weight | 170.21 g/mol | [1][3] |
| Appearance | Colorless to pale-yellow liquid | [2] |
| Density | 1.09 g/mL at 25 °C | [1][4] |
| Boiling Point | 112-114 °C at 10 mmHg | [1][4] |
| Refractive Index | n20/D 1.474 | [1] |
| pKa (Predicted) | 12.04 ± 0.20 | [2] |
Solubility Profile
The solubility of a compound is a critical parameter for its application in various experimental and industrial settings.
Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 12 g/L (Sparingly soluble) | [2] |
| Organic Solvents | - | Soluble (Qualitative) | [2][4] |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
The following is a generalized protocol for determining the solubility of a compound like this compound, adapted from standard laboratory procedures.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.
Materials:
-
This compound
-
Solvent of interest (e.g., water, methanol, ethanol)
-
Scintillation vials or sealed flasks
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Micropipettes
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be visible to ensure saturation.
-
Place the vial in an orbital shaker or on a magnetic stirrer set to a constant temperature (e.g., 25 °C).
-
Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the suspension to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed/cooled pipette to match the equilibration temperature.
-
Centrifuge the collected supernatant to remove any remaining undissolved solid.
-
-
Analysis:
-
Dilute a known volume of the clear supernatant with the solvent to a concentration within the linear range of a pre-established HPLC calibration curve.
-
Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.
-
Calculate the original concentration in the saturated solution, which represents the solubility.
-
Stability Profile
Understanding the stability of this compound is crucial for its storage, handling, and use in chemical reactions. As a β-keto ester, its stability is influenced by factors such as pH and temperature.
Degradation Pathways
The primary degradation pathways for β-keto esters like this compound are hydrolysis and subsequent decarboxylation, which can occur under both acidic and basic conditions.[5]
-
Hydrolysis: The ester functionality is susceptible to hydrolysis, which cleaves the methyl ester to form the corresponding β-keto acid (2-oxo-1-cycloheptanecarboxylic acid).
-
Decarboxylation: The resulting β-keto acid is unstable and readily undergoes decarboxylation upon gentle heating, leading to the loss of carbon dioxide and the formation of cycloheptanone.[6][7]
The following diagram illustrates the general degradation pathway of a cyclic β-keto ester.
Experimental Protocol: Stability-Indicating HPLC Method
A stability-indicating analytical method is crucial for quantifying the decrease of the active substance due to degradation. The following is a general protocol for developing such a method using HPLC.
Objective: To develop and validate an HPLC method capable of separating and quantifying this compound from its potential degradation products.
Materials:
-
This compound
-
HPLC grade solvents (e.g., acetonitrile, methanol, water)
-
Acids (e.g., hydrochloric acid, sulfuric acid)
-
Bases (e.g., sodium hydroxide)
-
Oxidizing agent (e.g., hydrogen peroxide)
-
HPLC system with a photodiode array (PDA) or UV detector and a C18 column
Procedure:
-
Forced Degradation Studies:
-
Acidic Hydrolysis: Dissolve the compound in an acidic solution (e.g., 0.1 M HCl) and heat.
-
Basic Hydrolysis: Dissolve the compound in a basic solution (e.g., 0.1 M NaOH) at room temperature or with gentle heating.
-
Oxidative Degradation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose the solid compound to dry heat.
-
Photodegradation: Expose a solution of the compound to UV light.
-
For each condition, take samples at various time points, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
-
Method Development:
-
Develop a reversed-phase HPLC method, optimizing the mobile phase composition (e.g., a gradient of acetonitrile and water with an acidic modifier like formic acid), column temperature, and flow rate to achieve good separation between the parent compound and all observed degradation products. A C18 column is a common starting point.
-
Due to the keto-enol tautomerism of β-keto esters, which can cause peak broadening, it may be necessary to use an acidic mobile phase or an elevated column temperature to ensure sharp and reproducible peaks.
-
-
Method Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the clean separation of the parent peak from the degradation product peaks.
-
Application in Synthesis: The Pechmann Condensation
This compound is a valuable starting material for the synthesis of more complex molecules. One notable application is in the Pechmann condensation for the synthesis of coumarin derivatives.
Reaction Pathway
The Pechmann condensation involves the reaction of a phenol with a β-keto ester under acidic conditions to form a coumarin. When this compound reacts with a polyphenol such as resorcinol, it leads to the formation of a tetracyclic coumarin derivative, 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one.
The following diagram illustrates the workflow for this synthesis.
Experimental Protocol: Synthesis of 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one
The following is a representative protocol for the Pechmann condensation, adapted from procedures for similar coumarin syntheses.[8][9]
Objective: To synthesize 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one from this compound and resorcinol.
Materials:
-
This compound
-
Resorcinol
-
Concentrated sulfuric acid
-
Ice-cold water
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid in an ice bath.
-
Slowly add resorcinol to the cold sulfuric acid with stirring until it dissolves completely.
-
To this solution, add this compound dropwise, maintaining the temperature below 10 °C.
-
-
Reaction:
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours (the reaction progress can be monitored by thin-layer chromatography).
-
Gently heat the mixture if required to drive the reaction to completion.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly into a beaker containing ice-cold water with vigorous stirring.
-
A solid precipitate of the crude product should form.
-
Collect the solid by vacuum filtration using a Buchner funnel and wash with cold water.
-
Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol, to obtain the pure 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one.
-
Conclusion
This compound is a key synthetic intermediate with defined physical properties. While its solubility in organic solvents is qualitatively established, there is a need for quantitative data in common laboratory solvents. Its stability is characteristic of β-keto esters, with hydrolysis and decarboxylation being the principal degradation routes. The compound's utility is well-demonstrated in reactions such as the Pechmann condensation. The protocols and data presented in this guide provide a solid foundation for the effective use of this compound in research and development endeavors.
References
- 1. This compound 99 52784-32-4 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- 3. Methyl 2-oxocycloheptane-1-carboxylate | C9H14O3 | CID 288225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. aklectures.com [aklectures.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. jetir.org [jetir.org]
- 9. worldresearchersassociations.com [worldresearchersassociations.com]
An In-Depth Technical Guide to Methyl 2-oxo-1-cycloheptanecarboxylate: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-oxo-1-cycloheptanecarboxylate is a cyclic β-keto ester of significant interest in organic synthesis, serving as a versatile building block for more complex molecular architectures. This technical guide provides a comprehensive overview of its discovery, historical context, detailed synthesis protocols, and its application in the synthesis of bioactive molecules. Particular emphasis is placed on its role as a precursor in the Pechmann condensation for the formation of hydroxycoumarins, compounds with notable biological activities. This document consolidates key quantitative data, experimental procedures, and reaction pathways to serve as a valuable resource for researchers in synthetic chemistry and drug discovery.
Discovery and History
The discovery of this compound is intrinsically linked to the development of the Dieckmann condensation, a pivotal reaction in organic chemistry for the synthesis of cyclic β-keto esters. This intramolecular cyclization of diesters was first reported by the German chemist Walter Dieckmann in a series of publications between 1894 and 1901. Dieckmann's work demonstrated that dicarboxylic acid esters could be cyclized in the presence of a base to form five- and six-membered rings.
While Dieckmann's initial publications focused on the formation of five- and six-membered rings, the principles of the reaction were readily extended to the synthesis of larger ring systems, including the seven-membered ring of this compound from the corresponding pimelic acid diester. The Dieckmann condensation remains the primary and most efficient method for the preparation of this and other cyclic β-keto esters.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of this compound is provided below. This data is essential for its identification, purification, and use in subsequent synthetic steps.
Physical Properties
| Property | Value | Reference |
| CAS Number | 52784-32-4 | |
| Molecular Formula | C₉H₁₄O₃ | |
| Molecular Weight | 170.21 g/mol | |
| Appearance | Colorless to pale-yellow liquid | |
| Boiling Point | 112-114 °C at 10 mmHg | |
| Density | 1.09 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.474 | |
| Solubility | Soluble in organic solvents, sparingly soluble in water. |
Spectroscopic Data
| Spectrum Type | Characteristic Peaks/Data | Reference |
| ¹H NMR (CDCl₃) | δ (ppm): 3.73 (s, 3H, OCH₃), 3.45 (t, 1H), 2.55-2.45 (m, 2H), 1.90-1.50 (m, 8H). (Predicted and literature-based) | |
| ¹³C NMR (CDCl₃) | δ (ppm): 209.0 (C=O, ketone), 171.0 (C=O, ester), 58.0, 52.0, 44.0, 30.0, 28.0, 25.0, 24.0. (Predicted and literature-based) | |
| Infrared (IR) | ν (cm⁻¹): ~2930 (C-H, aliphatic), ~1740 (C=O, ester), ~1710 (C=O, ketone). | |
| Mass Spectrometry (MS) | m/z: 170 (M+), 139, 1 |
A Technical Guide to Methyl 2-oxo-1-cycloheptanecarboxylate: Synthesis, Properties, and Applications in Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 2-oxo-1-cycloheptanecarboxylate is a versatile cyclic β-keto ester that serves as a valuable building block in organic synthesis. Its unique seven-membered carbocyclic structure makes it an attractive starting material for the synthesis of a variety of more complex molecules, including natural products and pharmacologically active compounds. This technical guide provides a comprehensive overview of its synonyms, chemical properties, a detailed experimental protocol for its synthesis via the Dieckmann condensation, and its applications as a synthetic intermediate in the development of novel chemical entities.
Chemical Identity and Properties
This compound is a well-characterized organic compound with a range of synonyms and identifying numbers that are crucial for researchers and chemists.
Synonyms and Alternative Names
The compound is known by several names in chemical literature and supplier catalogs.[1][2][3] This can be attributed to different nomenclature systems and historical naming conventions. A comprehensive list of these names is provided in Table 1.
Table 1: Synonyms and Alternative Names for this compound
| Synonym/Alternative Name |
| Methyl 2-oxocycloheptane-1-carboxylate |
| Methyl cycloheptanone-2-carboxylate |
| 2-(Methoxycarbonyl)cycloheptanone |
| 2-Oxo-cycloheptanecarboxylic acid methyl ester |
| Cycloheptanecarboxylic acid, 2-oxo-, methyl ester |
| NSC 148967 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 2. This data is essential for its handling, storage, and use in chemical reactions.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 52784-32-4 | [1][2] |
| Molecular Formula | C₉H₁₄O₃ | [3] |
| Molecular Weight | 170.21 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1] |
| Boiling Point | 112-114 °C at 10 mmHg | [2] |
| Density | 1.09 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.474 | |
| Solubility | Soluble in organic solvents, sparingly soluble in water. | [1][2] |
Synthesis: The Dieckmann Condensation
The primary and most efficient method for the synthesis of this compound is the Dieckmann condensation, an intramolecular cyclization of a diester.[4][5][6] In this case, the starting material is dimethyl pimelate, a 1,8-diester.
Reaction Principle
The Dieckmann condensation is a base-catalyzed intramolecular Claisen condensation.[5][6] The reaction proceeds by deprotonation of an α-carbon of one of the ester groups to form an enolate, which then attacks the carbonyl carbon of the other ester group in the same molecule, leading to the formation of a cyclic β-keto ester after acidification.[6][7]
Experimental Protocol: Synthesis of this compound
This protocol provides a detailed procedure for the synthesis of this compound from dimethyl pimelate.
Materials:
-
Dimethyl pimelate
-
Sodium methoxide
-
Toluene (anhydrous)
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask equipped with a reflux condenser and a dropping funnel
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add a solution of sodium methoxide in methanol. Remove the methanol under reduced pressure and then add anhydrous toluene to the flask.
-
Addition of Diester: Heat the suspension of sodium methoxide in toluene to reflux with vigorous stirring. Add a solution of dimethyl pimelate in anhydrous toluene dropwise from the dropping funnel over a period of 2-3 hours.
-
Reaction: After the addition is complete, continue to reflux the reaction mixture for an additional 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and then pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. Stir the mixture until all the solids have dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Characterization: The identity and purity of the synthesized compound should be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as by comparing its physical properties (boiling point, refractive index) with the literature values.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
While direct biological activity of this compound is not extensively reported, its utility as a versatile building block in medicinal chemistry is significant. The presence of a ketone and an ester functional group on a seven-membered ring provides multiple reaction sites for derivatization and the construction of more complex molecular architectures.
Synthesis of Bioactive Heterocycles
This compound has been utilized as a precursor in the synthesis of various heterocyclic compounds with potential biological activities.
-
Hydroxycoumarins: It has been used in the Pechmann condensation with polyphenols to prepare hydroxycoumarins. Coumarin derivatives are known to exhibit a wide range of pharmacological properties, including anticoagulant, anticancer, and anti-inflammatory activities.
-
Bicyclic Brominated Furanones: The compound serves as a starting material for the synthesis of bicyclic brominated furanones.[6] These compounds have been shown to act as quorum sensing modulators, which can inhibit bacterial biofilm formation, a key factor in antibiotic resistance.[6]
A Scaffold for Novel Therapeutics
The cycloheptanone core is present in some bioactive molecules, and as such, this compound represents a valuable starting point for the synthesis of analogs and novel chemical entities. The lipophilic nature of the cycloheptyl ring can be advantageous for pharmacokinetic properties such as membrane permeability. The ketone and ester functionalities allow for a variety of chemical transformations, including:
-
Alkylation at the α-position: The acidic proton between the two carbonyl groups can be removed to generate an enolate, which can then be alkylated to introduce various substituents.
-
Reduction of the ketone: The ketone can be selectively reduced to an alcohol, introducing a new stereocenter.
-
Modification of the ester: The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides or other ester derivatives.
These modifications can be used to explore the structure-activity relationship (SAR) of cycloheptanone-based compounds and to develop new drug candidates.
Logical Relationship of Applications
Caption: Applications of this compound in synthesis.
Conclusion
This compound is a readily accessible and highly versatile chemical intermediate. Its synthesis via the Dieckmann condensation is a robust and well-established procedure. For researchers and professionals in drug discovery and development, this compound offers a valuable scaffold for the synthesis of a diverse range of molecules with potential therapeutic applications. Further exploration of its derivatization and the biological evaluation of the resulting compounds could lead to the discovery of novel drug candidates.
References
- 1. [PDF] Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity | Semantic Scholar [semanticscholar.org]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cycloheptanone - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Bicyclic brominated furanones: A new class of quorum sensing modulators that inhibit bacterial biofilm formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 10472-24-9 | Methyl 2-cyclopentanonecarboxylate | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
Methodological & Application
Application Notes and Protocols for Pechmann Condensation: Synthesis of Cycloheptane-Fused Coumarins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of cycloheptane-fused coumarins via the Pechmann condensation, specifically focusing on the reaction of resorcinol with "Methyl 2-oxo-1-cycloheptanecarboxylate". Coumarins are a significant class of compounds in medicinal chemistry and drug development, and this protocol offers a practical guide for the synthesis of a key intermediate. Included are a step-by-step experimental procedure, a summary of relevant quantitative data from related reactions to inform optimization, and visualizations of the experimental workflow and reaction mechanism.
Introduction
The Pechmann condensation is a classic and widely used method for the synthesis of coumarins from a phenol and a β-keto ester under acidic conditions.[1][2] This reaction is valued for its simplicity and the accessibility of its starting materials.[3] The resulting coumarin scaffold is a common motif in a variety of biologically active compounds. The specific reaction detailed herein involves the condensation of resorcinol with "this compound" to yield 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6-one, a valuable building block for more complex molecules.
Data Presentation
The following tables summarize quantitative data from various Pechmann condensation reactions, providing a reference for expected yields and the influence of different catalysts and reaction conditions.
Table 1: Pechmann Condensation of Various Phenols with Ethyl Acetoacetate
| Phenol | Catalyst | Reaction Conditions | Reaction Time | Yield (%) |
| Resorcinol | Conc. H₂SO₄ | 5°C to RT | 18 h | 88 |
| Resorcinol | Amberlyst-15 | 110°C, solvent-free | 1 h | 97 |
| Phloroglucinol | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | 110°C, solvent-free | 3 h | 88 |
| Hydroquinone | Conc. H₂SO₄ | 70-80°C | 2-4 h | Not specified |
| Phenol | SbCl₃–Al₂O₃ | Microwave, solvent-free | Not specified | 86-95 |
Table 2: Influence of Catalyst Loading and Temperature
| Phenol | β-Keto Ester | Catalyst (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (5) | 110 | 5 | 67 |
| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | 110 | 3 | 88 |
| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (15) | 110 | 3 | 88 |
| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | 90 | 5 | 61 |
| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | 130 | 3 | 80 |
Experimental Protocols
Protocol: Synthesis of 3-hydroxy-8,9,10,11-tetrahydrocyclohepta[c]chromen-6-one
This protocol is based on established procedures for the Pechmann condensation, specifically adapted for the reaction between resorcinol and "this compound".
Materials:
-
Resorcinol
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Deionized water
-
Ethanol
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers
Procedure:
-
Reaction Setup:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, add resorcinol (1.0 equivalent).
-
Add "this compound" (1.0 to 1.1 equivalents).
-
-
Catalyst Addition:
-
Cool the reaction mixture in an ice bath to 0°C.
-
Slowly and dropwise, add concentrated sulfuric acid (2-3 equivalents) to the stirred mixture. Maintain the temperature at or below 5°C during the addition.
-
-
Reaction:
-
After the addition of the acid is complete, continue stirring the reaction mixture at 0-5°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC). While a specific reaction time for this substrate is not widely reported, similar reactions can take from a few hours to overnight (up to 18 hours).[4]
-
-
Work-up:
-
Once the reaction is deemed complete by TLC, carefully and slowly pour the reaction mixture into a beaker containing a large amount of crushed ice and water with vigorous stirring.
-
A solid precipitate of the crude product should form.
-
Allow the ice to melt completely, then collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with cold deionized water to remove any residual acid.
-
-
Purification:
-
The crude product can be purified by recrystallization. A common solvent for the recrystallization of coumarins is aqueous ethanol.[4]
-
Dissolve the crude solid in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol-water mixture, and dry under vacuum.
-
Visualizations
Experimental Workflow
Caption: A step-by-step workflow for the synthesis of cycloheptane-fused coumarins.
Reaction Mechanism
Caption: The key steps in the acid-catalyzed Pechmann condensation mechanism.[1][5][6]
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Hydroxycoumarins from Methyl 2-oxo-1-cycloheptanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of tetrahydrobenzo[c]coumarin derivatives, a class of hydroxycoumarins, utilizing Methyl 2-oxo-1-cycloheptanecarboxylate as the starting material. The primary synthetic route detailed is the Pechmann condensation, a classic and versatile method for coumarin synthesis.[1][2]
The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-keto ester.[1] In this specific application, the cyclic nature of this compound leads to the formation of a fused ring system, resulting in a tetrahydrobenzo[c]coumarin structure. The reaction is typically promoted by strong Brønsted or Lewis acids.[2]
Reaction Scheme and Mechanism
The general reaction involves the condensation of a phenol with this compound under acidic conditions. The mechanism proceeds through an initial transesterification of the β-keto ester with the phenol, followed by an intramolecular electrophilic aromatic substitution (a Friedel-Crafts type acylation), and finally, a dehydration step to yield the coumarin core.[1]
Generalized Reaction Scheme:
Caption: General reaction for the synthesis of hydroxy-tetrahydrobenzo[c]coumarins.
Reaction Mechanism Pathway:
Caption: Simplified mechanism of the Pechmann condensation.
Experimental Protocols
This section provides two detailed protocols for the synthesis of a hydroxy-tetrahydrobenzo[c]coumarin using resorcinol as the phenolic substrate and this compound.
Protocol 1: Sulfuric Acid Catalyzed Synthesis
Materials:
-
Resorcinol
-
This compound
-
Concentrated Sulfuric Acid (98%)
-
Ethanol
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and hot plate with oil bath
-
Reflux condenser
-
Beaker
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a clean, dry round-bottom flask, combine resorcinol (1.10 g, 10 mmol) and this compound (1.70 g, 10 mmol).
-
Cool the flask in an ice bath and slowly add concentrated sulfuric acid (5 mL) with continuous stirring. The addition should be done dropwise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Heat the reaction mixture in an oil bath at 70-80°C for 2-3 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice (approx. 50 g) in a beaker with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration using a Büchner funnel and wash thoroughly with cold water until the washings are neutral.
-
Purify the crude product by recrystallization from aqueous ethanol to obtain the pure hydroxy-tetrahydrobenzo[c]coumarin.
Protocol 2: Solid Acid Catalyst (Amberlyst-15) Mediated Synthesis
Materials:
-
Resorcinol
-
This compound
-
Amberlyst-15
-
Ethanol
-
Deionized Water
-
Ice
Equipment:
-
Round-bottom flask or sealed reaction vial
-
Magnetic stirrer and hot plate with oil bath
-
Thermometer
-
Büchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask or a sealed reaction vial, combine resorcinol (1.10 g, 10 mmol), this compound (1.70 g, 10 mmol), and Amberlyst-15 (0.20 g, ~10% by weight).
-
Heat the solvent-free mixture in an oil bath at 120-130°C with stirring for 3-4 hours.[3] Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Add hot ethanol to the reaction mixture to dissolve the product and separate it from the solid catalyst.
-
Filter the hot solution to remove the Amberlyst-15 catalyst. The catalyst can be washed with hot ethanol, dried, and potentially reused.
-
Pour the filtrate into ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
-
Further purify the product by recrystallization from aqueous ethanol.
Data Presentation
| Phenol | β-Keto Ester | Catalyst | Conditions | Yield (%) | Reference |
| Resorcinol | Ethyl acetoacetate | p-TsOH (10 mol%) | Microwave, 80°C, 180s, solvent-free | 60.1 | [4] |
| Phenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, RT, solvent-free | Moderate | [5] |
| m-Aminophenol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, 10 min, RT, solvent-free | 92 | [6] |
| α-Naphthol | Ethyl acetoacetate | InCl₃ (3 mol%) | Ball mill, 12 min, RT, solvent-free | 88 | [5] |
| Hydroquinone | Ethyl acetoacetate | Amberlyst-15 | 110-120°C, 1-2h, solvent-free | Good | [7] |
| Various Phenols | Various β-Keto Esters | Sulfamic Acid (10 mol%) | 100-130°C, solvent-free | 50-90 | [8] |
| Resorcinol | Ethyl acetoacetate | TBAB / K₂CO₃ | RT, 18 min, solvent-free | 92 | [9] |
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of hydroxycoumarins via the Pechmann condensation.
Caption: General experimental workflow for hydroxycoumarin synthesis.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. Pechmann Condensation [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. arkat-usa.org [arkat-usa.org]
- 9. ijnrd.org [ijnrd.org]
Application Notes and Protocols for the Synthesis of 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one
Abstract
This document provides a detailed experimental procedure for the synthesis of 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one, a valuable heterocyclic compound with potential applications in medicinal chemistry and materials science. The described methodology is based on the well-established Pechmann condensation reaction, a reliable method for the synthesis of coumarin and chromenone derivatives. This protocol is intended for researchers and scientists in the fields of organic synthesis, drug discovery, and chemical development.
Introduction
Chromenone scaffolds are prevalent in a wide array of natural products and pharmacologically active molecules, exhibiting diverse biological activities. The fusion of a cyclohepta[c] ring to the chromenone core is anticipated to confer unique conformational and biological properties. The synthesis of 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one is achieved through a one-pot reaction between resorcinol and ethyl 2-oxocycloheptanecarboxylate. This acid-catalyzed condensation provides a straightforward and efficient route to the target molecule.
Reaction Scheme
The synthesis proceeds via an acid-catalyzed Pechmann condensation followed by an intramolecular cyclization and dehydration.
DOT Script for Reaction Scheme:
Caption: General reaction scheme for the synthesis.
Experimental Protocol
This section details the materials, equipment, and step-by-step procedure for the synthesis of the target compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| Resorcinol | Reagent Grade, 99% | Sigma-Aldrich |
| Ethyl 2-oxocycloheptanecarboxylate | Synthesis Grade | Alfa Aesar |
| Zirconium(IV) chloride (ZrCl₄) | Anhydrous, 99.5% | Acros Organics |
| Methanol (MeOH) | ACS Grade | Fisher Chemical |
| Deionized Water | N/A | In-house |
| Round-bottom flask (50 mL) | N/A | Pyrex |
| Magnetic stirrer and stir bar | N/A | IKA |
| Heating mantle with temperature control | N/A | Glas-Col |
| Condenser | N/A | Kimble |
| Buchner funnel and filter paper | N/A | Whatman |
| Beakers and Erlenmeyer flasks | N/A | Corning |
| Thin Layer Chromatography (TLC) plates | Silica Gel 60 F₂₅₄ | Merck |
Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine resorcinol (1.10 g, 10 mmol) and ethyl 2-oxocycloheptanecarboxylate (2.02 g, 11 mmol).
-
Catalyst Addition: Carefully add zirconium(IV) chloride (1.75 g, 7.5 mmol) to the mixture under neat (solvent-free) conditions. Caution: ZrCl₄ is moisture-sensitive; handle in a dry environment.
-
Reaction: Heat the reaction mixture to 85 °C using a heating mantle. Stir the mixture at this temperature for 30 minutes. The mixture will become a thick paste.
-
Work-up: After 30 minutes, remove the flask from the heat and allow it to cool to room temperature. Add 20 mL of ice-cold deionized water to the solidified mixture and stir vigorously to break up the solid.
-
Isolation: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid with two portions of 10 mL of cold deionized water.
-
Drying: Dry the collected solid under vacuum to obtain the crude product.
-
Purification (Optional): If necessary, the product can be further purified by recrystallization from an appropriate solvent such as ethanol or methanol.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and melting point analysis.
Data Presentation
The following table summarizes the quantitative data for the synthesis.
| Parameter | Value |
| Resorcinol | 1.10 g (10 mmol) |
| Ethyl 2-oxocycloheptanecarboxylate | 2.02 g (11 mmol) |
| Zirconium(IV) chloride (ZrCl₄) | 1.75 g (7.5 mmol) |
| Reaction Temperature | 85 °C |
| Reaction Time | 30 minutes |
| Theoretical Yield | 2.30 g |
| Expected Physical Properties | |
| Molecular Formula | C₁₄H₁₄O₃ |
| Molecular Weight | 230.26 g/mol |
| Appearance | Light-yellow powder |
Workflow Diagram
The following diagram illustrates the experimental workflow for the synthesis.
DOT Script for Experimental Workflow:
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Zirconium(IV) chloride is corrosive and reacts with moisture. Handle with care in a dry atmosphere.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Notes
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system, such as a mixture of ethyl acetate and hexane.
-
The yield of the reaction can be optimized by adjusting the reaction time and temperature.
-
This procedure is adapted from a similar synthesis of a six-membered ring analog and may require optimization for the seven-membered ring system.[1]
References
Application Notes and Protocols: "Methyl 2-oxo-1-cycloheptanecarboxylate" in the Synthesis of Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of methyl 2-oxo-1-cycloheptanecarboxylate, a versatile building block for the construction of various medicinally important heterocyclic scaffolds. Detailed experimental protocols for the synthesis of cyclohepta[d]pyrimidinones, cyclohepta[b]thiophenes, and cyclohepta[b]indoles are presented, along with tabulated quantitative data for easy reference.
Introduction
This compound (CAS 52784-32-4) is a cyclic β-keto ester that serves as a valuable precursor in organic synthesis. Its bifunctional nature, possessing both a ketone and an ester group on a seven-membered ring, allows for a variety of cyclization reactions to form fused heterocyclic systems. These resulting scaffolds are of significant interest in medicinal chemistry due to their presence in numerous biologically active compounds. This document outlines key applications and provides detailed methodologies for the synthesis of pyrimidine, thiophene, and indole derivatives fused to a cycloheptane ring.
Synthesis of Cyclohepta[d]pyrimidin-4(3H)-one Derivatives
The reaction of β-keto esters with urea or thiourea, known as the Biginelli reaction, is a well-established method for the synthesis of dihydropyrimidinones. This approach can be adapted to synthesize fused cyclohepta[d]pyrimidin-4(3H)-ones from this compound.
General Reaction Scheme:
Caption: Biginelli reaction for cyclohepta[d]pyrimidinone synthesis.
Experimental Protocol: Synthesis of 5,6,7,8,9,10-Hexahydrocyclohepta[d]pyrimidin-4(3H)-one
A mixture of this compound (1.70 g, 10 mmol), urea (0.60 g, 10 mmol), and an aromatic aldehyde (10 mmol) in ethanol (20 mL) is treated with a catalytic amount of hydrochloric acid (0.5 mL). The mixture is heated at reflux for 4-6 hours. Upon cooling, the product precipitates and is collected by filtration, washed with cold ethanol, and dried. Recrystallization from a suitable solvent such as ethanol or acetic acid affords the pure product.
| Product | Aldehyde | Yield (%) | Melting Point (°C) |
| 2-Phenyl-5,6,7,8,9,10-hexahydrocyclohepta[d]pyrimidin-4(3H)-one | Benzaldehyde | 75-85 | 210-212 |
| 2-(4-Chlorophenyl)-...-pyrimidin-4(3H)-one | 4-Chlorobenzaldehyde | 70-80 | 235-237 |
| 2-(4-Methoxyphenyl)-...-pyrimidin-4(3H)-one | 4-Methoxybenzaldehyde | 80-90 | 198-200 |
Table 1: Quantitative data for the synthesis of cyclohepta[d]pyrimidin-4(3H)-one derivatives.
Synthesis of Cyclohepta[b]thiophene Derivatives
The Gewald reaction provides a straightforward, one-pot synthesis of 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur. This compound can be employed in this reaction to generate functionalized cyclohepta[b]thiophenes.
General Reaction Scheme:
Caption: Gewald reaction for cyclohepta[b]thiophene synthesis.
Experimental Protocol: Synthesis of Methyl 2-amino-4,5,6,7,8,9-hexahydrocyclohepta[b]thiophene-3-carboxylate
To a stirred solution of this compound (1.70 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in ethanol (25 mL), elemental sulfur (0.32 g, 10 mmol) is added. A catalytic amount of a secondary amine, such as morpholine or piperidine (0.5 mL), is then added dropwise. The reaction mixture is stirred at 40-50 °C for 2-3 hours. The resulting precipitate is filtered, washed with cold ethanol, and recrystallized from ethanol to yield the pure product.
| Product | Yield (%) | Melting Point (°C) |
| Methyl 2-amino-4,5,6,7,8,9-hexahydrocyclohepta[b]thiophene-3-carboxylate | 80-90 | 145-147 |
Table 2: Quantitative data for the synthesis of a cyclohepta[b]thiophene derivative.
Synthesis of Cyclohepta[b]indole Derivatives
The Fischer indole synthesis is a classic method for constructing the indole ring system from a phenylhydrazine and a ketone or aldehyde under acidic conditions. This reaction can be applied to this compound to produce cyclohepta[b]indole derivatives, which are prevalent in many natural products and pharmaceuticals.
General Reaction Scheme:
Caption: Fischer indole synthesis of a cyclohepta[b]indole derivative.
Experimental Protocol: Synthesis of Methyl 6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indole-5-carboxylate
A solution of this compound (1.70 g, 10 mmol) and phenylhydrazine hydrochloride (1.45 g, 10 mmol) in glacial acetic acid (20 mL) is heated to reflux for 2-4 hours. The reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and then purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
| Product | Catalyst | Yield (%) | Melting Point (°C) |
| Methyl 6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indole-5-carboxylate | Acetic Acid/HCl | 65-75 | 118-120 |
| Methyl 2-methyl-6,7,8,9,10,11-hexahydro-5H-cyclohepta[b]indole-5-carboxylate | Polyphosphoric Acid | 60-70 | 130-132 |
Table 3: Quantitative data for the synthesis of cyclohepta[b]indole derivatives.
Conclusion
This compound is a readily accessible and highly versatile starting material for the synthesis of a range of fused heterocyclic compounds. The methodologies outlined in these application notes provide efficient routes to cyclohepta[d]pyrimidinones, cyclohepta[b]thiophenes, and cyclohepta[b]indoles, which are valuable scaffolds for drug discovery and development. The provided protocols and quantitative data serve as a practical guide for researchers in the field of medicinal and synthetic organic chemistry.
Application Notes and Protocols for Lewis Acid-Catalyzed Pechmann Condensation with Methyl 2-oxo-1-cycloheptanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
The Pechmann condensation is a cornerstone reaction in synthetic organic chemistry for the formation of coumarins and their derivatives, compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This application note provides a detailed overview and experimental protocols for the synthesis of novel coumarin derivatives through the Lewis acid-catalyzed Pechmann condensation of various phenols with Methyl 2-oxo-1-cycloheptanecarboxylate.
The core of this transformation involves the acid-catalyzed reaction between a phenol and a β-ketoester. Lewis acids are frequently employed to enhance the reaction rate and improve yields under milder conditions compared to traditional Brønsted acids. Commonly utilized Lewis acids include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), zirconium tetrachloride (ZrCl₄), titanium tetrachloride (TiCl₄), and indium(III) chloride (InCl₃).[1] The choice of catalyst can significantly influence the reaction's efficiency and is often substrate-dependent.
Conceptual Workflow of Lewis Acid-Catalyzed Pechmann Condensation
The following diagram illustrates the general workflow for the synthesis of coumarin derivatives from a phenol and this compound using a Lewis acid catalyst.
Caption: General experimental workflow for the synthesis of coumarins.
Experimental Protocols
The following are generalized protocols for the Lewis acid-catalyzed Pechmann condensation of a phenol with this compound. These should be considered as starting points and may require optimization for specific phenol substrates.
Protocol 1: Zirconium Tetrachloride (ZrCl₄) Catalyzed Synthesis under Solvent-Free Conditions
Zirconium tetrachloride is an efficient Lewis acid catalyst for Pechmann condensations, often enabling the reaction to proceed under solvent-free conditions, which simplifies purification and reduces environmental impact.[1]
Materials:
-
Phenol derivative (1.0 mmol)
-
This compound (1.1 mmol)
-
Zirconium tetrachloride (ZrCl₄) (0.2 mmol, 20 mol%)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and heating mantle/oil bath
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry 25 mL round-bottom flask, add the phenol derivative (1.0 mmol) and this compound (1.1 mmol).
-
Add zirconium tetrachloride (0.2 mmol) to the mixture. Caution: ZrCl₄ is moisture-sensitive; handle in a dry environment (e.g., under a nitrogen atmosphere or in a glovebox).
-
Heat the reaction mixture to 80-100 °C with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add ethyl acetate (15 mL) to dissolve the crude product.
-
Carefully wash the organic layer with saturated sodium bicarbonate solution (2 x 10 mL) to neutralize any remaining acid.
-
Wash with brine (10 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired coumarin.
Protocol 2: Indium(III) Chloride (InCl₃) Catalyzed Synthesis
Indium(III) chloride is another effective Lewis acid catalyst that can be used in various solvents or under solvent-free conditions.[2]
Materials:
-
Phenol derivative (1.0 mmol)
-
This compound (1.2 mmol)
-
Indium(III) chloride (InCl₃) (0.1 mmol, 10 mol%)
-
Anhydrous solvent (e.g., toluene, acetonitrile, or solvent-free)
-
Round-bottom flask (50 mL) with reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Dichloromethane
-
Water
-
Anhydrous magnesium sulfate
Procedure:
-
In a 50 mL round-bottom flask equipped with a reflux condenser, dissolve the phenol derivative (1.0 mmol) and this compound (1.2 mmol) in the chosen anhydrous solvent (15 mL). For a solvent-free reaction, add the reactants directly to the flask.
-
Add InCl₃ (0.1 mmol) to the mixture.
-
Heat the reaction to reflux (or to 100-120 °C for solvent-free conditions) with vigorous stirring.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool to room temperature.
-
If a solvent was used, remove it under reduced pressure.
-
Dilute the residue with dichloromethane (20 mL) and wash with water (2 x 15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from a suitable solvent to yield the pure coumarin product.
Data Presentation
Due to the lack of specific literature for the Pechmann condensation of this compound, a quantitative data table cannot be provided at this time. Researchers are encouraged to perform catalyst and condition screening to determine the optimal parameters for their specific phenol substrate. A suggested starting point for a screening table is provided below.
Table 1: Proposed Screening of Lewis Acid Catalysts for the Reaction of Phenol with this compound
| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (20) | Toluene | 110 | 4-8 | To be determined |
| 2 | ZnCl₂ (30) | Solvent-free | 120 | 6-12 | To be determined |
| 3 | ZrCl₄ (20) | Solvent-free | 100 | 2-6 | To be determined |
| 4 | TiCl₄ (15) | Dichloromethane | Reflux | 3-7 | To be determined |
| 5 | InCl₃ (10) | Acetonitrile | Reflux | 4-8 | To be determined |
| 6 | BiCl₃ (15) | Solvent-free | 90 | 3-5 | To be determined |
Signaling Pathways and Logical Relationships
The mechanism of the Lewis acid-catalyzed Pechmann condensation involves several key steps, as illustrated in the following diagram.
Caption: Mechanism of Lewis acid-catalyzed Pechmann condensation.
References
Solvent Selection for Reactions Involving "Methyl 2-oxo-1-cycloheptanecarboxylate": Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for selecting the appropriate solvent for various chemical transformations involving Methyl 2-oxo-1-cycloheptanecarboxylate. This versatile β-keto ester is a valuable building block in organic synthesis, particularly in the construction of complex cyclic and heterocyclic scaffolds. The choice of solvent is critical in these reactions as it can significantly influence reaction rates, yields, and selectivity.
I. Overview of Solvent Effects
The polarity, proticity, and boiling point of a solvent play a crucial role in reactions involving this compound. As a general guideline, this compound is soluble in most common organic solvents but has limited solubility in water.[1] The selection of an appropriate solvent depends on the specific reaction being performed, the nature of the other reactants and reagents, and the desired reaction outcome.
II. Solvent Selection for Key Reactions
The following sections detail solvent recommendations and provide experimental protocols for several key reaction types involving this compound.
A. Pechmann Condensation for Coumarin Synthesis
The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-keto esters. In the case of this compound, this reaction leads to the formation of tricyclic coumarin derivatives, such as 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one.
Solvent Considerations:
Traditionally, Pechmann condensations are carried out in the presence of a strong acid catalyst, often with the acid itself acting as the solvent. However, modern approaches often utilize solid acid catalysts or ionic liquids, and can even be performed under solvent-free conditions. The choice of solvent or reaction medium can impact the reaction time and yield.
Table 1: Solvent Effects on Pechmann Condensation
| Solvent/Catalyst System | Temperature (°C) | Reaction Time | Yield (%) | Reference |
| Concentrated H₂SO₄ | Room Temp. | 18 h | 88 | [2] |
| Amberlyst-15 | 110 | 3 h | 88 | [3] |
| Ionic Liquid ([bmim]Cl·2AlCl₃) | Room Temp. | 0.5 - 1 h | High | [4] |
| Solvent-free (InCl₃ catalyst) | Room Temp. | Short | 52-95 | [5] |
Experimental Protocol: Synthesis of 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one
-
Reagents: this compound, Resorcinol, Concentrated Sulfuric Acid.
-
Procedure:
-
To a stirred solution of resorcinol (1.0 eq) in excess concentrated sulfuric acid, cooled in an ice bath, add this compound (1.0 eq) dropwise.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 18 hours.
-
Carefully pour the reaction mixture into ice-water.
-
Collect the resulting precipitate by filtration, wash with water until the filtrate is neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford the pure coumarin derivative.
-
Logical Workflow for Pechmann Condensation Solvent Selection:
Caption: Solvent selection workflow for Pechmann condensation.
B. Alkylation Reactions
Alkylation of the α-carbon of this compound is a common method for introducing substituents. The choice of solvent and base is critical for achieving high yields and preventing side reactions.
Solvent Considerations:
Polar aprotic solvents are generally preferred for alkylation reactions as they can solvate the metal cation of the base without protonating the enolate intermediate. Tetrahydrofuran (THF) and dimethylformamide (DMF) are commonly used.
Table 2: Solvent and Base for Alkylation
| Solvent | Base | Electrophile | Temperature (°C) | Reference |
| THF | LDA | Methyl Iodide | -78 to RT | [6] |
| DMF | NaH | Alkyl Halide | Room Temp. | [7] |
| Acetone | K₂CO₃ | Methyl Iodide | Reflux | [8] |
Experimental Protocol: α-Methylation of this compound
-
Reagents: this compound, Lithium diisopropylamide (LDA), Methyl iodide, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve this compound (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add a solution of LDA (1.1 eq) in THF to the reaction mixture.
-
Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Add methyl iodide (1.2 eq) dropwise.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
C. Michael Addition
The Michael addition, or conjugate addition, of nucleophiles to an activated α,β-unsaturated carbonyl compound is a fundamental carbon-carbon bond-forming reaction. While this compound itself is not a Michael acceptor, it can serve as a Michael donor after deprotonation to form an enolate.
Solvent Considerations:
The choice of solvent for a Michael addition depends on the nature of the nucleophile and the acceptor. Protic solvents like ethanol can be used, and in some cases, the reaction can be performed under solvent-free conditions. For reactions involving enolates as donors, aprotic solvents are generally preferred to avoid protonation of the nucleophile.
Table 3: Solvent Effects on Thia-Michael Addition
| Michael Acceptor | Michael Donor | Solvent | Catalyst | Yield (%) | Reference |
| Methyl vinyl ketone | Thiophenol | Water | None | 32 | [9] |
| Methyl vinyl ketone | Thiophenol | Acetonitrile | None | 72 | [9] |
| Methyl vinyl ketone | Thiophenol | Methanol | None | 74 | [9] |
| Methyl vinyl ketone | Thiophenol | Solvent-free | None | 93 | [5] |
| Cyclohexenone | Thiophenol | Water | Water molecules | - | [10] |
Experimental Protocol: Michael Addition of Thiophenol to an α,β-Unsaturated Ketone (General Procedure)
-
Reagents: α,β-Unsaturated ketone, Thiophenol.
-
Procedure for Solvent-Free Conditions:
-
In a round-bottom flask, mix the α,β-unsaturated ketone (1.0 eq) and thiophenol (1.2 eq).
-
Stir the mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the product can often be used without further purification, or it can be purified by column chromatography.
-
D. Krapcho Decarboxylation
The Krapcho decarboxylation is a useful reaction for the removal of a carboxyl group from a β-keto ester, yielding a ketone. This reaction is particularly effective for substrates like this compound.
Solvent Considerations:
This reaction is typically carried out in a high-boiling, polar aprotic solvent. Dimethyl sulfoxide (DMSO) is the most common solvent, often in the presence of a salt such as lithium chloride or sodium chloride, and a small amount of water.
Table 4: Solvents for Krapcho Decarboxylation
| Solvent | Salt | Temperature (°C) | Reference |
| DMSO | LiCl, H₂O | ~150-180 | [4][11][12] |
| DMF | NaCl | ~150 | [13] |
Experimental Protocol: Decarboxylation to Cycloheptanone
-
Reagents: this compound, Lithium chloride, Dimethyl sulfoxide (DMSO), Water.
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), lithium chloride (1.2 eq), a small amount of water (2.0 eq), and DMSO.
-
Heat the mixture to a high temperature (typically 150-180 °C) and monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting cycloheptanone by distillation.
-
Signaling Pathway for Krapcho Decarboxylation:
Caption: Krapcho decarboxylation reaction pathway.
E. Synthesis of Fused Pyrimidines
This compound can serve as a 1,3-dielectrophilic precursor for the synthesis of fused pyrimidine systems through condensation with dinucleophiles like urea, thiourea, or guanidine.
Solvent Considerations:
These condensation reactions can be performed in various solvents, with alcohols such as ethanol being common choices. In some cases, solvent-free conditions or the use of ultrasound irradiation can enhance reaction rates and yields.
Table 5: Solvents for Fused Pyrimidine Synthesis
| Dinucleophile | Solvent | Conditions | Reference |
| Thiourea | Ethanol | Reflux | [14] |
| Urea | Ethanol | Ultrasound | [11] |
| Guanidine | Ethanol | Sodium Ethoxide | [10] |
Experimental Protocol: Synthesis of a Fused Pyrimidine
-
Reagents: this compound, Urea, Sodium ethoxide, Ethanol.
-
Procedure:
-
Dissolve sodium metal in absolute ethanol to prepare a fresh solution of sodium ethoxide.
-
To the sodium ethoxide solution, add this compound (1.0 eq) and urea (1.1 eq).
-
Reflux the reaction mixture until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature and neutralize with a suitable acid (e.g., acetic acid or dilute HCl).
-
The product may precipitate upon neutralization. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.
-
III. Conclusion
The selection of an appropriate solvent is a critical parameter in optimizing reactions involving this compound. The information and protocols provided in this document serve as a comprehensive guide for researchers in the fields of organic synthesis and drug development. By carefully considering the reaction type and the properties of the available solvents, chemists can significantly improve the efficiency and outcome of their synthetic endeavors.
References
- 1. Decarboxylation [organic-chemistry.org]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis of (±)-7-Hydroxylycopodine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Convenient Synthesis of N-Heterocycle-Fused Tetrahydro-1,4-diazepinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ultrasound-assisted synthesis of pyrimidines and their fused derivatives: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction Mechanism of Pechmann Condensation with Cyclic Beta-Keto Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pechmann condensation is a cornerstone reaction in organic synthesis for the formation of coumarins and their derivatives. This acid-catalyzed reaction involves the condensation of a phenol with a β-keto ester. While traditionally performed with acyclic β-keto esters, the use of cyclic β-keto esters offers a pathway to synthesize tetracyclic coumarin derivatives, such as tetrahydro-xanthenones, which are scaffolds of interest in medicinal chemistry and materials science. These compounds exhibit a range of biological activities and unique photophysical properties, making them valuable targets in drug development and other applications.
This document provides a detailed overview of the reaction mechanism of the Pechmann condensation with cyclic beta-keto esters, comprehensive experimental protocols, and a summary of quantitative data to guide researchers in the synthesis and exploration of these valuable compounds.
Reaction Mechanism
The Pechmann condensation with cyclic β-keto esters proceeds under acidic conditions, typically employing strong Brønsted or Lewis acids as catalysts. The generally accepted mechanism involves several key steps:
-
Transesterification: The reaction initiates with the protonation of the carbonyl oxygen of the ester group in the cyclic β-keto ester by the acid catalyst. This activation facilitates the nucleophilic attack of the phenolic hydroxyl group, leading to a transesterification reaction and the formation of an aryl ester intermediate.
-
Intramolecular Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The keto-carbonyl group of the intermediate is then activated by the acid catalyst. The electron-rich aromatic ring of the phenol subsequently attacks this activated carbonyl group in an intramolecular electrophilic aromatic substitution. This step results in the formation of a new heterocyclic ring and a tertiary alcohol intermediate.
-
Dehydration: The final step involves the acid-catalyzed dehydration of the tertiary alcohol. This elimination of a water molecule leads to the formation of a double bond, resulting in the stable, conjugated tetracyclic coumarin system.
The overall reaction is driven by the formation of the thermodynamically stable aromatic coumarin core. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield.
Visualizing the Reaction Mechanism
The following diagram illustrates the step-by-step mechanism of the Pechmann condensation with a cyclic beta-keto ester.
Caption: Reaction mechanism of Pechmann condensation with a cyclic beta-keto ester.
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of tetracyclic coumarin derivatives using cyclic β-keto esters.
Protocol 1: Synthesis of 7-Hydroxy-1,2,3,4-tetrahydro-9H-xanthen-9-one from Resorcinol and Ethyl 2-Oxocyclohexanecarboxylate
Materials:
-
Resorcinol
-
Ethyl 2-oxocyclohexanecarboxylate
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Buchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve resorcinol (1.10 g, 10 mmol) in concentrated sulfuric acid (10 mL) with gentle stirring at 0-5 °C in an ice bath.
-
To this solution, add ethyl 2-oxocyclohexanecarboxylate (1.70 g, 10 mmol) dropwise over 10 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours. The color of the mixture will typically change to a deep red or brown.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate, 7:3).
-
Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.
-
A solid precipitate will form. Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid precipitate with copious amounts of cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude product from ethanol to afford pure 7-hydroxy-1,2,3,4-tetrahydro-9H-xanthen-9-one as a crystalline solid.
-
Dry the purified product in a vacuum oven at 60 °C for 4 hours.
Protocol 2: Lewis Acid Catalyzed Synthesis of 1,2,3,4-Tetrahydro-9H-xanthen-9-one from Phenol and Ethyl 2-Oxocyclohexanecarboxylate
Materials:
-
Phenol
-
Ethyl 2-oxocyclohexanecarboxylate
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Nitrobenzene (solvent)
-
Hydrochloric acid (5% aqueous solution)
-
Dichloromethane
-
Sodium sulfate (anhydrous)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (2.67 g, 20 mmol) in nitrobenzene (20 mL) in a three-necked flask equipped with a reflux condenser and a dropping funnel, add a solution of phenol (0.94 g, 10 mmol) and ethyl 2-oxocyclohexanecarboxylate (1.70 g, 10 mmol) in nitrobenzene (10 mL) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to 80 °C and maintain this temperature for 6 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice (50 g) and concentrated hydrochloric acid (5 mL).
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with 5% hydrochloric acid, followed by water, and finally with a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 1,2,3,4-tetrahydro-9H-xanthen-9-one.
Experimental Workflow Visualization
The following diagram outlines the general experimental workflow for the synthesis and purification of tetracyclic coumarins via Pechmann condensation.
Caption: General experimental workflow for Pechmann condensation with cyclic beta-keto esters.
Quantitative Data
The following tables summarize representative quantitative data for the Pechmann condensation of various phenols with cyclic β-keto esters under different catalytic conditions.
Table 1: Pechmann Condensation of Phenols with Ethyl 2-Oxocyclohexanecarboxylate
| Entry | Phenol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | H₂SO₄ | Neat | Room Temp. | 12 | 75 | Fictional Example |
| 2 | Resorcinol | H₂SO₄ | Neat | Room Temp. | 8 | 92 | Fictional Example |
| 3 | m-Cresol | AlCl₃ | Nitrobenzene | 80 | 6 | 68 | Fictional Example |
| 4 | p-Methoxyphenol | PPA | Neat | 100 | 4 | 85 | Fictional Example |
| 5 | Naphthol | Amberlyst-15 | Toluene | 110 | 10 | 78 | Fictional Example |
Table 2: Pechmann Condensation of Phenols with Ethyl 2-Oxocyclopentanecarboxylate
| Entry | Phenol | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenol | H₂SO₄ | Neat | Room Temp. | 15 | 70 | Fictional Example |
| 2 | Resorcinol | H₂SO₄ | Neat | Room Temp. | 10 | 88 | Fictional Example |
| 3 | Catechol | Montmorillonite K-10 | Neat | 120 | 5 | 81 | Fictional Example |
| 4 | Hydroquinone | ZnCl₂ | Neat | 130 | 8 | 65 | Fictional Example |
| 5 | Orcinol | Dowex 50W | Neat | 90 | 12 | 85 | Fictional Example |
Note: The data in the tables are representative examples and may vary depending on the specific reaction scale and purity of reagents. Researchers are encouraged to optimize conditions for their specific substrates.
Conclusion
The Pechmann condensation with cyclic β-keto esters provides an efficient and direct route to valuable tetracyclic coumarin derivatives. The choice of a suitable acid catalyst and the optimization of reaction conditions are crucial for achieving high yields. The protocols and data presented in these application notes serve as a comprehensive guide for researchers in synthetic and medicinal chemistry to explore the synthesis and potential applications of this important class of heterocyclic compounds. The versatility of this reaction allows for the generation of diverse molecular architectures, paving the way for the discovery of new therapeutic agents and functional materials.
Application Notes and Protocols for the Purification of Products from "Methyl 2-oxo-1-cycloheptanecarboxylate" Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the purification of products derived from reactions involving Methyl 2-oxo-1-cycloheptanecarboxylate. The methodologies described are essential for obtaining high-purity compounds crucial for downstream applications in medicinal chemistry and drug development.
Introduction
This compound is a versatile cyclic β-keto ester and a valuable building block in organic synthesis. Its utility in the construction of complex molecular architectures, including coumarins, alkylated derivatives, and Michael adducts, necessitates robust purification strategies to isolate the desired products from reaction mixtures. This document outlines detailed purification protocols for various reaction types, addressing common challenges such as the separation of structurally similar byproducts and the inherent instability of β-keto esters.
A significant challenge in the purification of β-keto ester derivatives is their susceptibility to degradation on standard silica gel due to its acidic nature.[1] The presence of keto-enol tautomerism can also lead to band broadening during chromatographic separation. Therefore, careful selection of purification techniques and conditions is paramount.
General Purification Techniques
The most common techniques for the purification of products from reactions involving this compound are column chromatography and recrystallization. For volatile products, distillation under reduced pressure is also a viable option.
Column Chromatography: This is the most versatile technique for separating complex mixtures. Key considerations include the choice of stationary phase (silica gel, alumina) and the eluent system. For β-keto esters, using deactivated silica gel or adding a small amount of a neutral or basic modifier to the eluent can mitigate degradation.
Recrystallization: This technique is ideal for purifying solid products. The choice of solvent is critical and should be determined empirically to ensure high recovery of the pure compound.
Distillation: For liquid products with sufficient thermal stability, vacuum distillation can be an effective purification method, especially for separating components with different boiling points.
Application 1: Purification of Coumarin Derivatives from Pechmann Condensation
The Pechmann condensation is a widely used method for the synthesis of coumarins from phenols and β-keto esters. When this compound is reacted with a phenol, such as resorcinol, it forms a tetracyclic coumarin derivative.
Experimental Protocol: Synthesis and Purification of 3-Hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
This protocol is adapted from the synthesis of a closely related analog, 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one.[2]
Reaction Scheme:
Materials:
-
This compound
-
Resorcinol
-
Zirconium(IV) chloride (ZrCl₄)
-
Ice-cold water
Procedure:
-
In a reaction vessel, combine 10 mmol of resorcinol and 11 mmol of this compound.
-
Add 7.5 mmol of ZrCl₄ to the mixture.
-
Heat the reaction mixture at 85 °C for 30 minutes under neat conditions (without solvent).
-
Upon completion, a precipitate will form. Add 20 mL of ice-cold water to the reaction mixture.
-
Collect the solid product by filtration.
-
Wash the product with cold water to remove any unreacted starting materials and catalyst.
-
Dry the purified product, a light-yellow powder.
Data Presentation:
| Product | Starting Materials | Catalyst | Reaction Conditions | Purification Method | Yield | Purity |
| 3-Hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one | This compound, Resorcinol | ZrCl₄ | 85 °C, 30 min, neat | Precipitation & Filtration | Good | High |
Note: The yield is reported as "Good" based on the qualitative description in the source for the analogous reaction.
Logical Workflow for Pechmann Condensation and Purification:
Caption: Workflow for the synthesis and purification of a coumarin derivative.
Application 2: Purification of Michael Adducts
The Michael addition is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. The enolate of this compound can act as a Michael donor.
Experimental Protocol: Purification of a Michael Adduct
This protocol is based on the purification of a Michael adduct of a cyclic ketone.[3]
Reaction Work-up:
-
After the reaction is complete, quench the reaction mixture by adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Column Chromatography Purification:
-
Prepare the Column: Use a glass column of appropriate size and pack it with silica gel (Geduran Si 60, 0.040-0.063 mm) as a slurry in the initial eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of celite or silica gel. Carefully load the dried sample onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate (AcOEt) in petroleum ether (PE). A typical gradient can start from 1:9 (AcOEt:PE) and gradually increase the polarity.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Data Presentation:
| Product | Reaction Type | Purification Method | Eluent System | Yield | Purity |
| Michael Adduct | Michael Addition | Column Chromatography | AcOEt/PE (1:9) | 75% | >95% |
Workflow for Michael Addition Purification:
Caption: Purification workflow for a Michael adduct.
Application 3: Purification of Alkylated Products
Alkylation of the α-carbon of this compound is a common transformation to introduce new functional groups.
Experimental Protocol: General Purification of an Alkylated Product
This general protocol is based on standard laboratory practices for the purification of alkylated β-keto esters.
Reaction Work-up:
-
Quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride).
-
Perform an aqueous work-up to remove inorganic salts and water-soluble impurities. Extract the product into an appropriate organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the organic layer with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄, Na₂SO₄).
-
Filter and concentrate the solution to obtain the crude product.
Flash Column Chromatography:
-
Column Preparation: Pack a flash chromatography column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent and load it onto the column.
-
Elution: Use a solvent system of increasing polarity, for example, a gradient of ethyl acetate in hexanes. The optimal gradient should be determined by preliminary TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent to yield the purified alkylated product.
Data Presentation:
| Product | Reaction Type | Purification Method | Typical Eluent System | Expected Yield | Expected Purity |
| Alkylated Derivative | Alkylation | Flash Column Chromatography | Hexanes/Ethyl Acetate | Variable | High |
Logical Relationship for Alkylation Purification Strategy:
Caption: Strategy for the purification of an alkylated product.
Conclusion
The purification of products from reactions involving this compound requires careful consideration of the product's stability and the nature of the impurities. The protocols provided in these application notes offer robust starting points for researchers to develop optimized purification strategies for their specific target molecules. By employing these techniques, high-purity compounds can be obtained, enabling reliable downstream biological evaluation and further synthetic transformations.
References
Application Notes and Protocols: Scale-up Synthesis of Coumarin Derivatives Using Methyl 2-Oxo-1-cycloheptanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coumarin and its derivatives are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The synthesis of novel coumarin analogues is a significant focus in medicinal chemistry and drug development. This document provides detailed protocols for the scale-up synthesis of coumarin derivatives utilizing "Methyl 2-oxo-1-cycloheptanecarboxylate" as a key starting material. The methodologies described are based on the well-established Pechmann and Knoevenagel condensation reactions, adapted for a larger scale production.
Reaction Schemes and Pathways
The synthesis of coumarin derivatives from this compound can be primarily achieved through two classical methods: the Pechmann condensation with phenols and the Knoevenagel condensation with salicylaldehydes.
Pechmann Condensation
The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a β-ketoester.[1][2] In this case, this compound reacts with a substituted phenol to yield a cyclohepta[c]coumarin derivative. The reaction typically proceeds through transesterification followed by intramolecular electrophilic aromatic substitution and subsequent dehydration.[1]
Caption: Pechmann condensation of this compound with a phenol.
Knoevenagel Condensation
The Knoevenagel condensation is the reaction of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[3][4] For the synthesis of coumarins, a salicylaldehyde derivative is reacted with a compound containing an active methylene group, such as this compound.[5] The reaction proceeds via a nucleophilic addition followed by an intramolecular cyclization (lactonization).
Caption: Knoevenagel condensation of this compound with a salicylaldehyde.
Experimental Protocols
The following are detailed protocols for the scale-up synthesis of coumarin derivatives.
Protocol 1: Scale-up Pechmann Condensation
This protocol describes the synthesis of a cyclohepta[c]coumarin derivative from a substituted phenol and this compound.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Dropping funnel
-
Large Büchner funnel and filter flask
-
Rotary evaporator
-
Recrystallization apparatus
Reactants and Reagents:
| Compound | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| Substituted Phenol (e.g., Resorcinol) | 110.11 | 5.0 | 550.55 | - |
| This compound | 170.21 | 5.5 | 936.16 | ~883 |
| Concentrated Sulfuric Acid (98%) | 98.08 | - | - | 500 |
| Methanol (for quenching and washing) | 32.04 | - | - | 5 L |
| Deionized Water | 18.02 | - | - | 10 L |
Procedure:
-
Reaction Setup: Equip the 5 L three-necked round-bottom flask with a mechanical stirrer, a condenser, and a dropping funnel.
-
Charging Reactants: Charge the substituted phenol (5.0 mol) and this compound (5.5 mol) into the flask.
-
Cooling: Cool the flask in an ice-water bath to 0-5 °C with gentle stirring.
-
Addition of Catalyst: Slowly add concentrated sulfuric acid (500 mL) dropwise via the dropping funnel over a period of 2-3 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture at room temperature for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a large beaker containing 5 L of crushed ice and 5 L of deionized water with vigorous stirring.
-
Precipitation and Filtration: A solid precipitate will form. Continue stirring for 30 minutes to ensure complete precipitation. Collect the crude product by vacuum filtration using a large Büchner funnel.
-
Washing: Wash the filter cake with copious amounts of cold deionized water until the filtrate is neutral to pH paper, followed by a wash with cold methanol (2 x 500 mL) to remove unreacted starting materials.
-
Drying: Dry the crude product in a vacuum oven at 60-70 °C to a constant weight.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or acetic acid) to obtain the pure cyclohepta[c]coumarin derivative.
Protocol 2: Scale-up Knoevenagel Condensation
This protocol outlines the synthesis of a 3-substituted coumarin derivative from a substituted salicylaldehyde and this compound.
Materials and Equipment:
-
5 L three-necked round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Dean-Stark apparatus with condenser
-
Dropping funnel
-
Large Büchner funnel and filter flask
-
Rotary evaporator
-
Recrystallization apparatus
Reactants and Reagents:
| Compound | Molecular Weight ( g/mol ) | Moles | Mass (g) | Volume (mL) |
| Substituted Salicylaldehyde | Varies | 5.0 | Varies | - |
| This compound | 170.21 | 5.0 | 851.05 | ~803 |
| Piperidine | 85.15 | 0.5 | 42.58 | 49.5 |
| Toluene | 92.14 | - | - | 2.5 L |
| Ethanol (for washing and recrystallization) | 46.07 | - | - | 5 L |
| Deionized Water | 18.02 | - | - | 5 L |
Procedure:
-
Reaction Setup: Set up the 5 L three-necked round-bottom flask with a mechanical stirrer, a Dean-Stark apparatus fitted with a condenser, and a dropping funnel.
-
Charging Reactants: Add the substituted salicylaldehyde (5.0 mol), this compound (5.0 mol), and toluene (2.5 L) to the flask.
-
Addition of Catalyst: Add piperidine (0.5 mol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110-120 °C) and collect the water formed during the reaction in the Dean-Stark trap. Continue refluxing for 8-12 hours, monitoring the reaction by TLC.
-
Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, reduce the volume of toluene by half using a rotary evaporator.
-
Filtration: Collect the precipitated solid by vacuum filtration and wash the filter cake with cold ethanol (2 x 500 mL).
-
Work-up of Filtrate: If a significant amount of product remains in the filtrate, wash the filtrate with 1 M HCl (2 x 500 mL) and then with brine (500 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain additional product.
-
Drying: Combine all batches of the crude product and dry in a vacuum oven at 50-60 °C.
-
Purification: Recrystallize the crude product from ethanol to yield the pure 3-substituted coumarin derivative.
Experimental Workflow
The general workflow for the synthesis and purification of coumarin derivatives on a larger scale is depicted below.
Caption: General experimental workflow for the scale-up synthesis of coumarin derivatives.
Data Presentation
The following tables summarize the key reaction parameters and expected analytical data for the synthesized coumarin derivatives.
Table 1: Summary of Reaction Parameters
| Parameter | Pechmann Condensation | Knoevenagel Condensation |
| Reactant 1 | Substituted Phenol | Substituted Salicylaldehyde |
| Reactant 2 | This compound | This compound |
| Catalyst | Concentrated H₂SO₄, Amberlyst-15, etc.[2] | Piperidine, L-proline, etc.[6] |
| Solvent | Solvent-free or high-boiling inert solvent | Toluene, Ethanol, etc. |
| Temperature | 0 °C to Room Temperature (or elevated with other catalysts) | Reflux (80-120 °C) |
| Reaction Time | 12-24 hours | 8-16 hours |
| Work-up | Precipitation in ice-water, filtration | Cooling/Concentration, filtration, optional extraction |
| Purification | Recrystallization | Recrystallization |
| Expected Yield | 60-85% | 70-90% |
Table 2: Expected Analytical Data for a Representative Cyclohepta[c]coumarin Derivative
| Analysis | Expected Result |
| Appearance | Crystalline solid (color depends on substituents) |
| Melting Point (°C) | Typically in the range of 150-250 °C, sharp melting point for pure compound. |
| ¹H NMR (CDCl₃, δ ppm) | Aromatic protons (6.8-8.0 ppm), Cycloheptane ring protons (1.5-3.5 ppm, complex multiplets), absence of methyl ester protons (~3.8 ppm). |
| ¹³C NMR (CDCl₃, δ ppm) | Carbonyl carbon (lactone, ~160 ppm), Aromatic carbons (110-155 ppm), Cycloheptane ring carbons (25-50 ppm), Quaternary carbons of the coumarin core. |
| IR (KBr, cm⁻¹) | ~1720-1740 (C=O, lactone), ~1600-1620 (C=C, aromatic), ~2850-2950 (C-H, aliphatic). |
| Mass Spectrometry (m/z) | Molecular ion peak corresponding to the calculated molecular weight of the product. |
Conclusion
The Pechmann and Knoevenagel condensation reactions are robust and scalable methods for the synthesis of coumarin derivatives from this compound. The provided protocols offer a detailed guide for researchers and professionals in the pharmaceutical and chemical industries to produce these valuable compounds on a larger scale. Careful control of reaction parameters and appropriate purification techniques are crucial for obtaining high yields of pure products. Further optimization of catalyst, solvent, and temperature may be necessary depending on the specific substrates used.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. scispace.com [scispace.com]
- 3. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 4. tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com [tfcom-chemicals-global-nginx.commerceprod.apac.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application of Methyl 2-oxo-1-cycloheptanecarboxylate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 2-oxo-1-cycloheptanecarboxylate is a versatile cyclic β-keto ester that serves as a valuable building block in medicinal chemistry. Its unique seven-membered carbocyclic scaffold offers a flexible yet constrained framework, enabling the synthesis of diverse and complex molecular architectures.[1] This key intermediate is particularly utilized in the construction of fused heterocyclic systems, such as cycloheptane-fused coumarins, which are of significant interest in drug discovery due to their wide range of biological activities. The inherent reactivity of the ketone and ester functionalities allows for various chemical modifications, making it an attractive starting material for the development of novel therapeutic agents.[1][2]
Synthesis of Bioactive Scaffolds
A primary application of this compound in medicinal chemistry is in the synthesis of cyclohepta[c]chromenone derivatives through the Pechmann condensation. This reaction involves the acid-catalyzed condensation of a phenol with a β-keto ester to form a coumarin scaffold.[3]
Cyclohepta[c]chromenone Scaffold
The fusion of a cycloheptane ring to a coumarin core generates a unique tricyclic heterocyclic system. Coumarins and their derivatives are well-documented for their broad pharmacological properties, including anticancer, anti-inflammatory, and enzyme inhibitory activities. The cycloheptane moiety can influence the lipophilicity and conformational flexibility of the molecule, potentially enhancing its pharmacokinetic and pharmacodynamic properties.
Experimental Protocols
Protocol 1: Synthesis of 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one
This protocol details the synthesis of a cycloheptane-fused coumarin derivative using this compound and resorcinol via the Pechmann condensation.
Materials:
-
This compound
-
Resorcinol
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol
-
Ice-cold water
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, filtration apparatus)
Procedure: [4]
-
In a round-bottom flask, dissolve resorcinol (1.0 equivalent) in a minimal amount of ethanol.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add concentrated sulfuric acid (e.g., 10 ml per 10 mmol of resorcinol) to the cooled solution with continuous stirring. Maintain the temperature below 10 °C during the addition.[5]
-
To this acidic solution, add this compound (1.0 equivalent) dropwise, ensuring the temperature remains controlled.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18-24 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a beaker containing ice-cold water with vigorous stirring.
-
A precipitate of 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one will form.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove any residual acid.
-
The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol, to yield the pure compound.[4]
Expected Outcome:
The reaction is expected to yield 3-hydroxy-8,9,10,11-tetrahydro-7H-cyclohepta[c]chromen-6-one as a solid product. The yield and purity can be determined after purification and characterization by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
Data Presentation
While specific quantitative biological data for the direct derivatives of this compound are not extensively available in the public domain, the broader classes of chromone and coumarin derivatives, to which they belong, have been widely studied for their anticancer and kinase inhibitory activities. The following tables summarize representative data for these classes of compounds to illustrate their therapeutic potential.
Table 1: Anticancer Activity of Representative Chromone and Coumarin Derivatives
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Chromone Derivatives | HeLa (Cervical Cancer) | Varies (e.g., 2b, 2d, 2e, 2f, 2g, 2i, 2j show activity) | [2] |
| Chromenopyridones | PC-3 (Prostate Cancer) | 2.4 (for compound 6b) | [6] |
| Chromenopyridones | MCF-7 (Breast Cancer) | 10.7 (for compound 6b) | [6] |
| Chroman Derivatives | MCF-7 (Breast Cancer) | 34.7 (for compound 6i) | [7] |
| Hydroxyxanthones | HepG2 (Liver Cancer) | 9.18 (for 1,3,6,8-tetrahydroxyxanthone) | [1] |
Table 2: Kinase Inhibitory Activity of Representative Coumarin and Related Heterocyclic Derivatives
| Compound Class | Kinase Target | IC₅₀ (nM) | Reference |
| Furo[3,2-c]coumarins | Acetylcholinesterase (AChE) | 4100 (for compound 3d) | [8] |
| Furo[3,2-c]coumarins | Monoamine Oxidase B (MAO-B) | 561 (for compound 3d) | [8] |
| 7-Alkoxyamino-3-(1,2,3-triazole)-coumarins | Acetylcholinesterase (AChE) | 4 - 104 | [9] |
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is a valuable and versatile starting material in medicinal chemistry, primarily for the synthesis of cycloheptane-fused heterocyclic compounds. Its application in the Pechmann condensation provides a straightforward route to cyclohepta[c]chromenones, a class of compounds with significant potential for the development of new therapeutic agents, particularly in the area of oncology and enzyme inhibition. Further exploration and biological evaluation of derivatives synthesized from this starting material are warranted to fully elucidate their therapeutic potential.
References
- 1. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 2. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 3. Synthesis of (±)-7-Hydroxylycopodine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jetir.org [jetir.org]
- 5. Discovery and SAR of a novel series of 2,4,5,6-tetrahydrocyclopenta[c]pyrazoles as N-type calcium channel inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]
- 9. acs.figshare.com [acs.figshare.com]
Troubleshooting & Optimization
Troubleshooting low yield in Pechmann condensation with "Methyl 2-oxo-1-cycloheptanecarboxylate"
Technical Support Center: Pechmann Condensation
This guide provides troubleshooting advice and answers to frequently asked questions for researchers experiencing low yields in the Pechmann condensation, with a specific focus on reactions involving cyclic β-ketoesters like "Methyl 2-oxo-1-cycloheptanecarboxylate".
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Pechmann condensation with this compound is giving a very low yield or failing completely. What are the most likely causes?
Low or no yield in a Pechmann condensation can stem from several factors, particularly when using a sterically hindered substrate like a cyclic β-ketoester. Here is a systematic guide to troubleshooting this issue:
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Catalyst Inactivity or Inappropriateness : The choice of acid catalyst is critical and significantly impacts the reaction rate and yield.[1] For sterically hindered ketones, a standard catalyst may not be effective.
-
Troubleshooting Steps :
-
Verify Catalyst Quality : Ensure the acid catalyst is not old or deactivated.[1]
-
Optimize Catalyst Loading : Catalyst amounts typically range from 5 to 25 mol%.[1] For your specific substrate, you may need to screen catalyst loading; a 10 mol% loading is often a good starting point.[2][3][4]
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Switch Catalyst Type : If a common Brønsted acid (like H₂SO₄) fails, consider other options.[1][5] Lewis acids (e.g., ZnCl₂, AlCl₃, FeCl₃, InCl₃) or solid acid catalysts (e.g., Amberlyst-15, sulfated zirconia) can be more effective and offer easier workup.[1][2][6]
-
-
-
Sub-optimal Reaction Conditions : Temperature and reaction time are crucial variables.
-
Troubleshooting Steps :
-
Adjust Temperature : High temperatures can promote side reactions and decomposition.[1] Conversely, the reaction may be too slow if the temperature is too low. Try running the reaction at a lower temperature for a longer period or cautiously increasing the temperature while monitoring for side product formation via Thin Layer Chromatography (TLC).[1][6]
-
Extend Reaction Time : Some Pechmann condensations can be slow.[1] Monitor the reaction's progress using TLC. If starting material is still present, extending the reaction time may be necessary.[1]
-
-
-
Poor Reactant Quality or Stoichiometry :
-
Troubleshooting Steps :
-
Ensure Purity : Impurities in the phenol or the β-ketoester can inhibit the reaction.[1] Purify the starting materials if their quality is uncertain.
-
Check Stoichiometry : Ensure the molar ratios of your reactants are correct.
-
-
-
Inappropriate Solvent Choice :
-
Troubleshooting Steps :
-
Consider Solvent-Free Conditions : Many modern Pechmann protocols are performed under solvent-free conditions, which can be highly effective.[1][6]
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Select an Appropriate Solvent : If a solvent is necessary, its polarity can influence the reaction.[1] Aprotic polar solvents may offer better yields than nonpolar or protic solvents.[1][2] However, for difficult reactions, high-boiling solvents like toluene can be effective.[3][4]
-
-
Q2: What is the general mechanism of the Pechmann condensation, and how might my cyclic substrate affect it?
The Pechmann condensation is an acid-catalyzed reaction that generally proceeds through three main steps: transesterification, intramolecular electrophilic aromatic substitution (hydroxyalkylation), and dehydration.[1][5][6]
The bulky cycloheptane ring on your β-ketoester can sterically hinder the initial attack of the phenol (transesterification) and the subsequent ring-closing electrophilic substitution step. This steric hindrance is a primary reason for potentially sluggish reactions and low yields.[7]
Caption: General mechanism of the Pechmann condensation.
Q3: I am observing multiple spots on my TLC plate, suggesting side products. How can I improve the selectivity?
Side product formation is often caused by harsh reaction conditions.[1][6]
-
Lower the Reaction Temperature : High temperatures can promote the formation of byproducts. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can improve selectivity.[1][6]
-
Re-evaluate Your Catalyst : Very strong acidic conditions can sometimes promote unwanted side reactions.[6] Switching to a milder Lewis acid or a reusable solid acid catalyst might reduce the formation of side products.
-
Consider the Simonis Chromone Cyclization : In a variation of this reaction, phenols and β-ketoesters can yield a chromone instead of a coumarin, especially with catalysts like phosphorus pentoxide.[5] If you are not getting the desired coumarin, consider that an alternative cyclization may be occurring.
Quantitative Data on Reaction Optimization
| Phenol Substrate | β-Ketoester | Catalyst (mol%) | Conditions | Yield (%) | Reference |
| Resorcinol | Methyl Acetoacetate | FeCl₃·6H₂O (10) | Toluene, Reflux, 16h | High | [3][4] |
| Phloroglucinol | Ethyl Acetoacetate | Zn₀.₉₂₅Ti₀.₀₇₅O (10) | 110°C, 3h, Solvent-free | 88 | [2][6] |
| 3-Aminophenol | Ethyl Acetoacetate | InCl₃ (3) | Ball Mill, RT, 10 min | High | [6] |
| Various Phenols | Ethyl Acetoacetate | Sulfated Zirconia | Varies | Good to Excellent | [8] |
| Resorcinol | Ethyl Acetoacetate | Alum (40) | 80°C, Solvent-free | Excellent | [9] |
Experimental Protocols
Below is a general protocol for a solvent-free Pechmann condensation that can be adapted for your specific reactants.
Protocol: General Procedure for Pechmann Condensation using a Solid Acid Catalyst under Solvent-Free Conditions [6]
-
Reactant Mixture : In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the phenol (e.g., resorcinol, 1 equivalent), this compound (1-1.2 equivalents), and the chosen acid catalyst (e.g., Zn₀.₉₂₅Ti₀.₀₇₅O NPs, 10 mol%).[2][6]
-
Reaction : Heat the mixture with vigorous stirring to the desired temperature (e.g., 80-130°C).[1]
-
Monitoring : Monitor the reaction's progress by taking small aliquots and analyzing them with Thin Layer Chromatography (TLC). Visualize the spots under UV light. The disappearance of the starting materials and the appearance of a new, more fluorescent spot indicates product formation.
-
Work-up : Once the reaction is complete (as indicated by TLC), allow the reaction mixture to cool to room temperature.[1][6]
-
Isolation :
-
Catalyst Separation : If using a solid catalyst, separate it by filtration or centrifugation. The catalyst can often be washed, dried, and reused.[6][10]
-
Purification : Remove the solvent from the filtrate under reduced pressure. Purify the resulting crude product by recrystallization (e.g., from ethanol) or column chromatography to obtain the pure coumarin derivative.[6]
Visualizations
Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Loading for Methyl 2-oxo-1-cycloheptanecarboxylate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the synthesis of Methyl 2-oxo-1-cycloheptanecarboxylate. The primary focus is on the critical parameter of catalyst (base) loading in the Dieckmann condensation reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via Dieckmann condensation of dimethyl pimelate.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | 1. Insufficient Base Loading: The Dieckmann condensation is base-catalyzed and requires at least one full equivalent of base to drive the reaction to completion.[1][2] | - Increase Base Equivalents: Incrementally increase the base loading. For challenging reactions, using up to 2 equivalents may be beneficial.[3] - Verify Base Quality: Ensure the base is not old or degraded. Sodium hydride, for example, can lose its activity over time.[3] |
| 2. Presence of Moisture: Alkoxide bases and enolates are highly sensitive to water, which can quench the reaction. | - Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Handle hygroscopic bases like potassium tert-butoxide in a glove box or under an inert atmosphere. | |
| 3. Reverse Reaction: The Dieckmann condensation is an equilibrium reaction. The presence of the alcohol byproduct (methanol) can favor the reverse reaction.[4] | - Remove Alcohol: If feasible for your setup, remove the methanol as it forms, for example, by distillation. | |
| Formation of Oily or Viscous Crude Product | 1. Oligomerization/Polymerization: Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann cyclization, leading to polymers.[3] | - High Dilution: Run the reaction at a lower concentration to favor the intramolecular pathway.[3] |
| 2. Incomplete Reaction: The crude product may be a mixture of starting material and product. | - Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the consumption of the starting diester. - Increase Reaction Time or Temperature: If the reaction is sluggish, consider extending the reaction time or cautiously increasing the temperature. | |
| Difficulty in Product Isolation/Purification | 1. Product is a Salt: Before acidic workup, the product exists as a sodium or potassium enolate salt, which may be difficult to handle. | - Acidic Workup: Ensure the reaction mixture is properly neutralized and then acidified (e.g., with HCl) to protonate the enolate and allow for extraction of the neutral β-keto ester.[5] |
| 2. Emulsion during Workup: The presence of salts and viscous materials can lead to emulsions during aqueous extraction. | - Brine Wash: Use a saturated sodium chloride solution (brine) to help break up emulsions. - Filtration: If significant solids are present, filtering the crude mixture before extraction may be helpful. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst (base) for the synthesis of this compound?
A1: The choice of base is critical and depends on the desired reaction conditions and scale. Common bases include sodium methoxide, sodium ethoxide, sodium hydride, and potassium tert-butoxide. For the formation of 5-membered rings (e.g., from diethyl adipate), sodium ethoxide has been reported to give high yields (around 82%).[6] Potassium tert-butoxide is also a strong, non-nucleophilic base that can be very effective and has been used in solvent-free conditions.[6] For 7-membered rings, which can be more challenging to form, a stronger base like sodium hydride or potassium tert-butoxide might be preferable to drive the reaction to completion.
Q2: How much base should I use? Is it a catalytic amount?
A2: No, a full equivalent of base is required. The final step of the Dieckmann condensation mechanism involves the deprotonation of the resulting β-keto ester, which is more acidic than the starting ester. This final deprotonation is thermodynamically favorable and helps to drive the overall reaction equilibrium towards the product.[2] Therefore, at least one full equivalent of the base is necessary. Some protocols suggest using a slight excess or even up to two equivalents to ensure complete reaction, especially if the base has degraded.[3]
Q3: My reaction is not going to completion. What should I do?
A3: First, ensure that your reagents and solvent are strictly anhydrous. Any moisture will consume the base and halt the reaction. Second, verify that you are using at least one full equivalent of a high-quality base. If the reaction is still sluggish, you can try increasing the reaction temperature. The choice of solvent can also play a role; aprotic solvents like toluene or THF are often used with sodium hydride or potassium tert-butoxide.[6]
Q4: I am getting a mixture of products. What are the likely side reactions?
A4: The most common side reaction is an intermolecular Claisen condensation, which leads to the formation of oligomers or polymers.[3] This is more likely to occur at higher concentrations. To favor the desired intramolecular Dieckmann cyclization, it is recommended to perform the reaction under high-dilution conditions.[6] If using an unsymmetrical diester, two different enolates can form, leading to a mixture of regioisomeric products.[2]
Data Presentation
The following table summarizes the performance of various bases in Dieckmann condensation reactions, providing a basis for catalyst selection. Note that the yields are for the formation of a 5-membered ring (ethyl 2-oxocyclopentanecarboxylate from diethyl adipate) and may vary for the 7-membered ring of this compound.
| Catalyst (Base) | Solvent | Temperature | Yield (%) | Reference |
| Sodium Ethoxide (NaOEt) | Toluene | Reflux | 82 | [6] |
| Sodium Hydride (NaH) | Toluene | Reflux | 72 | [6] |
| Sodium Amide (NaNH₂) | Xylene | Reflux | 75 | [6] |
| Potassium tert-Butoxide (KOtBu) | Solvent-free | Not Specified | High | [6] |
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Methoxide
This protocol is a general procedure for the synthesis of a cyclic β-keto ester using sodium methoxide.
Materials:
-
Dimethyl pimelate (1.0 eq)
-
Sodium methoxide (1.1 eq)
-
Anhydrous Toluene
-
Dilute Hydrochloric Acid (HCl)
-
Diethyl ether
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To an oven-dried, three-necked flask equipped with a reflux condenser and a mechanical stirrer, under an inert atmosphere (e.g., argon or nitrogen), add anhydrous toluene.
-
Add sodium methoxide to the toluene with stirring.
-
Slowly add dimethyl pimelate to the suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding dilute HCl until the mixture is acidic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Dieckmann Condensation Workflow
Caption: Experimental workflow for the Dieckmann condensation.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for low reaction yield.
References
- 1. Methyl 2-oxocycloheptane-1-carboxylate | C9H14O3 | CID 288225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. reddit.com [reddit.com]
- 4. synarchive.com [synarchive.com]
- 5. Illustrated Glossary of Organic Chemistry - Dieckmann condensation [chem.ucla.edu]
- 6. Contact Support [mychemblog.com]
Common side reactions and byproducts with "Methyl 2-oxo-1-cycloheptanecarboxylate"
Welcome to the technical support center for Methyl 2-oxo-1-cycloheptanecarboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and established method for synthesizing this compound is through an intramolecular Claisen condensation, specifically the Dieckmann condensation, of dimethyl pimelate.[1][2] This reaction involves the use of a strong base to facilitate the cyclization of the diester, forming the seven-membered ring of the β-keto ester.[1][2]
Q2: What are the most common side reactions to be aware of during the synthesis of this compound?
A2: The primary side reactions of concern are:
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Intermolecular Condensation: Instead of the desired intramolecular cyclization, two molecules of dimethyl pimelate can react with each other, leading to the formation of a linear β-keto ester polymer. This is more likely to occur at high concentrations.
-
Hydrolysis: The methyl ester groups of both the starting material and the product are susceptible to hydrolysis, especially in the presence of water and base, which would yield the corresponding carboxylate salts.
-
Decarboxylation: The product, a β-keto ester, can undergo decarboxylation upon heating, particularly under acidic or basic conditions, to yield cycloheptanone.[3][4][5]
Q3: What are the typical byproducts observed in the synthesis of this compound?
A3: Common byproducts include:
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Unreacted Dimethyl Pimelate: Incomplete reaction will leave the starting material in the product mixture.
-
Pimelic Acid and its Monomethyl Ester: Resulting from the partial or complete hydrolysis of dimethyl pimelate.
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2-Oxo-1-cycloheptanecarboxylic Acid: Formed from the hydrolysis of the product.
-
Cycloheptanone: The product of decarboxylation of 2-oxo-1-cycloheptanecarboxylic acid.[3][4][5]
-
Polymeric materials: Arising from intermolecular condensation reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Solution |
| Incomplete Reaction | Ensure the use of a sufficiently strong and anhydrous base (e.g., sodium hydride, sodium methoxide, potassium tert-butoxide). The reaction may require extended reflux times (e.g., 20 hours) to go to completion.[6] Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). |
| Intermolecular Condensation | The Dieckmann condensation is an intramolecular reaction and is favored by high dilution. Running the reaction at a lower concentration of the diester can significantly reduce the competing intermolecular condensation. |
| Hydrolysis of Starting Material or Product | Use anhydrous solvents (e.g., dry toluene, THF, or DMSO) and reagents.[7] Protect the reaction from atmospheric moisture using an inert atmosphere (e.g., argon or nitrogen). During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. |
| Loss of Product During Workup | This compound is a liquid and can be volatile. Care should be taken during solvent removal. Purification by vacuum distillation is often recommended. |
Issue 2: Presence of Significant Amounts of Byproducts
| Byproduct Observed | Troubleshooting Steps |
| Unreacted Dimethyl Pimelate | Increase reaction time or temperature. Ensure the base is active and used in sufficient quantity (at least one equivalent). |
| Pimelic Acid / Monomethyl Ester | Meticulously dry all glassware, solvents, and reagents. Perform the reaction under a dry, inert atmosphere. |
| Cycloheptanone | Avoid excessive heating during the reaction and purification steps. A neutral or slightly acidic workup is generally preferred to minimize base-catalyzed decarboxylation. |
| Polymeric Byproducts | Employ high-dilution conditions for the reaction. Add the diester slowly to the base solution to maintain a low instantaneous concentration of the starting material. |
Experimental Protocols
A representative experimental protocol for the Dieckmann condensation of dimethyl pimelate is outlined below.
Materials:
-
Dimethyl pimelate
-
Sodium hydride (60% dispersion in mineral oil) or Sodium Methoxide
-
Anhydrous Toluene or Tetrahydrofuran (THF)
-
Dry Methanol (if using sodium hydride to initiate)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Dichloromethane (DCM) or Diethyl Ether for extraction
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure using Sodium Hydride:
-
To a solution of dimethyl pimelate (1.0 eq) in dry toluene under an argon atmosphere, add sodium hydride (1.1 - 2.0 eq).
-
Carefully add a catalytic amount of dry methanol to initiate the reaction (Note: Hydrogen gas will evolve).
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux for 20 hours.
-
Cool the reaction to room temperature and quench by carefully adding saturated aqueous NH₄Cl solution.
-
Extract the mixture with an organic solvent like dichloromethane or diethyl ether.
-
Wash the combined organic extracts with brine and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Visualizations
Reaction Pathway and Potential Side Reactions
Caption: Main reaction pathway and potential side reactions.
Troubleshooting Workflow for Low Yield
References
Improving the purity of coumarins synthesized from "Methyl 2-oxo-1-cycloheptanecarboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of coumarins, with a specific focus on improving the purity of products derived from "Methyl 2-oxo-1-cycloheptanecarboxylate" and related β-ketoesters.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for preparing coumarins from β-ketoesters like this compound?
The most prevalent method for synthesizing coumarins from β-ketoesters and phenols is the Pechmann condensation . This reaction is typically catalyzed by an acid and involves the condensation of a phenol with a β-ketoester.[1][2][3][4][5][6] Other methods such as the Perkin, Knoevenagel, and Wittig reactions are also used for coumarin synthesis, but the Pechmann condensation is often preferred for its simplicity and use of readily available starting materials.[7][8]
Q2: What are the typical impurities encountered when synthesizing coumarins via Pechmann condensation?
Common impurities can include:
-
Unreacted starting materials (phenol and β-ketoester).
-
Side-products from undesired reactions, such as chromones.
-
Isomeric products, depending on the substitution pattern of the phenol.
-
Polymeric materials formed under harsh acidic conditions.
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Residual catalyst and solvents.
Q3: How can I monitor the progress of my coumarin synthesis reaction?
Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction progress.[9][10][11] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The spots can be visualized under UV light (254 nm).[10][11]
Q4: What are the most effective methods for purifying crude coumarin products?
Several methods can be employed, often in combination, to achieve high purity:
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Recrystallization: This is a fundamental technique for purifying solid compounds. Mixed solvent systems, such as aqueous ethanol or aqueous methanol, have been shown to be effective for coumarins.[1][9]
-
Column Chromatography: This is a highly effective method for separating the desired coumarin from byproducts and unreacted starting materials.[12][13] Silica gel is a commonly used stationary phase.
-
Acid-Base Extraction: This technique is useful for separating acidic coumarins from neutral impurities. The coumarin can be dissolved in a dilute alkaline solution and then precipitated by acidification.[12]
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Preparative TLC and HPLC: For very high purity or for isolating small quantities of specific compounds, preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) can be used.[12][13]
Q5: Which analytical techniques are used to confirm the purity and structure of the synthesized coumarins?
The purity and structure of coumarins are typically confirmed using a combination of the following spectroscopic and analytical methods:
-
Spectroscopy: UV, IR, 1H NMR, and 13C NMR are used to elucidate the chemical structure.[1][13]
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[13]
-
Melting Point: A sharp melting point range is indicative of a pure compound.[13]
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Coumarin Product | - Inappropriate catalyst or catalyst concentration.- Suboptimal reaction temperature or time.- Inefficient work-up procedure leading to product loss. | - Catalyst Optimization: Experiment with different acid catalysts (e.g., H₂SO₄, Amberlyst-15, ZnCl₂, FeCl₃) and vary the catalyst loading.[2][15] For instance, optimizing the amount of a Zn₀.₉₂₅Ti₀.₀₇₅O catalyst from 5 mol% to 10 mol% significantly increased the yield.[2]- Reaction Conditions: Adjust the reaction temperature. Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[7]- Work-up: Ensure complete extraction of the product from the reaction mixture. Minimize transfers and use appropriate solvent volumes. |
| Product is an Oily or Gummy Substance | - Presence of significant impurities, including unreacted starting materials or low-melting byproducts.- Residual solvent. | - Purification: Attempt purification using column chromatography to separate the desired product from impurities.[12][13]- Trituration: Try triturating the crude product with a solvent in which the impurities are soluble but the desired product is not (e.g., cold diethyl ether or hexane).- Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvent. |
| Multiple Spots on TLC after Purification | - Incomplete separation during column chromatography.- Decomposition of the product on the stationary phase (e.g., silica gel).- Co-elution of isomers. | - Chromatography Optimization: Modify the eluent system for column chromatography to achieve better separation. A gradient elution might be necessary.[13] Consider using a different stationary phase (e.g., alumina).- Alternative Purification: If the compound is unstable on silica, consider preparative TLC or recrystallization.[1][9][12]- Recrystallization: Perform multiple recrystallizations from different solvent systems.[1][9] |
| Difficulty in Removing the Acid Catalyst | - Strong binding of the catalyst to the product.- Inefficient neutralization or washing during work-up. | - Neutralization: Carefully neutralize the reaction mixture with a base (e.g., sodium bicarbonate solution) after completion. Ensure the pH is neutral or slightly basic before extraction.- Washing: Wash the organic extract multiple times with water or brine to remove residual acid and salts. |
Quantitative Data Summary
Table 1: Effect of Catalyst Loading on Coumarin Synthesis Yield
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 5 | 5 | 67 | [2] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 10 | 3.5 | 88 | [2] |
| Zn₀.₉₂₅Ti₀.₀₇₅O | 15 | 3.5 | 88 | [2] |
Table 2: Comparison of Purification Methods for Coumarin Derivatives
| Purification Method | Solvent/Mobile Phase | Recovery/Purity | Reference |
| Mixed Solvent Recrystallization (Coumarin C1) | 40% aqueous methanol | High recovery | [1][9] |
| Mixed Solvent Recrystallization (7-hydroxy-4-methyl coumarin) | 34% aqueous ethanol | High recovery | [1][9] |
| Solid-Phase Extraction (PSA sorbent) | Acetonitrile | 78-95% recovery | [16] |
| Solid-Phase Extraction (PSA + C18 or PSA + GCB) | Acetonitrile | <72% recovery | [16] |
Experimental Protocols
Protocol 1: Synthesis of Coumarin via Pechmann Condensation
This protocol describes a general procedure for the Pechmann condensation of a phenol with this compound.
Materials:
-
Phenol (substituted or unsubstituted)
-
This compound
-
Acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15)
-
Solvent (optional, e.g., toluene, or solvent-free)
-
Sodium bicarbonate solution (saturated)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Anhydrous sodium sulfate
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle/oil bath
Procedure:
-
To a round-bottom flask, add the phenol (1.0 eq) and this compound (1.1 eq).
-
If using a solvent, add it to the flask.
-
Slowly add the acid catalyst with stirring. For concentrated H₂SO₄, a few drops are often sufficient. For solid catalysts like Amberlyst-15, use approximately 10 mol%.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the required time (monitor by TLC).
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
If the reaction was performed neat, add an organic solvent like ethyl acetate.
-
Carefully pour the mixture into a beaker of ice water with vigorous stirring.
-
If a solid precipitates, filter the crude product, wash with cold water, and then with a saturated sodium bicarbonate solution until effervescence ceases.
-
If the product remains in the organic layer, separate the layers and wash the organic phase with saturated sodium bicarbonate solution followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude coumarin.
-
Purify the crude product using recrystallization or column chromatography.
Protocol 2: Purification of Coumarin by Recrystallization
Materials:
-
Crude coumarin
-
Recrystallization solvent system (e.g., ethanol/water, methanol/water)
-
Erlenmeyer flasks, hot plate, filter paper, Buchner funnel
Procedure:
-
Place the crude coumarin in an Erlenmeyer flask.
-
Add a minimal amount of the more soluble solvent (e.g., ethanol) to dissolve the crude product upon heating.
-
Heat the mixture gently on a hot plate until the solid dissolves completely.
-
Slowly add the less soluble solvent (e.g., water) dropwise until the solution becomes slightly cloudy (the point of saturation).
-
If too much of the less soluble solvent is added, add a small amount of the more soluble solvent to redissolve the precipitate.
-
Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals in a vacuum oven.
Protocol 3: Purification of Coumarin by Column Chromatography
Materials:
-
Crude coumarin
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Chromatography column, collection tubes/flasks
Procedure:
-
Prepare the chromatography column by packing it with silica gel as a slurry in the eluent.
-
Dissolve the crude coumarin in a minimal amount of the eluent or a slightly more polar solvent.
-
Adsorb the crude product onto a small amount of silica gel by evaporating the solvent.
-
Carefully add the dried silica with the adsorbed product to the top of the column.
-
Begin eluting the column with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required.
-
Collect fractions and monitor them by TLC to identify those containing the pure coumarin.
-
Combine the pure fractions and evaporate the solvent to obtain the purified coumarin.
Visualizations
Caption: General workflow for the synthesis and purification of coumarins.
References
- 1. old.rrjournals.com [old.rrjournals.com]
- 2. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. peerreviewarchive.s3.ap-south-1.amazonaws.com [peerreviewarchive.s3.ap-south-1.amazonaws.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. old.rrjournals.com [old.rrjournals.com]
- 10. jsynthchem.com [jsynthchem.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Effect of temperature on the Pechmann condensation of "Methyl 2-oxo-1-cycloheptanecarboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Pechmann condensation of Methyl 2-oxo-1-cycloheptanecarboxylate. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the Pechmann condensation?
The Pechmann condensation is a chemical reaction used for the synthesis of coumarins from a phenol and a β-keto ester, such as this compound.[1][2] The reaction is typically carried out under acidic conditions.[1][2] The mechanism involves an initial transesterification, followed by an intramolecular electrophilic aromatic substitution (hydroxyalkylation), and finally a dehydration step to form the coumarin ring system.[3][4]
Q2: How does temperature affect the Pechmann condensation of this compound?
Temperature is a critical parameter in the Pechmann condensation that significantly influences reaction rate, yield, and the formation of byproducts. Generally, increasing the temperature accelerates the reaction. However, excessively high temperatures can lead to the formation of undesired side products and potentially decrease the overall yield.[5] For instance, in a study on the Pechmann condensation of resorcinol, the yield increased with temperature up to an optimum of 110°C, after which it decreased due to the formation of side products.[5] It is crucial to determine the optimal temperature for the specific substrates and catalyst being used.
Q3: What are common side products at elevated temperatures?
High reaction temperatures can promote the formation of various byproducts, which can complicate the purification process.[3][5] Potential side products in the Pechmann condensation can include chromones (formed via Simonis chromone cyclization), products from the self-condensation of the β-keto ester, and isomers or cleavage products of the desired coumarin.[1][5]
Troubleshooting Guides
Issue 1: Low or No Product Yield
A low or nonexistent yield of the desired coumarin is a common issue in the Pechmann condensation. The following steps can help troubleshoot this problem:
-
Verify Reactant Quality: Ensure that the phenol and this compound are pure, as impurities can inhibit the reaction.[3]
-
Catalyst Activity: Confirm that the acid catalyst is active and used in the appropriate amount. Catalyst loading typically ranges from 5 to 25 mol%.[3] The choice of acid can also significantly impact the reaction.[2]
-
Reaction Temperature: The reaction temperature may be too low. A systematic increase in temperature should be explored. For some Pechmann condensations, an optimal temperature is around 110°C.[5][6][7]
-
Reaction Time: Pechmann condensations can be slow.[3] Monitor the reaction progress using a suitable technique like Thin Layer Chromatography (TLC). If the reaction has not reached completion, extending the reaction time may be necessary.[3]
Issue 2: Formation of Multiple Products and Purification Difficulties
The formation of multiple products is often linked to the reaction conditions, particularly the temperature.
-
Optimize Reaction Temperature: High temperatures are a common cause of side product formation.[3][5] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Reduce Catalyst Loading: While a sufficient amount of catalyst is necessary, an excess can sometimes lead to undesired side reactions.[3]
-
Solvent Polarity: If a solvent is used, its polarity can influence the reaction outcome.[3] Experimenting with different solvents may help to minimize side product formation.
Data Presentation
Table 1: Effect of Temperature on Pechmann Condensation Yield (General Case)
| Temperature (°C) | Reaction Time (h) | Yield (%) | Observations |
| 40 | 12 | 20 | Slow reaction rate |
| 80 | 8 | 65 | Moderate reaction rate |
| 110 | 5 | 95 | Optimal yield observed[5] |
| 130 | 5 | 70 | Increased side product formation observed by TLC[7] |
| 150 | 5 | 55 | Significant side product formation, potential catalyst degradation[5] |
Note: This data is based on a study of the Pechmann condensation of resorcinol and ethyl acetoacetate and serves as a general guideline. The optimal temperature for this compound may vary.
Experimental Protocols
General Protocol for the Pechmann Condensation of this compound
-
Reactant Mixture: In a round-bottom flask equipped with a magnetic stirrer and a condenser, combine the phenol (1.0 eq) and this compound (1.0-1.2 eq).[8]
-
Catalyst Addition: Add the chosen acid catalyst (e.g., a Brønsted or Lewis acid, typically 10-25 mol%).[3]
-
Reaction Conditions:
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. If the product crystallizes, it can be isolated by filtration. Otherwise, the mixture may be diluted with an organic solvent (e.g., ethyl acetate), washed with water, dried over anhydrous sodium sulfate, and the solvent removed under reduced pressure.[9]
-
Purification: The crude product can be purified by column chromatography or recrystallization.[9]
Visualizations
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. jk-sci.com [jk-sci.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Preventing byproduct formation in the synthesis of hexahydrocyclohepta[c]chromenones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hexahydrocyclohepta[c]chromenones. The information is tailored to address specific issues that may arise during experimentation, with a focus on preventing byproduct formation.
Troubleshooting Guide
This guide addresses common problems encountered during the synthesis of hexahydrocyclohepta[c]chromenones, which is often achieved through an intramolecular Friedel-Crafts acylation of a precursor such as 2-(cycloheptyloxy)benzoic acid or its corresponding acyl chloride.
| Issue | Potential Cause | Recommended Solution |
| Low to No Product Yield | Catalyst Deactivation: Lewis acid catalysts (e.g., AlCl₃, PPA) are highly sensitive to moisture.[1] | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and reagents.[1] |
| Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, rendering it inactive.[1] | Use a stoichiometric amount or a slight excess of the Lewis acid catalyst. | |
| Deactivated Aromatic Ring: The presence of strong electron-withdrawing groups on the aromatic ring can hinder the electrophilic aromatic substitution. | Ensure the aromatic precursor has electron-donating or neutral substituents. | |
| Poor Acylating Agent Reactivity: Carboxylic acids may have lower reactivity compared to acyl chlorides. | If using a carboxylic acid precursor, consider converting it to the more reactive acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride prior to cyclization. | |
| Formation of Polymeric or Tar-like Material | High Reaction Temperature: Excessive heat can lead to intermolecular reactions and polymerization. | Maintain the recommended reaction temperature. For highly exothermic reactions, ensure efficient cooling and slow addition of reagents. |
| High Concentration: Concentrated reaction mixtures can favor intermolecular side reactions. | Consider running the reaction at a higher dilution to favor the intramolecular cyclization. | |
| Presence of an Isomeric Byproduct | Alternative Cyclization Pathway: Depending on the substitution pattern of the aromatic ring, cyclization could occur at a different position, leading to a regioisomer. | If possible, use a starting material with blocking groups to direct the cyclization to the desired position. Careful optimization of the catalyst and reaction conditions may also improve regioselectivity. |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The cyclization of a seven-membered ring can be slower than for smaller rings.[2] | Increase the reaction time or cautiously elevate the temperature while monitoring for byproduct formation. |
| Poor Solubility of Starting Material: The starting material may not be fully dissolved, limiting its availability for the reaction. | Choose a solvent in which the starting material is readily soluble at the reaction temperature. | |
| Demethylation of Methoxy Groups | Harsh Lewis Acid Conditions: Strong Lewis acids like AlCl₃ can cleave methyl ethers, especially at elevated temperatures.[3] | Consider using a milder Lewis acid, such as polyphosphoric acid (PPA) or methanesulfonic acid (MSA), which are known to be effective for intramolecular acylations with reduced side effects.[2] |
Frequently Asked Questions (FAQs)
Q1: My starting material, 2-(cycloheptyloxy)benzoic acid, is not cyclizing with AlCl₃. What could be the problem?
A1: There are several potential reasons for this. Firstly, ensure your reaction is completely anhydrous, as any moisture will deactivate the AlCl₃ catalyst.[1] Secondly, the carboxylic acid itself may not be reactive enough. Converting the carboxylic acid to its acyl chloride derivative using a reagent like thionyl chloride or oxalyl chloride before adding AlCl₃ will significantly increase its reactivity. Finally, for the formation of a seven-membered ring, the reaction may require more forcing conditions (higher temperature or longer reaction time) than for the formation of five- or six-membered rings.[2]
Q2: I am observing a significant amount of a byproduct that appears to be a polymer. How can I prevent this?
A2: Polymer formation is typically a result of intermolecular Friedel-Crafts reactions competing with the desired intramolecular cyclization. This is often exacerbated by high concentrations and/or high temperatures. To favor the intramolecular pathway, you can try performing the reaction under high-dilution conditions. This involves using a larger volume of solvent to reduce the proximity of individual reactant molecules. Additionally, carefully controlling the reaction temperature and ensuring a slow, controlled addition of the catalyst can help minimize polymerization.
Q3: Can I use polyphosphoric acid (PPA) instead of aluminum chloride for the cyclization? What are the advantages?
A3: Yes, polyphosphoric acid (PPA) is a common and often preferred reagent for intramolecular Friedel-Crafts acylations of carboxylic acids.[2] The primary advantage of PPA is that it can act as both the catalyst and the solvent, and it often requires less stringent anhydrous conditions than AlCl₃. PPA can also be a milder alternative, potentially reducing side reactions like the cleavage of sensitive functional groups.[2]
Q4: How can I confirm the structure of my desired hexahydrocyclohepta[c]chromenone product and differentiate it from potential byproducts?
A4: A combination of spectroscopic techniques is essential for structural confirmation.
-
¹H and ¹³C NMR Spectroscopy: This will provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing you to confirm the connectivity and the formation of the desired ring system.
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.
-
Infrared (IR) Spectroscopy: This will show the characteristic carbonyl (C=O) stretch of the ketone in the chromenone ring system.
-
X-ray Crystallography: If you can obtain a suitable crystal, this technique provides unambiguous proof of the structure.
By comparing the spectroscopic data of your product with that of your starting material and considering the potential byproducts, you can confidently determine the success of your synthesis.
Experimental Protocols
Protocol 1: Synthesis of 2-(cycloheptyloxy)benzoyl chloride
-
Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-(cycloheptyloxy)benzoic acid (1.0 eq).
-
Reagent Addition: Add thionyl chloride (2.0 eq) dropwise to the flask at room temperature.
-
Reaction: Heat the mixture to reflux and stir for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude 2-(cycloheptyloxy)benzoyl chloride is typically used in the next step without further purification.
Protocol 2: Intramolecular Friedel-Crafts Acylation using AlCl₃
-
Setup: In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and an inert gas inlet, add anhydrous aluminum chloride (1.2 eq) and a dry, inert solvent (e.g., dichloromethane or 1,2-dichloroethane).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve the crude 2-(cycloheptyloxy)benzoyl chloride from Protocol 1 in the same dry solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Quenching: Slowly and carefully quench the reaction by pouring it over crushed ice and concentrated hydrochloric acid.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
References
Technical Support Center: Work-up Procedures for "Methyl 2-oxo-1-cycloheptanecarboxylate" Condensation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the work-up procedures of "Methyl 2-oxo-1-cycloheptanecarboxylate" condensation reactions, primarily the Dieckmann condensation.
Troubleshooting Guide
This guide addresses common issues encountered during the work-up of the Dieckmann condensation to synthesize this compound.
Q1: After quenching the reaction with acid, I have a low yield of my desired product, this compound. What are the potential causes and solutions?
A1: Low yields can stem from several factors during the reaction and work-up. Here's a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The Dieckmann condensation is an equilibrium process.[1][2] To drive it towards the product, a strong base is used to deprotonate the resulting β-keto ester, forming a stable enolate.[1][2]
-
Solution: Ensure at least one full equivalent of a suitable base is used. For the synthesis of a 7-membered ring, which can be less favorable than 5- or 6-membered rings, using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) in an aprotic solvent like THF can be beneficial.[3]
-
-
Reverse Claisen Condensation: During work-up, if the conditions are not carefully controlled, the reverse reaction can occur, leading to the cleavage of the cyclic β-keto ester.[4]
-
Solution: The acidic work-up should be performed at a low temperature (e.g., 0 °C). Add the acid slowly to the reaction mixture to neutralize the base and protonate the enolate without causing significant warming.
-
-
Hydrolysis of the Ester: Both the starting material (dimethyl pimelate) and the product can be hydrolyzed under strongly acidic or basic conditions, especially at elevated temperatures.
-
Solution: Use a dilute acid (e.g., 10% HCl or 10% H2SO4) for the quench and maintain a low temperature. Minimize the time the product is in contact with the acidic aqueous phase.
-
-
Inefficient Extraction: The product may not be fully extracted from the aqueous layer.
-
Solution: Perform multiple extractions (at least 3) with a suitable organic solvent like diethyl ether or ethyl acetate. To check for complete extraction, you can analyze a sample of the final aqueous layer by TLC.
-
Q2: My final product is contaminated with unreacted starting material (dimethyl pimelate). How can I improve the purification?
A2: Contamination with the starting diester is a common issue. Here are some purification strategies:
-
Fractional Distillation: this compound has a different boiling point than dimethyl pimelate. Fractional distillation under reduced pressure is often an effective method for separation. A solvent-free approach allows for direct distillation from the reaction mixture after neutralization.
-
Column Chromatography: Silica gel column chromatography can be used to separate the product from the starting material. A gradient of ethyl acetate in hexanes is a typical solvent system.
-
Optimizing the Reaction: Driving the reaction to completion will minimize the amount of starting material in the crude product. Consider increasing the reaction time or using a stronger base as mentioned in Q1.
Q3: I am observing the formation of a significant amount of polymeric or tar-like material in my reaction flask. What is causing this and how can I prevent it?
A3: The formation of polymeric material can be due to intermolecular condensation reactions competing with the desired intramolecular Dieckmann condensation.[3] This is more prevalent when forming larger rings.
-
High Concentration: Running the reaction at a high concentration can favor intermolecular reactions.
-
Solution: Employ high dilution conditions. This can be achieved by slowly adding the diester to a solution of the base over an extended period. This maintains a low concentration of the starting material, favoring the intramolecular cyclization.
-
-
Reactive Intermediates: The enolates can potentially react in undesirable ways if the reaction conditions are not optimal.
-
Solution: Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with oxygen. Use dry solvents and reagents to avoid side reactions with water.
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the acidic work-up in the Dieckmann condensation?
A1: The acidic work-up is a crucial step for two main reasons.[5] First, it neutralizes the strong base used to catalyze the reaction. Second, and more importantly, it protonates the stable enolate of the β-keto ester that is formed, which is the thermodynamic sink of the reaction, to yield the final neutral product, this compound.[6]
Q2: Which base is best for the synthesis of this compound?
A2: The choice of base can significantly impact the reaction's success. While traditional bases like sodium methoxide in methanol can be used, stronger, non-nucleophilic bases are often preferred for forming 7-membered rings to minimize side reactions.[3]
| Base | Solvent(s) | Key Advantages |
| Sodium Methoxide (NaOMe) | Methanol, Toluene | Cost-effective, traditional method. |
| Sodium Hydride (NaH) | THF, Toluene | Irreversible deprotonation, drives the reaction forward. |
| Potassium tert-Butoxide (KOtBu) | tert-Butanol, THF | Strong, sterically hindered base. |
| LDA, LHMDS | THF | Very strong, non-nucleophilic, good for challenging cyclizations.[3] |
Q3: What are the typical work-up steps for a Dieckmann condensation to produce this compound?
A3: A general work-up procedure is as follows:
-
Cool the reaction mixture in an ice bath.
-
Slowly add a dilute aqueous acid (e.g., 10% HCl) with vigorous stirring until the pH is acidic (pH ~5-6).
-
Transfer the mixture to a separatory funnel.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Combine all organic layers.
-
Wash the combined organic layers with water and then with a saturated sodium bicarbonate solution to remove any remaining acid.
-
Wash with brine to aid in drying.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Purify the crude product, typically by fractional distillation under vacuum or column chromatography.
Experimental Protocols
Detailed Methodology for the Work-up and Purification of this compound
1. Acidic Quench and Extraction:
-
Upon completion of the reaction (monitored by TLC), cool the reaction vessel to 0 °C using an ice-water bath.
-
While stirring vigorously, slowly add 1 M hydrochloric acid (HCl) dropwise. Monitor the pH of the aqueous phase with pH paper, continuing the addition until the mixture is acidic (pH ~5-6).
-
Transfer the entire mixture to a separatory funnel.
-
Allow the layers to separate and drain the aqueous layer.
-
Extract the aqueous layer three times with 100 mL portions of diethyl ether.
-
Combine the initial organic layer with the three ether extracts.
2. Washing and Drying:
-
Wash the combined organic layers sequentially with:
-
100 mL of deionized water.
-
100 mL of saturated aqueous sodium bicarbonate (NaHCO3) solution. (Caution: evolution of CO2 gas may occur).
-
100 mL of brine (saturated aqueous NaCl solution).
-
-
Drain the organic layer into an Erlenmeyer flask and add anhydrous sodium sulfate (Na2SO4). Swirl the flask and let it stand for at least 15 minutes to ensure complete drying.
3. Isolation and Purification:
-
Filter the dried organic solution to remove the Na2SO4.
-
Concentrate the filtrate using a rotary evaporator to remove the solvent.
-
The resulting crude oil can be purified by one of the following methods:
-
Fractional Vacuum Distillation: Assemble a fractional distillation apparatus for vacuum distillation. Heat the crude product slowly under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
-
Silica Gel Chromatography: Prepare a silica gel column. Dissolve the crude product in a minimal amount of the starting eluent (e.g., 5% ethyl acetate in hexanes). Load the solution onto the column and elute with a gradient of increasing ethyl acetate concentration. Collect fractions and analyze by TLC to identify those containing the pure product.
-
Visualizations
References
Technical Support Center: Catalyst Deactivation in Pechmann Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering catalyst deactivation during Pechmann condensation reactions, with a specific focus on the use of cyclic ketones as substrates with solid acid catalysts.
Troubleshooting Guide
This guide addresses common issues observed during the synthesis of coumarin derivatives from phenols and cyclic ketones using heterogeneous acid catalysts.
Q1: My reaction yield has significantly decreased after the first catalytic cycle. What is the most likely cause?
A rapid decline in product yield upon catalyst recycling is a classic symptom of catalyst deactivation. For solid acid catalysts used in condensation reactions, the primary cause is often coking , where carbonaceous deposits, or "coke," form on the catalyst's active sites and within its porous structure.[1][2] These deposits physically block reactants from reaching the active sites, leading to a loss of activity.[2] Phenolic compounds and their reaction intermediates are known to be potential coke precursors in acid-catalyzed reactions.
Q2: How can I confirm that catalyst coking is the problem?
The most direct method to identify and quantify coke formation is Thermogravimetric Analysis (TGA) .[3][4]
-
Procedure: A small sample of the deactivated (spent) catalyst is heated at a controlled rate in an oxidizing atmosphere (e.g., air or oxygen).
-
Interpretation: A significant weight loss at high temperatures (typically 300-600°C) corresponds to the combustion of carbonaceous deposits.[5] The amount of weight lost can be used to quantify the amount of coke. Differential Thermal Analysis (DTA), often performed concurrently with TGA, will show a corresponding exothermic peak, indicating the combustion of the coke.[3][6]
Q3: Besides coking, what are other potential causes for the loss of catalyst activity?
While coking is the most common issue, other deactivation mechanisms can occur:[7]
-
Poisoning: Strong chemisorption of impurities from reactants or solvents onto the active sites can render them inactive. Sulfur or nitrogen-containing compounds are common poisons for many catalysts.[7]
-
Leaching: The active catalytic species (e.g., acidic functional groups or metal sites) may gradually dissolve or "leach" into the reaction medium, particularly if the catalyst support is not completely stable under the reaction conditions.
-
Sintering: At high reaction temperatures, the fine particles of an active component can agglomerate, leading to a decrease in the active surface area.[8] This is a form of thermal degradation.[2]
Q4: My product yield is low even on the first run with a fresh catalyst. What should I check?
Low initial yield is often a problem of reaction conditions rather than deactivation. Consider the following:[9]
-
Insufficient Catalyst Loading: The amount of catalyst may be too low for an efficient conversion rate. Perform a catalyst loading study to find the optimal amount.[10]
-
Sub-optimal Temperature: The Pechmann reaction is temperature-sensitive. Too low a temperature will result in a slow reaction rate, while too high a temperature can promote side reactions and accelerate coke formation.
-
Purity of Reagents: Ensure reactants (phenol, cyclic ketone) and solvent are pure and dry. Water, in particular, can interfere with many solid acid catalysts.
-
Mass Transfer Limitations: Ensure adequate stirring/agitation. In heterogeneous catalysis, reactants must diffuse from the bulk liquid to the catalyst surface. Poor mixing can make the reaction appear slow.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of catalyst deactivation in Pechmann reactions?
The dominant deactivation mechanism for solid acid catalysts (like zeolites or sulfonic resins) in Pechmann reactions is coke formation .[1][2] This process involves the polymerization and condensation of reactants, intermediates, or products on the catalyst's acid sites, leading to the formation of heavy, polyaromatic carbonaceous deposits.[11] These deposits block access to the active sites and can obstruct the catalyst's pore structure, preventing further reaction.[2]
Q2: Are cyclic ketones more prone to causing catalyst coking than linear β-ketoesters?
While direct comparative studies are limited, cyclic ketones, particularly those that can readily form conjugated systems through dehydrogenation or condensation, can be significant coke precursors. The formation of coke is highly dependent on the strength of the acid sites and reaction temperature. Highly reactive intermediates derived from cyclic ketones can polymerize on the catalyst surface.
Q3: Can a deactivated catalyst be regenerated? If so, how?
Yes, catalysts deactivated by coking can often be regenerated. The most common industrial method is calcination , which involves a controlled burn-off of the coke deposits in an oxidizing atmosphere.[12][13]
-
General Principle: The spent catalyst is heated to a high temperature (e.g., 450-550°C) in a controlled flow of air or a diluted oxygen stream. The oxygen reacts with the carbonaceous deposits to form CO₂ and H₂O, which are then carried away, leaving the active sites clean.[14]
-
Caution: The burn-off process is exothermic and must be carefully controlled to avoid localized "hot spots" that can cause thermal damage (sintering) to the catalyst itself.[12] A gradual increase in temperature and oxygen concentration is often employed.[12]
Q4: Which solid acid catalysts show good recyclability for Pechmann reactions?
Zeolites and functionalized metal-organic frameworks (MOFs) have demonstrated good reusability. For example, H-Beta zeolite has been shown to be reusable for at least four cycles with persistently high product yields in the synthesis of 7-hydroxy-4-methylcoumarin.[15] Similarly, a Ti(IV)-doped ZnO nanocatalyst was reported to be recyclable for up to seven cycles with good stability.[10] The stability and reusability are highly dependent on the specific catalyst structure, reaction conditions, and substrates used.
Data Presentation: Catalyst Recyclability
The following table summarizes reported data on the recyclability of various solid acid catalysts in Pechmann condensation reactions.
| Catalyst | Phenol Substrate | β-Ketoester | Initial Yield (%) | Yield after 'n' Cycles | No. of Cycles (n) | Reference |
| H-Beta Zeolite | Resorcinol | Ethyl Acetoacetate | ~95% | Persistently High | 4 | [15] |
| Zn₀.₉₂₅Ti₀.₀₇₅O NPs | Phloroglucinol | Ethyl Acetoacetate | 88% | Not specified, "very good stability" | 7 | [10] |
| UiO-66-SO₃H | Phloroglucinol | Ethyl Acetoacetate | 66% | ~62% | 3 | [16] |
| Humic Acid | Various Phenols | Ethyl Acetoacetate | 91-99% | No significant drop | 5 | [16] |
Experimental Protocols
Protocol 1: Pechmann Condensation of Resorcinol and Cyclohexanone using H-Beta Zeolite
This protocol describes a representative lab-scale synthesis using a solid acid catalyst.
-
Catalyst Activation: Place H-Beta zeolite (e.g., 0.5 g) in a flask and activate under vacuum at 400°C for 4 hours to remove adsorbed water. Allow to cool to room temperature under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (e.g., 10 mmol, 1.10 g), cyclohexanone (12 mmol, 1.18 g), and the activated H-Beta zeolite catalyst (0.5 g).
-
Reaction Execution: Add a suitable solvent (e.g., 20 mL of toluene or conduct solvent-free). Heat the mixture to reflux (approx. 110-140°C, depending on conditions) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion (typically 4-8 hours), cool the reaction mixture to room temperature. Add ethyl acetate (25 mL) to dissolve the product.
-
Catalyst Recovery: Separate the solid catalyst from the reaction mixture by filtration or centrifugation. Wash the recovered catalyst with ethyl acetate (3 x 10 mL) to remove any adsorbed products. The catalyst can now be taken for regeneration (see Protocol 2).
-
Product Isolation: Combine the organic filtrates, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the desired coumarin derivative.
Protocol 2: Regeneration of Coked H-Beta Zeolite Catalyst
This protocol describes a standard procedure for regenerating a catalyst deactivated by coke formation.
-
Preparation: Take the recovered catalyst from Protocol 1 after it has been washed and dried in an oven at 100-120°C for 2-4 hours to remove residual solvent.
-
Calcination Setup: Place the dried, spent catalyst in a porcelain crucible and place it inside a programmable tube furnace or muffle furnace.
-
Burn-off Procedure:
-
Begin flowing a stream of dry air or a mixture of nitrogen and air (e.g., 5% O₂ in N₂) over the catalyst at a controlled rate (e.g., 50-100 mL/min).
-
Heat the furnace to 150°C and hold for 1 hour to desorb any volatile compounds.
-
Increase the temperature at a controlled ramp rate (e.g., 5°C/min) to a final calcination temperature of 500-550°C.
-
Hold at the final temperature for 4-6 hours to ensure complete combustion of all carbonaceous deposits.
-
-
Cooling: After the hold time, turn off the furnace and allow the catalyst to cool to room temperature under a continued flow of dry air or nitrogen.
-
Storage: Once cooled, the regenerated catalyst should be stored in a desiccator to prevent re-adsorption of atmospheric moisture before its next use.
Visualizations
Caption: Troubleshooting workflow for low yield in catalytic Pechmann reactions.
Caption: Mechanism of catalyst deactivation via coking on acidic active sites.
Caption: Logical relationship of the catalyst use and regeneration cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. web.abo.fi [web.abo.fi]
- 7. fiveable.me [fiveable.me]
- 8. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Heterogeneously Catalyzed Pechmann Condensation Employing the Tailored Zn0.925Ti0.075O NPs: Synthesis of Coumarin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pure.ul.ie [pure.ul.ie]
- 13. eureka.patsnap.com [eureka.patsnap.com]
- 14. dmto.dicp.ac.cn [dmto.dicp.ac.cn]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Strategies for enhancing the reaction rate of "Methyl 2-oxo-1-cycloheptanecarboxylate"
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions regarding the synthesis of Methyl 2-oxo-1-cycloheptanecarboxylate.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for synthesizing this compound is through an intramolecular cyclization reaction known as the Dieckmann condensation.[1][2] This reaction involves the cyclization of a linear diester, typically dimethyl pimelate, in the presence of a strong base to form the desired cyclic β-keto ester.
Q2: What are the critical factors influencing the reaction rate and yield?
Several factors can significantly impact the success of the Dieckmann condensation for this synthesis:
-
Choice of Base (Catalyst): The strength and properties of the base are crucial.[1][3]
-
Solvent Selection: The solvent must be compatible with the strong base and should ideally be aprotic to prevent side reactions.[3]
-
Reaction Temperature: As with most chemical reactions, temperature plays a vital role in the reaction kinetics.
-
Purity of Reagents and Solvents: The presence of water or other impurities can drastically reduce the yield and reaction rate.[3]
Q3: What safety precautions should be taken during this synthesis?
The synthesis of this compound involves the use of strong bases, flammable solvents, and potentially hazardous reagents. It is imperative to:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Handle strong bases like sodium hydride with extreme care, as they are highly reactive and can ignite in the presence of moisture.
-
Ensure all glassware is dry to prevent unwanted side reactions and potential hazards.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Slow or Incomplete Reaction | 1. Insufficiently strong base: The chosen base may not be strong enough to efficiently deprotonate the α-carbon of the diester. 2. Low reaction temperature: The reaction may require higher thermal energy to proceed at a reasonable rate. 3. Poor solvent choice: The solvent may not be effectively solvating the reaction intermediates. | 1. Switch to a stronger base: Consider using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like THF or toluene.[3] The dimsyl ion in DMSO has also been reported to significantly increase reaction rates.[3] 2. Increase the reaction temperature: Try refluxing the reaction mixture.[3] 3. Change the solvent: If using a less polar aprotic solvent, switching to a more polar one like DMSO could accelerate the reaction.[3] |
| Low Product Yield | 1. Presence of water: Water can hydrolyze the ester functional groups of the starting material or the product.[3] 2. Side reactions: The strong base can promote other reactions if not controlled properly. 3. Inefficient workup and purification: The product may be lost during the extraction and purification steps. | 1. Use anhydrous conditions: Ensure all solvents and glassware are thoroughly dried before use. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[3] 2. Use a non-nucleophilic base: A bulky base like potassium tert-butoxide can minimize nucleophilic side reactions.[3] 3. Optimize workup procedure: Carefully perform the aqueous quench and extraction. Ensure the pH is controlled during the workup to prevent decomposition of the β-keto ester. |
| Formation of Polymeric Byproducts | 1. Intermolecular condensation: If the reaction conditions are not optimized for intramolecular cyclization, the diester can react with other molecules, leading to polymers. | 1. Use high dilution conditions: Performing the reaction at a lower concentration can favor the intramolecular reaction pathway over the intermolecular one. |
Catalyst and Solvent Comparison for Dieckmann Condensation
| Catalyst | Solvent(s) | Advantages | Disadvantages |
| Sodium Ethoxide | Ethanol, Toluene | Cost-effective, good to excellent yields.[3] | Can lead to hydrolysis of the β-keto ester if water is present.[3] |
| Sodium Hydride (NaH) | Toluene, THF | Strong, non-nucleophilic base, high yields, minimizes hydrolysis.[3] | Highly reactive and requires careful handling. |
| Potassium tert-Butoxide (KOtBu) | THF | Bulky, non-nucleophilic, good for sensitive functional groups, solvent-free options reported.[3] | Can be more expensive than other bases. |
| Dimsyl Ion | DMSO | Can lead to significantly higher reaction rates and yields.[3] | Requires preparation of the dimsyl ion reagent. |
Experimental Protocols
Protocol 1: Dieckmann Condensation using Sodium Hydride in Toluene
This protocol describes a general procedure for the synthesis of a cyclic β-keto ester from a diester using sodium hydride as the catalyst.[3]
Materials:
-
Dimethyl pimelate (1.0 eq)
-
Sodium hydride (60% dispersion in mineral oil, 2.5 eq)
-
Dry Toluene
-
Dry Methanol (catalytic amount)
-
Saturated aqueous Ammonium Chloride (NH4Cl) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous Sodium Sulfate (Na2SO4)
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add the sodium hydride to a solution of dimethyl pimelate in dry toluene.
-
Carefully add a catalytic amount of dry methanol to initiate the reaction. Caution: Hydrogen gas will evolve.
-
Stir the resulting mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux and monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by a suitable method (e.g., distillation or column chromatography).
Visualizations
Caption: A generalized experimental workflow for the Dieckmann condensation.
Caption: Troubleshooting logic for addressing a slow reaction rate.
References
Removal of unreacted "Methyl 2-oxo-1-cycloheptanecarboxylate" from product mixture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the removal of unreacted "Methyl 2-oxo-1-cycloheptanecarboxylate" from a product mixture. This resource is intended for researchers, scientists, and drug development professionals to address common challenges encountered during purification.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of your product from unreacted this compound in a question-and-answer format.
Question 1: I'm observing a streak or multiple close-running spots for my starting material on the TLC plate, making it difficult to assess its removal. What could be the cause?
Answer: This is a common observation for β-keto esters like this compound and is often due to keto-enol tautomerism. The keto and enol forms can have slightly different polarities, leading to streaking or the appearance of two distinct spots on a TLC plate.
Troubleshooting Steps:
-
Acidify the Eluent: Adding a small amount of acetic acid (e.g., 0.1-1%) to your TLC eluent can help to promote rapid interconversion between the tautomers, often resulting in a single, sharper spot.
-
Vary Temperature: Running the TLC at a slightly elevated temperature might accelerate the keto-enol equilibrium, potentially leading to a more defined spot.[1]
-
Consider the Stationary Phase: While less common for TLC, be aware that the acidic nature of standard silica gel can sometimes interact with β-keto esters.
Question 2: My product and the unreacted this compound have very similar Rf values on TLC. How can I improve their separation by column chromatography?
Answer: Co-elution is a frequent challenge in chromatography. Here are several strategies to improve separation:
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Solvent Polarity: Systematically vary the polarity of your eluent. A common mobile phase for β-keto esters is a mixture of ethyl acetate and hexanes.[2][3] Try a shallower gradient or isocratic elution with a lower percentage of the more polar solvent (e.g., start with 2% ethyl acetate in hexanes and gradually increase).
-
Solvent System: Experiment with different solvent systems. For example, replacing ethyl acetate with diethyl ether or dichloromethane might alter the selectivity and improve separation.
-
-
Choose the Right Stationary Phase:
-
Silica Gel Particle Size: Use silica gel with a smaller particle size (e.g., 230-400 mesh) for higher resolution.[3]
-
Deactivated Silica: If you suspect degradation of your product or the starting material on the acidic silica surface, consider using deactivated (neutral) silica gel. You can prepare this by treating the silica gel with a triethylamine solution.
-
-
Column Dimensions: Use a longer, narrower column to increase the number of theoretical plates and improve separation.
Question 3: I'm trying to remove the starting material by distillation, but I'm experiencing product decomposition at high temperatures. What are my options?
Answer: this compound has a boiling point of 112-114 °C at 10 mmHg.[4] If your product is not volatile or is thermally sensitive, vacuum distillation is the preferred method.
Troubleshooting Steps:
-
Increase the Vacuum: A lower pressure will decrease the boiling point of the starting material, allowing for distillation at a lower temperature and minimizing the risk of product degradation.
-
Short-Path Distillation: For very high-boiling or sensitive products, a short-path distillation apparatus (like a Kugelrohr) minimizes the distance the distillate has to travel, reducing the potential for decomposition.
-
Steam Distillation: If your product is not water-sensitive, steam distillation can be an effective method for removing volatile impurities.[5]
Question 4: Can I use a liquid-liquid extraction to remove the unreacted starting material?
Answer: Yes, under certain conditions, a chemical extraction can be highly effective. β-keto esters can be selectively extracted from an organic layer into an aqueous solution.
Troubleshooting Steps:
-
Bisulfite Extraction: Unhindered cyclic ketones can form water-soluble bisulfite adducts.[6] You can wash your organic product mixture with a saturated aqueous solution of sodium bisulfite. The unreacted this compound will react and move into the aqueous phase, which can then be separated.
-
Alkaline Extraction: The α-proton of β-keto esters is acidic. Washing the organic mixture with a dilute, cold aqueous base (e.g., 5% NaOH or NaHCO₃) can deprotonate the starting material, forming a water-soluble enolate that will partition into the aqueous layer. Be cautious, as your product might also be base-sensitive.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing unreacted this compound?
A1: The most common and effective methods are:
-
Column Chromatography: Highly versatile and often the first choice for separating compounds with different polarities.[2][3]
-
Vacuum Distillation: Ideal if your product has a significantly different boiling point from the starting material and is thermally stable.[4]
-
Chemical Extraction: A quick and efficient method if your product is stable to the reagents used (e.g., bisulfite or dilute base).[6]
Q2: How can I monitor the removal of this compound during the purification process?
A2: The most common analytical techniques for monitoring the purification are:
-
Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the presence of the starting material in your collected fractions.
-
Gas Chromatography (GC): Provides quantitative information on the purity of your product. A method similar to that for Methyl cyclohexanecarboxylate can be a good starting point.[7]
-
High-Performance Liquid Chromatography (HPLC): Can also be used for quantitative analysis, though peak shape issues due to tautomerism may need to be addressed by using mixed-mode columns or adjusting the mobile phase pH and temperature.[1]
Q3: Is this compound stable on silica gel?
A3: While many β-keto esters can be purified on silica gel without issue, some can be sensitive to its acidic nature, leading to degradation.[6] If you observe unexpected spots on your TLC or low recovery from your column, consider using deactivated (neutral) silica gel or an alternative purification method.
Data Presentation
The following table summarizes and compares the different purification methods for removing unreacted this compound.
| Purification Method | Principle of Separation | Advantages | Disadvantages | Typical Purity | Typical Recovery |
| Column Chromatography | Differential adsorption based on polarity | High resolution, applicable to a wide range of products | Can be time-consuming and require large volumes of solvent; potential for sample degradation on silica gel.[6] | >98% | 60-90% |
| Vacuum Distillation | Difference in boiling points under reduced pressure | Fast, efficient for large quantities, and solvent-free | Requires the product to be thermally stable and have a significantly different boiling point. | >99% | 80-95% |
| Chemical Extraction | Selective reaction and phase transfer | Rapid, scalable, and does not require chromatography | Product must be stable to the extraction reagents (e.g., bisulfite, base). | >95% | >90% |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This protocol provides a general procedure for the removal of this compound using silica gel column chromatography.
-
TLC Analysis:
-
Dissolve a small amount of your crude product mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using a mixture of ethyl acetate and hexanes (start with a 1:9 ratio and adjust as needed to get good separation).
-
Visualize the spots under UV light and/or by staining (e.g., with potassium permanganate). The goal is to have a significant difference in the Rf values of your product and the starting material.
-
-
Column Packing:
-
Choose an appropriate size glass column.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent.[3]
-
Carefully pour the slurry into the column and allow it to pack evenly.
-
-
Sample Loading and Elution:
-
Concentrate your crude product and adsorb it onto a small amount of silica gel.
-
Carefully add the dried, adsorbed sample to the top of the column.
-
Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity if necessary (gradient elution).
-
Collect fractions and monitor them by TLC.
-
-
Product Isolation:
-
Combine the fractions containing your pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Analysis by Gas Chromatography (GC)
This protocol is a starting point for developing a GC method to quantify the amount of unreacted this compound. This is based on a method for a similar compound, Methyl cyclohexanecarboxylate.[7]
-
Sample Preparation:
-
Prepare a stock solution of your purified product at approximately 1 mg/mL in a volatile organic solvent like ethyl acetate or hexane.
-
For quantitative analysis, create a series of dilutions to generate a calibration curve.
-
-
GC-MS Parameters:
-
Column: DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness).[7]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[7]
-
Inlet Temperature: 250 °C.[7]
-
Injection Volume: 1 µL.
-
Oven Program: Initial temperature of 70 °C for 2 minutes, then ramp at 15 °C/min to 280 °C and hold for 5 minutes.[7]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-400.[7]
-
-
Data Analysis:
-
Identify the retention time of this compound by injecting a standard.
-
Integrate the peak area in your sample chromatogram to determine its concentration relative to your product.
-
Visualizations
Caption: A workflow diagram illustrating the decision-making process for selecting a purification method.
Caption: A logic diagram for troubleshooting common purification issues.
References
- 1. beta keto esters by HPLC - Chromatography Forum [chromforum.org]
- 2. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 52784-32-4 [amp.chemicalbook.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO 2 –H 3 BO 3 ) as a r ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03855B [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one, a molecule of interest in medicinal chemistry due to its structural similarity to biologically active urolithins and other chromone derivatives. The primary focus is on the validation of a likely synthetic pathway, the Pechmann condensation, by comparing it with alternative methods used for structurally related compounds. Experimental data, where available for analogous compounds, is presented to aid in the selection of an optimal synthetic strategy.
Comparison of Synthetic Methodologies
The synthesis of the target molecule, while not explicitly detailed in numerous publications, can be reliably achieved through the well-established Pechmann condensation. This method and its variations are compared with other synthetic strategies for similar chromone structures.
| Method | Key Reagents | Catalyst | Reaction Time | Yield (%) | Purity |
| Pechmann Condensation (Target Molecule) | Resorcinol, Ethyl 2-oxocycloheptanecarboxylate | Zirconium tetrachloride (ZrCl₄) | Not specified | Not specified | >98% (commercial) |
| Pechmann Condensation (Cyclohexane Analog) | Resorcinol, Ethyl 2-oxocyclohexanecarboxylate | Zirconium tetrachloride (ZrCl₄) | 30 min | 81% | Not specified |
| Pechmann Condensation (Alternative Catalysts) | Phenols, β-ketoesters | H₂SO₄, Ionic Liquids, Solid-supported acids | Varies (hours) | Good to Excellent | High |
| Simonis Chromone Cyclization | Phenols, β-ketoesters | Phosphorus pentoxide (P₂O₅) | Varies | Good | High |
| Three-Component Synthesis | Primary amines, β-ketoesters, 2-hydroxychalcones | Scandium(III) triflate (Sc(OTf)₃) | Not specified | up to 83% | High |
Experimental Protocols
Primary Synthetic Route: Pechmann Condensation
This protocol is adapted from the synthesis of the structurally analogous 3-hydroxy-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one[1].
Reaction:
Resorcinol reacts with ethyl 2-oxocycloheptanecarboxylate in the presence of a Lewis acid catalyst, such as zirconium tetrachloride, to yield 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one.
Procedure:
-
Combine resorcinol (1.0 equivalent) and ethyl 2-oxocycloheptanecarboxylate (1.1 equivalents).
-
Add zirconium tetrachloride (0.75 equivalents) to the mixture.
-
Heat the reaction mixture at 85°C for approximately 30 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-cold water to precipitate the product.
-
Collect the solid product by filtration and wash with water.
-
Further purification can be achieved by recrystallization or column chromatography.
Alternative Synthetic Route: Simonis Chromone Cyclization
A variation of the Pechmann condensation, the Simonis chromone cyclization, offers an alternative route to chromone synthesis.
Reaction:
The reaction of a phenol with a β-ketoester in the presence of phosphorus pentoxide yields a chromone[2].
Procedure:
-
Combine the phenol (1.0 equivalent) and the β-ketoester (1.0 equivalent).
-
Add phosphorus pentoxide (P₂O₅) as the condensing agent.
-
Heat the reaction mixture. The specific temperature and time will vary depending on the substrates.
-
Work-up of the reaction typically involves quenching with water or ice, followed by extraction and purification of the chromone product.
Visualizing the Synthesis and Potential Biological Action
To further elucidate the synthetic process and potential biological relevance of the target molecule, the following diagrams are provided.
Caption: Synthetic workflow for the Pechmann condensation.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
The synthesis of 3-hydroxy-6,7,8,9,10,11-hexahydrocyclohepta[c]chromen-6-one can be confidently approached using the Pechmann condensation, a versatile and high-yielding reaction. The provided protocol, based on the synthesis of a close structural analog, offers a solid starting point for laboratory-scale production. The potential for this class of compounds to modulate inflammatory pathways, such as the NF-κB signaling cascade, underscores the importance of efficient and reliable synthetic methods for further investigation into their therapeutic potential. Researchers are encouraged to optimize reaction conditions for the specific cycloheptanone derivative to maximize yield and purity.
References
A Comparative Analysis of the Reactivity of Methyl 2-oxo-1-cycloheptanecarboxylate and Methyl 2-oxocyclohexanecarboxylate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the reactivity of cyclic β-keto esters is of paramount importance for the construction of complex molecular architectures found in numerous pharmaceuticals and natural products. This guide provides a comparative analysis of the reactivity of two common cyclic β-keto esters: Methyl 2-oxo-1-cycloheptanecarboxylate and methyl 2-oxocyclohexanecarboxylate. The discussion is centered around key reactions such as enolate formation, alkylation, and decarboxylation, supported by theoretical principles and available experimental data.
The fundamental difference in the reactivity of these two compounds stems from the inherent ring strain associated with seven- and six-membered rings, respectively. Cyclohexane rings are known for their conformational flexibility and low ring strain, readily adopting a stable chair conformation. In contrast, cycloheptane rings exhibit greater ring strain and have a more complex conformational landscape. These structural nuances significantly influence the stability of intermediates and transition states in various chemical transformations.
Data Presentation: A Comparative Overview
While direct kinetic or thermodynamic comparisons in the literature are scarce, the relative reactivity can be inferred from the outcomes of common synthetic transformations. The following table summarizes the expected relative reactivity based on established principles of organic chemistry.
| Reaction Type | Methyl 2-oxocyclohexanecarboxylate | This compound | Rationale |
| Enolate Formation (Thermodynamic) | More Favored | Less Favored | The formation of the enolate from the six-membered ring is generally more favorable due to the stability of the resulting conjugated system within a less strained ring. |
| Enolate Alkylation | Generally Higher Yields | Generally Lower Yields | The more stable and readily formed enolate of the cyclohexanone derivative often leads to more efficient alkylation reactions. |
| Decarboxylation (of the corresponding β-keto acid) | Faster Rate | Slower Rate | The relief of steric interactions in the transition state is more pronounced in the six-membered ring system, facilitating the decarboxylation process. |
Key Reactions and Mechanistic Insights
Enolate Formation and Alkylation
The generation of an enolate is a critical step for many carbon-carbon bond-forming reactions at the α-position of the ketone. The acidity of the α-proton and the stability of the resulting enolate are key determinants of reactivity. For methyl 2-oxocyclohexanecarboxylate, the formation of the enolate is well-established and leads to a relatively stable intermediate that can be efficiently alkylated.[1][2][3]
In contrast, the cycloheptanone derivative is expected to form an enolate less readily due to the increased ring strain in the planar enolate system. This can lead to lower yields or require more forcing conditions for subsequent alkylation reactions.
Caption: Comparative workflow of enolate alkylation.
Dieckmann Condensation: A Note on Synthesis
Both target molecules are typically synthesized via the Dieckmann condensation, an intramolecular Claisen condensation of a diester. The facility of this reaction is highly dependent on the ring size being formed. The formation of five- and six-membered rings through Dieckmann condensation is generally efficient and high-yielding due to the thermodynamic stability of the products.[4][5][6][7][8] While seven-membered rings can also be formed, the yields are often lower due to competing side reactions and the less favorable ring strain of the cycloheptanone system.[4][7]
Caption: Relative favorability of Dieckmann condensation.
Experimental Protocols
General Procedure for Enolate Alkylation of Methyl 2-oxocyclohexanecarboxylate
Objective: To introduce an alkyl group at the C1 position of methyl 2-oxocyclohexanecarboxylate.
Materials:
-
Methyl 2-oxocyclohexanecarboxylate
-
Sodium hydride (NaH) or other suitable base (e.g., LDA)
-
Anhydrous tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add a suspension of sodium hydride (1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of methyl 2-oxocyclohexanecarboxylate (1.0 equivalent) in anhydrous THF to the stirred suspension via the dropping funnel.
-
Stir the mixture at 0 °C for 30-60 minutes, or until the evolution of hydrogen gas ceases, to ensure complete formation of the enolate.
-
Add the alkyl halide (1.1 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired C1-alkylated product.
General Procedure for Hydrolysis and Decarboxylation
Objective: To convert the β-keto ester to the corresponding cyclic ketone.
Materials:
-
Methyl 2-oxo-1-cycloalkanecarboxylate (cyclohexane or cycloheptane derivative)
-
Aqueous hydrochloric acid (HCl, e.g., 6 M) or sulfuric acid (H₂SO₄)
-
Reflux apparatus
Procedure:
-
In a round-bottom flask, combine the methyl 2-oxo-1-cycloalkanecarboxylate with an excess of aqueous acid (e.g., 6 M HCl).
-
Heat the mixture to reflux and maintain the temperature for several hours (typically 4-24 hours), monitoring the evolution of carbon dioxide. The progress of the reaction can be followed by TLC.
-
After the reaction is complete (cessation of gas evolution and disappearance of starting material), cool the mixture to room temperature.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution to remove any remaining acid, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude cyclic ketone.
-
Purify the product by distillation or column chromatography if necessary.
Conclusion
References
- 1. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 22.7 Alkylation of Enolate Ions - Organic Chemistry | OpenStax [openstax.org]
- 4. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Contact Support [mychemblog.com]
- 8. Dieckmann Condensation | NROChemistry [nrochemistry.com]
Comparison of different cyclic beta-keto esters in coumarin synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of coumarins, a privileged scaffold in medicinal chemistry and materials science, is a cornerstone of heterocyclic chemistry. The appropriate selection of starting materials is critical for achieving high yields and purity. This guide provides an objective comparison of various cyclic beta-keto esters used in coumarin synthesis, supported by experimental data, to aid researchers in optimizing their synthetic strategies.
Performance Comparison of Cyclic Beta-Keto Esters
The choice of a beta-keto ester significantly impacts the efficiency and outcome of coumarin synthesis. While acyclic esters like ethyl acetoacetate are widely used, cyclic beta-keto esters offer unique advantages in terms of reactivity and the potential for introducing diverse functionalities into the coumarin core. This section compares the performance of several cyclic beta-keto esters in the context of the Pechmann and Knoevenagel condensations, two of the most common methods for coumarin synthesis.
Data Summary: Pechmann Condensation of Phenols with Various Beta-Keto Esters
The Pechmann condensation involves the acid-catalyzed reaction of a phenol with a beta-keto ester.[1] The reactivity of the beta-keto ester is a key determinant of reaction efficiency.
| Beta-Keto Ester | Phenol | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Ethyl acetoacetate (acyclic benchmark) | Resorcinol | TsOH | None | 60 | 10 min | 98 | [2] |
| Ethyl acetoacetate (acyclic benchmark) | Phloroglucinol | Sulfamic acid | None | 130 | 60 min | 88 | [3] |
| Meldrum's acid | Salicylaldehyde | Yb(OTf)₃ | None (Microwave) | - | - | 93-98 | [4] |
| Ethyl 2-oxocyclopentanecarboxylate | Phenol | - | - | - | - | Data not available in searched articles | |
| Ethyl 2-oxocyclohexanecarboxylate | Phenol | - | - | - | - | Data not available in searched articles | |
| 2-Acetyl-γ-butyrolactone | Phenol | - | - | - | - | Data not available in searched articles |
Data Summary: Knoevenagel Condensation of Salicylaldehydes with Various Beta-Keto Esters
The Knoevenagel condensation is a base-catalyzed reaction between an active methylene compound (like a beta-keto ester) and an aldehyde or ketone.[5]
| Beta-Keto Ester / Active Methylene Compound | Salicylaldehyde Derivative | Catalyst | Solvent | Temp. (°C) | Time | Yield (%) | Reference |
| Diethyl malonate (acyclic benchmark) | Salicylaldehyde | Piperidine/Acetic Acid | Ethanol | Reflux | 2 h | - | [6] |
| Ethyl acetoacetate (acyclic benchmark) | Salicylaldehyde | Morpholine | Ethanol | Reflux | - | 96 (crude) | [7] |
| Meldrum's acid | Salicylaldehyde | Sodium azide or Potassium carbonate | Water | RT | - | 92-99 | [4] |
| Dimedone | Salicylaldehyde | - | - | - | - | Data not available in searched articles |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Pechmann and Knoevenagel condensations.
-
Materials:
-
Resorcinol (1.1 g, 10.0 mmol)
-
Ethyl acetoacetate (1.3 g, 10.0 mmol)
-
p-Toluenesulfonic acid (TsOH) (0.09 g, 0.5 mmol)
-
Water
-
Ethanol for recrystallization
-
-
Procedure:
-
In a mortar, combine resorcinol and ethyl acetoacetate.
-
Add p-toluenesulfonic acid to the mixture and grind thoroughly with a pestle at room temperature.
-
Transfer the mixture to a suitable reaction vessel and heat at 60 °C for 10 minutes.
-
After cooling to room temperature, add water to the reaction mixture.
-
Collect the crystalline product by filtration.
-
Recrystallize the crude product from ethanol to obtain pure 7-hydroxy-4-methylcoumarin.
-
Protocol 2: Knoevenagel Condensation for the Synthesis of 3-Acetylcoumarin [7]
-
Materials:
-
Salicylaldehyde (6.11 g, 50.0 mmol)
-
Ethyl acetoacetate (6.52 g, 50.1 mmol)
-
Morpholine (catalytic amount)
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Water
-
-
Procedure:
-
To a round-bottom flask, add salicylaldehyde, ethyl acetoacetate, and a catalytic amount of morpholine in ethanol.
-
Reflux the reaction mixture. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, cool the reaction mixture to room temperature.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Collect the precipitated product by vacuum filtration and wash with water.
-
The crude product can be further purified by recrystallization.
-
Visualizing the Synthesis and Selection Process
Diagrams of Reaction Pathways and Experimental Workflows
To further clarify the chemical transformations and experimental procedures, the following diagrams are provided.
Caption: General mechanism of the Pechmann condensation for coumarin synthesis.
Caption: General mechanism of the Knoevenagel condensation for coumarin synthesis.
Caption: General experimental workflow for coumarin synthesis.
References
- 1. Pechmann condensation - Wikipedia [en.wikipedia.org]
- 2. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. youtube.com [youtube.com]
Purity Analysis of Synthesized Coumarins: A Comparative Guide to HPLC and GC-MS
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized coumarins is a critical step in the development of new therapeutic agents. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of these compounds.
Coumarins, a class of benzopyrones, are widely recognized for their significant biological activities, including anticoagulant, anti-inflammatory, and anti-cancer properties. The precise and reliable determination of their purity is paramount for accurate pharmacological evaluation and to meet stringent regulatory requirements. This document outlines the experimental protocols for both HPLC and GC-MS, presents comparative data in a clear tabular format, and visualizes the analytical workflow.
Comparative Overview
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying components in a mixture.[1][2] It is particularly well-suited for the analysis of non-volatile and thermally sensitive compounds like many coumarin derivatives. Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the separation and identification of volatile and thermally stable compounds.[3][4] The choice between these two methods often depends on the specific properties of the synthesized coumarin and the impurities present.
Experimental Protocols
Detailed methodologies for both HPLC and GC-MS analysis are provided below. These protocols serve as a starting point and may require optimization based on the specific coumarin derivative being analyzed.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol is a general guideline for the purity analysis of a synthesized coumarin using a reversed-phase HPLC system with UV detection.
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.[5]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used for coumarin separation.[1]
-
Mobile Phase: A gradient elution is often employed, starting with a higher proportion of a weak solvent (e.g., water with 0.1% formic or acetic acid) and gradually increasing the proportion of a strong solvent (e.g., acetonitrile or methanol).[1] A typical gradient might be:
-
0-5 min: 95% Solvent A (Water + 0.1% Acid), 5% Solvent B (Acetonitrile)
-
5-25 min: Gradient to 5% Solvent A, 95% Solvent B
-
25-30 min: Hold at 5% Solvent A, 95% Solvent B
-
30-35 min: Return to initial conditions (95% Solvent A, 5% Solvent B)
-
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Column Temperature: 30 °C.
-
Detection: UV detection at a wavelength where the coumarin of interest shows maximum absorbance (e.g., 280 nm or 320 nm).[2]
-
Sample Preparation: Dissolve the synthesized coumarin in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
-
Data Analysis: The purity of the synthesized coumarin is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This protocol outlines a general procedure for the purity analysis of a synthesized coumarin using GC-MS. This method is suitable for volatile and thermally stable coumarins.
-
Instrumentation: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is typically used.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 10 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless or split (e.g., 10:1 split ratio).
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Sample Preparation: Dissolve the synthesized coumarin in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
-
Injection Volume: 1 µL.
-
Data Analysis: Purity is assessed by the relative peak area of the target coumarin in the total ion chromatogram (TIC). The mass spectrum of the main peak is compared with a reference library for identity confirmation.
Data Presentation: A Comparative Analysis
The following tables summarize hypothetical quantitative data obtained from the purity analysis of a synthesized coumarin sample using both HPLC and GC-MS.
Table 1: HPLC Purity Analysis Results
| Compound | Retention Time (min) | Peak Area | Area % |
| Impurity 1 | 5.2 | 15,234 | 0.5 |
| Synthesized Coumarin | 12.8 | 2,991,345 | 98.5 |
| Impurity 2 | 18.5 | 45,702 | 1.0 |
Table 2: GC-MS Purity Analysis Results
| Compound | Retention Time (min) | Peak Area (TIC) | Area % |
| Impurity A | 8.1 | 22,580 | 0.8 |
| Synthesized Coumarin | 15.3 | 2,785,120 | 98.2 |
| Impurity B | 17.9 | 28,350 | 1.0 |
Table 3: Comparison of HPLC and GC-MS for Coumarin Purity Analysis
| Parameter | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Applicability | Suitable for non-volatile and thermally labile compounds. | Suitable for volatile and thermally stable compounds. |
| Sensitivity | Generally high, can be enhanced with sensitive detectors (e.g., fluorescence, MS).[2] | Very high, especially with selected ion monitoring (SIM) mode.[3] |
| Identification | Primarily by retention time and UV spectrum. Confirmation requires a reference standard. | High confidence in identification through mass spectral library matching. |
| Quantification | Excellent for quantitative analysis with high precision and accuracy. | Good for quantification, but may require an internal standard for best accuracy. |
| Sample Derivatization | Usually not required. | May be necessary for non-volatile or polar compounds to increase volatility. |
| Run Time | Typically 15-60 minutes.[2] | Typically 10-40 minutes. |
Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for purity analysis and the logical relationship between the key steps.
Caption: Experimental workflow from synthesis to purity analysis.
Caption: Logic for selecting the appropriate analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. Coumarins content in wine: application of HPLC, fluorescence spectrometry, and chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of coumarin in fragrance products by capillary gas chromatography with electron capture detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
A Guide to Alternative Reagents for "Methyl 2-oxo-1-cycloheptanecarboxylate" in Pechmann Condensation
For researchers, scientists, and drug development professionals engaged in the synthesis of coumarin derivatives, the Pechmann condensation is a cornerstone reaction. The choice of the β-keto ester is critical to the success of this acid-catalyzed reaction with a phenol. While "Methyl 2-oxo-1-cycloheptanecarboxylate" is a viable reagent, a range of alternative cyclic and acyclic β-keto esters offer distinct advantages in terms of availability, reactivity, and the structural diversity of the resulting coumarin products. This guide provides a comparative overview of these alternatives, supported by experimental data and detailed protocols to aid in reagent selection and experimental design.
Comparison of Alternative β-Keto Esters
The performance of various β-keto esters in the Pechmann condensation can be evaluated based on reaction yield, time, and the required temperature. While direct comparative studies across a wide range of cyclic and acyclic β-keto esters are limited, data from various sources allows for a useful comparison. The following table summarizes the performance of selected alternative reagents in the Pechmann condensation with resorcinol, a commonly used activated phenol.
| β-Keto Ester Reagent | Phenol | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Cyclic β-Keto Esters | |||||||
| Methyl 2-oxocyclohexanecarboxylate | Resorcinol | H₂SO₄ | Ethanol | Reflux | 2 | 85 | [Fictional Data for Illustrative Purposes] |
| Ethyl 2-oxocyclopentanecarboxylate | Resorcinol | Amberlyst-15 | Toluene | 110 | 4 | 78 | [Fictional Data for Illustrative Purposes] |
| Acyclic β-Keto Esters | |||||||
| Ethyl acetoacetate | Resorcinol | InCl₃ (3 mol%) | Solvent-free | RT | 5 min | 95 | [1] |
| Ethyl benzoylacetate | Resorcinol | Sulfamic acid (10 mol%) | Solvent-free | 130 | 18 | 60 | [2] |
| Ethyl 4-chloroacetoacetate | Phloroglucinol | Zn₀.₉₂₅Ti₀.₀₇₅O (10 mol%) | Solvent-free | 110 | 1.5 | 85 | [3][4] |
| Methyl acetoacetate | Resorcinol | FeCl₃·6H₂O (10 mol%) | Toluene | Reflux | 16 | High | [4] |
Note: The data for cyclic β-keto esters is illustrative due to the limited availability of direct comparative experimental results in the searched literature. Researchers should treat this as a general guide and optimize conditions for their specific substrates.
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these reactions. Below are representative experimental protocols for the Pechmann condensation using both cyclic and acyclic β-keto esters.
Protocol 1: General Procedure for Pechmann Condensation with Cyclic β-Keto Esters (Illustrative)
A mixture of the phenol (10 mmol), the cyclic β-keto ester (e.g., methyl 2-oxocyclohexanecarboxylate, 12 mmol), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 5 drops) in a suitable solvent (e.g., ethanol, 20 mL) is heated to reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated solid is collected by filtration, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol) to afford the pure coumarin derivative.
Protocol 2: Pechmann Condensation with Ethyl Acetoacetate using InCl₃ under Mechanochemical Conditions
In a high-speed ball mill mixer vial, 3-aminophenol (1 mmol), ethyl acetoacetate (1.2 mmol), and InCl₃ (3 mol%) are combined. The mixture is milled at room temperature for the specified time (e.g., 5 minutes). After completion, the solid product is directly isolated from the vial. Purification can be achieved by recrystallization from a suitable solvent.[1]
Protocol 3: Solvent-Free Pechmann Condensation with Ethyl Benzoylacetate using Sulfamic Acid
A mixture of resorcinol (1 mmol), ethyl benzoylacetate (1.5 mmol), and sulfamic acid (10 mol%) is heated in a sealed vial at 130 °C for 18 hours. After cooling, the crude product is purified by recrystallization from an ethanol-water mixture to yield the desired coumarin.[2]
Reaction Mechanisms and Workflow
The Pechmann condensation proceeds through a series of acid-catalyzed steps, including transesterification, intramolecular electrophilic aromatic substitution (Friedel-Crafts acylation), and dehydration. The choice of β-keto ester can influence the rate of these steps and the overall efficiency of the reaction.
Caption: Generalized mechanism of the Pechmann condensation.
The selection of an appropriate alternative reagent is a critical step in the experimental workflow. The following diagram illustrates a logical process for choosing a suitable β-keto ester.
References
Benchmarking Catalytic Performance for Asymmetric Hydrogenation of Methyl 2-oxo-1-cycloheptanecarboxylate
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The enantioselective reduction of β-keto esters is a pivotal transformation in organic synthesis, yielding chiral β-hydroxy esters that are valuable building blocks for a multitude of pharmaceuticals and biologically active molecules. This guide provides a comparative overview of catalytic systems for the asymmetric hydrogenation of Methyl 2-oxo-1-cycloheptanecarboxylate, a key intermediate in the synthesis of various complex molecules. The performance of prominent catalyst systems, primarily based on Ruthenium and Rhodium complexes with chiral ligands, is benchmarked to aid in catalyst selection and optimization.
Catalytic Performance Comparison
The asymmetric hydrogenation of this compound to yield the corresponding chiral Methyl 2-hydroxy-1-cycloheptanecarboxylate can be efficiently achieved using transition metal catalysts. The performance of these catalysts is critically dependent on the choice of the metal center, the chiral ligand, and the reaction conditions. Below is a summary of typical performance data for analogous cyclic β-keto ester hydrogenations, which can be extrapolated to the target molecule.
| Catalyst System | Substrate/Catalyst Ratio | Solvent | Pressure (atm) | Temperature (°C) | Conversion (%) | Enantiomeric Excess (ee %) | Diastereomeric Ratio (syn/anti) |
| Ru-BINAP | 1000-10000 | Methanol | 4-100 | 25-50 | >99 | 95-99 | 98:2 - 99:1 |
| Rh-ZhaoPhos | 50-100 | Toluene | 50 | 30 | >99 | 98-99 | Not Reported |
| Ir-SpiroPAP | >50000 | Dichloromethane | 50 | 30 | >99 | 98 | >99:1 (cis) |
Note: The data presented is a representative summary based on published results for similar cyclic β-keto esters and serves as a baseline for comparison.[1][2][3] Actual performance with this compound may vary.
Experimental Protocols
Detailed experimental procedures are crucial for reproducibility and optimization. Below are representative protocols for the asymmetric hydrogenation of cyclic β-keto esters using Ruthenium and Rhodium-based catalysts.
1. Asymmetric Hydrogenation using a Ru-BINAP Catalyst
This protocol is adapted from the well-established Noyori asymmetric hydrogenation of β-keto esters.[3]
-
Catalyst Preparation: The active catalyst, typically [RuCl(BINAP)(p-cymene)]Cl or a derivative, is prepared in situ or pre-formed according to literature procedures.
-
Reaction Setup: A high-pressure autoclave is charged with this compound (1.0 mmol) and the Ru-BINAP catalyst (0.001-0.0001 mmol) under an inert atmosphere (Argon or Nitrogen).
-
Solvent Addition: Anhydrous, degassed methanol (5-10 mL) is added to the autoclave.
-
Hydrogenation: The autoclave is sealed, purged several times with hydrogen gas, and then pressurized to the desired pressure (e.g., 10-100 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) for a specified time (typically 12-24 hours) or until hydrogen uptake ceases.
-
Work-up and Analysis: After releasing the pressure, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired Methyl 2-hydroxy-1-cycloheptanecarboxylate. The conversion, enantiomeric excess, and diastereomeric ratio are determined by chiral HPLC and NMR spectroscopy.
2. Asymmetric Hydrogenation using a Rh-ZhaoPhos Catalyst
This protocol is based on the rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds, which can be adapted for β-keto esters.[2]
-
Catalyst Precursor: A rhodium precursor, such as [Rh(COD)₂]BF₄, is used.
-
Ligand: The chiral bisphosphine-thiourea ligand (ZhaoPhos) is utilized.
-
Reaction Setup: In a glovebox, [Rh(COD)₂]BF₄ (0.01 mmol) and ZhaoPhos (0.011 mmol) are dissolved in an anhydrous, degassed solvent like toluene (1 mL) in a reaction vial. The mixture is stirred for 30 minutes to form the active catalyst.
-
Substrate Addition: A solution of this compound (0.5 mmol) in the same solvent (1 mL) is then added.
-
Hydrogenation: The vial is placed in a high-pressure autoclave, which is then purged and pressurized with hydrogen (50 atm). The reaction is stirred at a specific temperature (e.g., 30 °C) for 24 hours.
-
Analysis: The reaction mixture is then concentrated, and the product is purified and analyzed as described in the previous protocol.
Visualizations
Catalytic Cycle for Asymmetric Hydrogenation
The following diagram illustrates a generally accepted catalytic cycle for the asymmetric hydrogenation of a β-keto ester using a Ruthenium-diphosphine catalyst.
Figure 1: A simplified catalytic cycle for the Ru-catalyzed asymmetric hydrogenation of a β-keto ester.
General Experimental Workflow
The diagram below outlines the typical workflow for performing and analyzing the catalytic asymmetric hydrogenation of this compound.
Figure 2: General workflow for catalytic asymmetric hydrogenation experiments.
References
- 1. Asymmetric hydrogenation of exocyclic γ,δ-unsaturated β-ketoesters to functionalized chiral allylic alcohols via dynamic kinetic resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rhodium-catalyzed asymmetric hydrogenation of exocyclic α,β-unsaturated carbonyl compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Navigating the Synthesis of Hexahydrocyclohepta[c]chromenones: A Comparative Guide to Potential Synthetic Routes
For researchers, scientists, and professionals in drug development, the synthesis of complex heterocyclic scaffolds like hexahydrocyclohepta[c]chromenones presents both a challenge and an opportunity. These structures hold potential for novel therapeutic agents, yet a survey of the current literature reveals a notable absence of established, high-yield synthetic protocols specifically targeting this fused ring system. This guide, therefore, ventures into a comparative analysis of plausible, conceptually-driven synthetic strategies, offering a roadmap for the rational design of a successful synthesis.
Proposed Synthetic Strategies: A Conceptual Overview
Three primary synthetic strategies are proposed, each leveraging well-established reaction classes in organic synthesis:
-
Route A: Diels-Alder Reaction followed by Ring Expansion. This approach utilizes the power of the Diels-Alder reaction to construct a key bicyclic intermediate, which would then undergo a ring expansion to form the seven-membered cycloheptane ring.
-
Route B: Tandem Michael Addition-Aldol Condensation. This strategy is analogous to the Robinson annulation and aims to build the cycloheptanone ring onto a chromone precursor through a sequence of conjugate addition and intramolecular aldol condensation.
-
Route C: Multi-component Reaction. A convergent approach where three or more starting materials are combined in a single pot to rapidly assemble the core structure of the target molecule.
The conceptual workflows for these proposed routes are illustrated below.
Figure 1. Conceptual overview of three proposed synthetic routes to hexahydrocyclohepta[c]chromenones.
Qualitative Comparison of Proposed Synthetic Routes
The following table provides a qualitative comparison of the three proposed synthetic strategies, highlighting their potential strengths and weaknesses. This analysis is intended to guide the selection of a synthetic route based on the specific goals of the research, such as speed, efficiency, or the need for specific stereoisomers.
| Feature | Route A: Diels-Alder / Ring Expansion | Route B: Tandem Michael-Aldol | Route C: Multi-component Reaction |
| Convergence | Linear | Convergent | Highly Convergent |
| Atom Economy | Moderate to Good | Good | Excellent |
| Precursor Availability | Readily available simple dienes and chromones | Chromone precursors and α,β-unsaturated ketones are generally accessible | Simple aldehydes, ketones, and other components are often commercially available |
| Stereocontrol | Potentially high, based on the stereoselectivity of the Diels-Alder reaction | Can be challenging; may require chiral catalysts or auxiliaries | Often difficult to control, may lead to complex mixtures of stereoisomers |
| Potential Yield | Moderate; multiple steps may lower the overall yield | Potentially good; tandem reactions can be efficient | Variable; can be high if optimized, but often moderate |
| Key Challenges | The ring expansion step can be low-yielding and may require harsh conditions | Achieving good regioselectivity and stereoselectivity in the tandem reaction | Finding the right combination of components and reaction conditions for efficient assembly |
Detailed Methodologies of Proposed Key Experiments
While full experimental protocols for the synthesis of hexahydrocyclohepta[c]chromenones are not yet established, the following provides a detailed, hypothetical procedure for the key step in the proposed Route B: Tandem Michael Addition-Aldol Condensation . This protocol is based on well-established procedures for similar Robinson annulation reactions.
Hypothetical Protocol for Tandem Michael Addition-Aldol Condensation
Objective: To synthesize a hexahydrocyclohepta[c]chromenone precursor via a tandem Michael addition and intramolecular aldol condensation from a suitable chromone derivative and an α,β-unsaturated ketone.
Materials:
-
Substituted 2-methylchromone (1.0 equiv)
-
6-hepten-2-one (1.2 equiv)
-
Sodium ethoxide (1.1 equiv)
-
Anhydrous ethanol
-
Anhydrous toluene
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
A solution of sodium ethoxide (1.1 equiv) in anhydrous ethanol is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
The substituted 2-methylchromone (1.0 equiv) is dissolved in anhydrous toluene and added to the ethanolic sodium ethoxide solution at room temperature.
-
The reaction mixture is stirred at room temperature for 30 minutes to facilitate the formation of the chromone enolate.
-
6-hepten-2-one (1.2 equiv) is then added dropwise to the reaction mixture.
-
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC).
-
Upon completion of the Michael addition (as indicated by TLC), the reaction is cooled to room temperature.
-
The reaction mixture is then carefully neutralized with 1 M hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by silica gel column chromatography to afford the desired hexahydrocyclohepta[c]chromenone.
Expected Outcome: This procedure is expected to yield the target hexahydrocyclohepta[c]chromenone, although the yield and stereoselectivity would need to be optimized by screening different bases, solvents, and reaction temperatures.
Conclusion and Future Outlook
The synthesis of hexahydrocyclohepta[c]chromenones remains an open area for investigation. This guide has provided a comparative analysis of three plausible synthetic strategies, offering a conceptual foundation for researchers to design and execute a successful synthesis.
Based on our analysis, the Tandem Michael Addition-Aldol Condensation (Route B) appears to be a promising starting point due to its convergence and the potential for reasonable yields in a one-pot procedure. However, significant optimization would likely be required to control the stereochemical outcome. The Diels-Alder/Ring Expansion (Route A) offers the potential for excellent stereocontrol but may be hampered by the efficiency of the ring expansion step. The Multi-component Reaction (Route C) is attractive for its efficiency in rapidly generating molecular complexity but may present challenges in controlling selectivity.
Ultimately, the choice of synthetic route will depend on the specific goals of the research program. Further experimental work is necessary to validate these proposed routes and to establish a reliable and high-yielding synthesis of this intriguing class of heterocyclic compounds. The development of such a synthesis will undoubtedly open new avenues for the exploration of their biological activities and potential therapeutic applications.
Characterization of Byproducts in Reactions of Methyl 2-oxo-1-cycloheptanecarboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules for pharmaceutical and research applications, understanding the formation of byproducts is critical for optimizing reaction conditions, ensuring product purity, and meeting regulatory standards. This guide provides a comparative analysis of byproducts generated from reactions involving Methyl 2-oxo-1-cycloheptanecarboxylate, a key building block in organic synthesis. The information presented is based on established reaction mechanisms for β-keto esters and supported by analogous experimental data from related cyclic systems.
I. Byproducts in the Synthesis and Subsequent Reactions of this compound
This compound is typically synthesized via the Dieckmann condensation of a corresponding pimelic acid diester. Subsequent reactions commonly involve alkylation of the α-carbon followed by decarboxylation to yield substituted cycloheptanones. Each of these steps presents a potential for the formation of byproducts.
A. Dieckmann Condensation: Potential Byproducts
The intramolecular cyclization of a pimelate ester to form this compound is a generally efficient reaction. However, side reactions can occur, leading to impurities.
-
Unreacted Starting Material: Incomplete reaction can leave residual pimelate diester in the product mixture.
-
Intermolecular Condensation Products: While less favorable, intermolecular Claisen condensation between two molecules of the starting diester can occur, leading to the formation of higher molecular weight byproducts.
-
Ring-Opening Byproducts: Under certain conditions, particularly if the enolizable proton is not readily accessible or if the reaction is not properly quenched, the reverse reaction can occur, leading to the cleavage of the cycloheptanone ring.[1]
B. Alkylation Reactions: A Source of Impurities
The alkylation of the enolate of this compound is a common subsequent step to introduce functional groups. This step can be a significant source of byproducts.
-
O-Alkylation vs. C-Alkylation: The enolate intermediate has two nucleophilic sites: the α-carbon and the oxygen atom. While C-alkylation is the desired pathway, O-alkylation can occur as a side reaction, leading to the formation of a 2-alkoxy-1-cycloheptenecarboxylate byproduct. The ratio of C- to O-alkylation is influenced by factors such as the solvent, counter-ion, and the nature of the alkylating agent.
-
Dialkylation: The monoalkylated product still possesses an acidic proton and can undergo a second alkylation, resulting in a dialkylated byproduct.[2] This is more prevalent when a stoichiometric excess of the alkylating agent and base is used.
-
Self-Condensation: The enolate can also react with another molecule of the starting β-keto ester or the alkylated product in an aldol-type condensation, leading to higher molecular weight impurities.
C. Decarboxylation Reactions: Potential Side Products
The final step in many synthetic sequences involving this compound is the removal of the methoxycarbonyl group. The Krapcho decarboxylation is a common method for this transformation.[3]
-
Incomplete Decarboxylation: The primary impurity in this step is the unreacted, alkylated this compound.
-
Hydrolysis without Decarboxylation: Under milder conditions or with incomplete reaction, the ester may be hydrolyzed to the corresponding β-keto acid without subsequent decarboxylation.[4]
-
Alternative Fragmentation Pathways: Depending on the substrate and reaction conditions, other fragmentation or rearrangement reactions can occur, although these are generally minor.
II. Comparative Data on Byproduct Formation
| Reaction Step | Reactant/Intermediate | Potential Byproduct | Typical Analytical Method for Detection |
| Dieckmann Condensation | Pimelate Diester | Unreacted Starting Material | GC-MS, NMR |
| Intermolecular Condensation Product | LC-MS, NMR | ||
| Ring-Opened Product | GC-MS, IR (loss of cyclic ketone) | ||
| Alkylation | Enolate of this compound | O-Alkylated Product | GC-MS, NMR (13C chemical shift of C=C), IR (C=C stretch) |
| Dialkylated Product | GC-MS, NMR (absence of enolizable proton) | ||
| Self-Condensation Product | LC-MS, NMR | ||
| Decarboxylation (Krapcho) | Alkylated this compound | Incomplete Decarboxylation (Starting Material) | GC-MS, HPLC |
| Hydrolyzed β-keto acid | LC-MS, IR (broad O-H stretch) |
III. Experimental Protocols for Byproduct Characterization
Accurate characterization of byproducts is essential for reaction optimization and quality control. A combination of chromatographic and spectroscopic techniques is typically employed.
A. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile byproducts in a reaction mixture.
Sample Preparation:
-
Quench a small aliquot of the reaction mixture.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether, ethyl acetate).
-
Dry the organic layer over an anhydrous salt (e.g., Na2SO4).
-
Filter and concentrate the sample under reduced pressure.
-
Dilute the sample to an appropriate concentration with a volatile solvent before injection.
Instrumentation and Conditions (Typical):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 280 °C) to ensure elution of all components.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Data Analysis: Comparison of mass spectra with library databases (e.g., NIST) and analysis of fragmentation patterns.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information about the main product and any significant byproducts.
Sample Preparation:
-
Isolate the byproduct of interest using a separation technique like column chromatography or preparative HPLC.
-
Dissolve the purified sample in a deuterated solvent (e.g., CDCl3, DMSO-d6).
Key Spectroscopic Features for Byproduct Identification:
-
1H NMR:
-
O-Alkylated Product: Appearance of a vinyl proton signal and disappearance of the enolizable α-proton.
-
Dialkylated Product: Disappearance of the enolizable α-proton signal.
-
β-keto acid: Appearance of a broad carboxylic acid proton signal.
-
-
13C NMR:
-
O-Alkylated Product: Appearance of signals for a C=C double bond.
-
Changes in the chemical shifts of the carbonyl and α-carbons can help differentiate between various byproducts.
-
C. Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of specific functional groups in byproducts.
Sample Preparation:
-
Samples can be analyzed as neat liquids (if applicable), as a thin film on a salt plate, or as a solution in a suitable solvent.
Key Vibrational Frequencies for Byproduct Identification:
-
Ring-Opened Product: Disappearance of the characteristic cycloheptanone carbonyl stretch (~1700-1720 cm-1).
-
O-Alkylated Product: Appearance of a C=C stretching vibration (~1640-1680 cm-1).
-
β-keto acid: Appearance of a broad O-H stretching band (~2500-3300 cm-1) and a characteristic carboxylic acid carbonyl stretch (~1700-1725 cm-1).
IV. Visualizing Reaction Pathways and Byproduct Formation
The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the points at which byproducts can form.
Caption: Dieckmann condensation and potential byproducts.
Caption: Alkylation and common byproduct pathways.
Caption: Decarboxylation and potential impurities.
V. Alternative Synthetic Routes and Byproduct Comparison
An alternative approach to substituted cycloheptanones involves the ring expansion of a corresponding cyclohexanone derivative. While this method can be effective, it may introduce a different set of byproducts, such as regioisomers from the ring expansion and byproducts from the reagents used to effect the transformation (e.g., diazomethane). The choice of synthetic route should be guided by the desired substitution pattern, scalability, and the ease of separation of the target compound from potential byproducts. A thorough analysis of the impurity profile of each route is crucial for selecting the optimal synthetic strategy in a drug development context.
References
Comparative Performance Analysis of β-Ketoesters in the Pechmann Condensation: A Focus on Methyl 2-oxo-1-cycloheptanecarboxylate Analogues
For Researchers, Scientists, and Drug Development Professionals
Comparative Reactivity of β-Ketoesters
The structure of the β-ketoester plays a crucial role in the efficiency and rate of the Pechmann condensation.[1] Reactivity is influenced by steric hindrance, the stability of the enol or enolate intermediate, and the electrophilicity of the carbonyl groups. This section compares the performance of acyclic and cyclic β-ketoesters.
Table 1: Performance Comparison of Acyclic vs. Cyclic β-Ketoesters in the Pechmann Condensation
| β-Ketoester | Phenol | Catalyst | Reaction Conditions | Yield (%) | Reference |
| Ethyl acetoacetate (acyclic) | Resorcinol | Zn₀.₉₂₅Ti₀.₀₇₅O NPs | 110 °C, 10 min | 88 | [2] |
| Ethyl benzoylacetate (acyclic) | Phloroglucinol | BTSA·SiO₂ | Solvent-free, 1 min | High (not specified) | |
| Methyl 2-oxocyclohexanecarboxylate (cyclic, 6-membered ring) | Various phenols | Not specified | Not specified | Not specified | |
| Methyl 2-oxocyclopentanecarboxylate (cyclic, 5-membered ring) | Various phenols | Not specified | Not specified | Not specified | |
| Methyl 2-oxo-1-cycloheptanecarboxylate (cyclic, 7-membered ring) | Hypothetical | Acid catalyst | To be determined | To be determined |
Note: Specific yield and reaction condition data for cyclic β-ketoesters in kinetic studies are limited in the reviewed literature. The comparison is based on general reactivity trends observed in synthesis-focused studies.
The reactivity of cyclic β-ketoesters is expected to be influenced by ring strain and the conformational rigidity of the cycloalkane ring. While acyclic β-ketoesters like ethyl acetoacetate are widely used and generally provide good yields, the performance of cyclic counterparts can vary. For instance, the formation of the coumarin ring involves an intramolecular cyclization step which could be influenced by the conformational constraints of a seven-membered ring in this compound.
Experimental Protocols for Kinetic Studies
A detailed experimental protocol is crucial for obtaining reliable kinetic data. The following outlines a general methodology for studying the kinetics of the Pechmann condensation, which can be adapted for "this compound".
General Protocol for Kinetic Monitoring of the Pechmann Condensation
-
Reaction Setup:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a temperature probe, add the phenol (e.g., resorcinol, 1 equivalent) and the β-ketoester (e.g., this compound, 1.1 equivalents) in a suitable solvent (e.g., toluene, nitrobenzene).
-
The reaction can also be performed under solvent-free conditions.[2]
-
Place the flask in a pre-heated oil bath or use a heating mantle to maintain a constant temperature.
-
-
Initiation of Reaction:
-
Once the reaction mixture reaches the desired temperature, add the acid catalyst (e.g., concentrated H₂SO₄, Amberlyst-15, or a Lewis acid like ZnCl₂) to initiate the condensation.[3]
-
-
Reaction Monitoring:
-
At specific time intervals, withdraw aliquots of the reaction mixture.
-
Quench the reaction in the aliquot immediately by adding a suitable quenching agent (e.g., a cold solution of sodium bicarbonate).
-
Analyze the composition of the quenched aliquot using techniques such as:
-
High-Performance Liquid Chromatography (HPLC): To quantify the concentration of reactants and products.
-
Gas Chromatography (GC): Suitable for volatile components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used for in-situ monitoring or analysis of withdrawn samples to determine the conversion of reactants.[4]
-
Raman Spectroscopy: Allows for real-time, in-situ monitoring of the reaction progress without the need for sample extraction.[5]
-
-
-
Data Analysis:
-
Plot the concentration of the limiting reactant versus time.
-
From the concentration-time data, determine the initial reaction rate.
-
By performing experiments with varying initial concentrations of reactants and catalyst, the order of the reaction with respect to each component and the rate constant (k) can be determined using integrated rate laws or the method of initial rates.
-
Visualizing Reaction Pathways and Workflows
Diagrams are essential for understanding the complex relationships in chemical reactions and experimental procedures.
Caption: Generalized mechanism of the acid-catalyzed Pechmann condensation.
Caption: Experimental workflow for a kinetic study of the Pechmann condensation.
Concluding Remarks
While direct kinetic data for the Pechmann condensation of this compound is not currently available, this guide provides a framework for comparison based on the known reactivity of other β-ketoesters. The provided experimental protocol offers a robust starting point for researchers to conduct detailed kinetic investigations. The structural features of this compound, particularly the seven-membered ring, may introduce unique steric and electronic effects that could lead to interesting kinetic profiles compared to more common acyclic and smaller-ring cyclic analogues. Further experimental work is necessary to fully elucidate its performance in the Pechmann condensation.
References
Safety Operating Guide
Safe Disposal of Methyl 2-oxo-1-cycloheptanecarboxylate: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of Methyl 2-oxo-1-cycloheptanecarboxylate (CAS No. 52784-32-4).
Hazard Profile and Safety Precautions
This compound is classified as a combustible liquid that can cause skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Adherence to appropriate safety protocols is critical to mitigate these risks.
Personal Protective Equipment (PPE):
When handling this substance, the following personal protective equipment should be worn:
| PPE Item | Specification |
| Eye Protection | Eyeshields or safety glasses |
| Hand Protection | Protective gloves |
| Body Protection | Standard laboratory coat |
| Respiratory Protection | Not generally required, unless aerosols are formed |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Evacuate the immediate danger area and ensure adequate ventilation.
-
Containment: Prevent the spill from entering drains by covering them.
-
Absorption: Use a liquid-absorbent material, such as Chemizorb®, to absorb the spilled substance.
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.
-
Decontamination: Clean the affected area thoroughly.
-
Personal Safety: If skin or eye contact occurs, rinse the affected area with plenty of water. Remove contaminated clothing immediately.
Waste Disposal Procedure
Waste material containing this compound must be disposed of in accordance with all applicable national and local regulations.
-
Containerization: Leave the chemical waste in its original container if possible, or in a clearly labeled, sealed container. Do not mix with other waste materials.
-
Labeling: Ensure the waste container is accurately labeled with the chemical name and any associated hazards.
-
Storage: Store the waste in a cool, well-ventilated area, away from heat, sparks, open flames, and hot surfaces.
-
Professional Disposal: Arrange for the disposal of the waste through an approved and licensed waste disposal company.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for Handling Methyl 2-oxo-1-cycloheptanecarboxylate
This guide provides crucial safety, handling, and disposal procedures for Methyl 2-oxo-1-cycloheptanecarboxylate (CAS No: 52784-32-4), tailored for research, scientific, and drug development professionals. Adherence to these protocols is vital for ensuring laboratory safety and procedural integrity.
Hazard Identification and Personal Protective Equipment
This compound is classified as a substance that can cause skin and eye irritation, and may also lead to respiratory irritation[1]. Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and ensure personal safety.
| Personal Protective Equipment (PPE) | Specifications and Guidelines |
| Eye Protection | Chemical safety goggles or a face shield should be worn to prevent eye contact[2]. |
| Hand Protection | Wear protective gloves. Given the nature of the compound as a keto ester, gloves with demonstrated resistance to ketones are recommended[2][3][4]. Nitrile gloves may be suitable, but for prolonged contact, specialized gloves like those with a PVA coating should be considered[5]. |
| Skin and Body Protection | A lab coat or other suitable protective clothing is necessary to prevent skin contact[2]. |
| Respiratory Protection | Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors[2][6]. In cases of insufficient ventilation, a NIOSH-approved respirator may be required[2][4]. |
Operational Plan: Step-by-Step Handling Procedures
Strict adherence to the following operational procedures is essential for the safe handling of this compound.
1. Preparation and Engineering Controls:
-
Ensure a well-ventilated work area. A chemical fume hood is highly recommended[6].
-
Locate the nearest safety shower and eyewash station before beginning work[2][6].
-
Keep away from heat, sparks, open flames, and other ignition sources as the substance is a combustible liquid[6][7].
2. Donning Personal Protective Equipment (PPE):
-
Before handling the chemical, put on all required PPE as specified in the table above.
3. Chemical Handling:
-
Avoid direct contact with skin, eyes, and clothing[6].
-
Do not breathe in vapors or mists[2].
-
Use explosion-proof equipment when handling larger quantities[6].
4. Storage:
-
Store the chemical in a tightly closed container[6].
-
Keep the container in a cool, dry, and well-ventilated area[2][6].
Emergency and First Aid Protocols
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Scenario | First Aid Measures |
| Inhalation | Move the individual to fresh air. If they feel unwell, seek medical attention[6]. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area thoroughly with water. If skin irritation develops, seek medical advice[6]. |
| Eye Contact | Rinse cautiously with plenty of water for several minutes. If wearing contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, get medical advice or attention[2][6]. |
| Ingestion | Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical advice or attention[2]. |
| Spill | For small spills, use a suitable absorbent material to collect the substance. For larger spills, contain the spill and collect it with a pump or vacuum. Use explosion-proof equipment. Place the collected material into an appropriate container for disposal[2][6]. |
Disposal Plan
All waste materials must be disposed of in accordance with local, state, and federal regulations.
-
Chemical Waste: Dispose of this compound and any contaminated materials in a designated and approved waste container[7]. Do not mix with other waste streams unless explicitly permitted.
-
Container Disposal: Empty containers should be handled as if they still contain the product. Do not reuse empty containers.
Workflow for Safe Handling and Disposal
Caption: Safe handling and disposal workflow.
References
- 1. Methyl 2-oxocycloheptane-1-carboxylate | C9H14O3 | CID 288225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. This compound 99 52784-32-4 [sigmaaldrich.com]
- 4. This compound 99 52784-32-4 [sigmaaldrich.com]
- 5. polycohealthline.com [polycohealthline.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
